4-Sulfobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-sulfobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAQOZGATRIYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5399-63-3 (mono-potassium salt) | |
| Record name | 4-Sulfobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90979817 | |
| Record name | 4-Sulfobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-78-2 | |
| Record name | 4-Sulfobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Sulfobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Sulfobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-sulfobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-SULFOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD9Y82JZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
4-Sulfobenzoic acid chemical properties and structure
An In-depth Technical Guide to 4-Sulfobenzoic Acid: Chemical Properties and Structure
Abstract
This compound (CAS No: 636-78-2) is a difunctional aromatic organic compound featuring both a sulfonic acid and a carboxylic acid group attached to a benzene ring in the para position. This unique structure imparts valuable chemical properties, making it a significant intermediate in the synthesis of dyes and pigments, a dopant for conducting polymers, and a useful agent in materials science. This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, spectral data, and molecular structure of this compound. Furthermore, it details illustrative experimental protocols for its synthesis and purification and outlines its primary applications for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
This compound is structurally defined by a benzene ring substituted with a carboxyl group (-COOH) and a sulfonic acid group (-SO₃H) at positions 1 and 4, respectively.[1][2] The presence of these two acidic functional groups dictates its chemical behavior and physical properties.
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1][3] |
| Synonyms | p-Sulfobenzoic acid, para-Sulfobenzoic acid, Benzoic acid, 4-sulfo-, p-Carboxybenzenesulfonic acid | [2][3] |
| CAS Number | 636-78-2 | [1][2][3] |
| Molecular Formula | C₇H₆O₅S | [1][3][4][5] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)S(=O)(=O)O | [1][3] |
| InChI | InChI=1S/C7H6O5S/c8-7(9)5-1-3-6(4-2-5)13(10,11,12)/h1-4H,(H,8,9)(H,10,11,12) | [1][3] |
| InChIKey | HWAQOZGATRIYQG-UHFFFAOYSA-N | [1][3] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. It is typically a white to off-white crystalline solid.[2][6] Its high polarity, conferred by the two acid groups, results in good solubility in water.[1][2][6]
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Weight | 202.19 g/mol | [1][3][5] |
| Appearance | White to off-white crystalline solid/powder | [2][6] |
| Solubility | Soluble in water and some organic solvents | [1][2][6][7] |
| pKa₂ | 3.72 at 25°C (for -COOH group) | [8] |
| pKa₁ | < 0 (estimated for -SO₃H group) |
Note: The sulfonic acid group is a strong acid, with an estimated pKa significantly lower than that of the carboxylic acid group. Benzenesulfonic acid has a pKa of -6.5.[9] The electron-withdrawing sulfonate group increases the acidity of the carboxylic acid group compared to benzoic acid (pKa 4.2).[9]
Spectral Data
Characterization of this compound is typically performed using standard spectroscopic methods. While specific datasets are proprietary to individual suppliers, the expected spectral features are well-established.
Table 3: Summary of Spectral Data
| Technique | Description |
| ¹H NMR | The proton NMR spectrum would show signals for the aromatic protons, typically as two distinct doublets in the 7-9 ppm range due to the para-substitution pattern. The acidic protons of the -COOH and -SO₃H groups would appear as broad singlets, often exchangeable with D₂O. |
| ¹³C NMR | The carbon NMR spectrum would display four signals for the aromatic carbons due to symmetry, one signal for the ipso-carbon attached to the carboxyl group, one for the ipso-carbon attached to the sulfo group, and a signal for the carboxyl carbon downfield (~165-175 ppm). |
| IR Spectroscopy | The infrared spectrum would exhibit characteristic absorption bands for O-H stretching (broad, ~2500-3300 cm⁻¹ for the carboxylic acid), C=O stretching (~1700 cm⁻¹), S=O stretching (two bands, ~1350 and ~1175 cm⁻¹), and C=C stretching for the aromatic ring. |
| Mass Spectrometry | LC-MS data shows a precursor m/z of 201 for the [M-H]⁻ ion in negative ion mode.[3] |
Experimental Protocols
Synthesis
This compound can be synthesized via several routes. A common laboratory and industrial method is the oxidation of p-toluenesulfonic acid. The protocol below is an illustrative example based on patented methods.[10][11]
Protocol: Synthesis by Oxidation of p-Toluenesulfonic Acid
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a stirrer, add p-toluenesulfonic acid.
-
Oxidant Addition: Prepare an aqueous solution of a strong oxidizing agent (e.g., nitric acid[11] or sodium hypochlorite[10]). Add the oxidant solution to the flask.
-
Heating: Heat the reaction mixture to reflux (typically >100°C) with vigorous stirring. The reaction progress can be monitored by an appropriate analytical technique such as HPLC or NMR.[10]
-
Cooling and Filtration: Once the reaction is complete (typically after 1-2 hours), cool the mixture to room temperature. If any unreacted starting material or byproducts precipitate, filter the mixture.
-
Acidification & Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify the solution with a strong protic acid, such as concentrated hydrochloric acid, until no further precipitation is observed.[10]
-
Isolation and Drying: Collect the precipitated white solid, which is the this compound product, by vacuum filtration. Wash the solid with cold deionized water and dry it under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.
Caption: Workflow for the synthesis of this compound.
Purification as a Potassium Salt
For certain applications, preparing the salt form is desirable. The monopotassium salt can be synthesized and purified from this compound.[1][12]
Protocol: Preparation of this compound Monopotassium Salt
-
Dissolution: Dissolve the synthesized this compound in deionized water, creating a concentrated solution.
-
Neutralization: Slowly add a stoichiometric amount of potassium hydroxide (KOH) solution while stirring to neutralize the acid. The pH should be monitored.
-
Precipitation: Add an organic solvent in which the salt has low solubility, such as acetone, to the aqueous solution.[12] This will induce the precipitation of the potassium salt.
-
Isolation: Collect the precipitated salt by vacuum filtration, wash with the organic solvent used for precipitation, and dry under vacuum.
Caption: Workflow for purification via potassium salt formation.
Applications
This compound is a versatile compound with applications spanning several areas of chemistry and materials science.
-
Chemical Manufacturing: It serves as a key intermediate in the synthesis of various dyes and pigments.[1][2][6]
-
Polymer Chemistry: It is used as a dopant for conducting polymers, such as polyaniline, to enhance their electrical conductivity.[1]
-
Materials Science: Its potassium salt has been effectively used as an intercalating agent to improve the exfoliation of clay platelets in the synthesis of polymer nanocomposites, leading to enhanced mechanical and thermal properties.[1]
-
Analytical Chemistry: The compound is employed in various chromatography and spectroscopic methods due to its distinct chemical properties.[1][2]
Caption: Key application areas of this compound.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be used when handling this compound.[6]
Conclusion
This compound is a valuable bifunctional aromatic compound with well-defined chemical and physical properties. Its structure, featuring both a strong sulfonic acid and a weaker carboxylic acid group, underpins its utility as a chemical intermediate, polymer dopant, and material science reagent. The synthesis and purification protocols are robust, allowing for the production of high-purity material for research and industrial applications. This guide provides the core technical information required by scientists and researchers for the effective use and study of this compound.
References
- 1. Buy this compound | 636-78-2 [smolecule.com]
- 2. CAS 636-78-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H6O5S | CID 69469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikidata [wikidata.org]
- 5. GSRS [precision.fda.gov]
- 6. 4-sulfobenzoicaci [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chembk.com [chembk.com]
- 9. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 10. US5565608A - Process for the preparation of 2-(substituted)-4-sulfobenzoic acid - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Sulfobenzoic Acid (CAS 636-78-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 4-Sulfobenzoic acid (CAS 636-78-2), a versatile aromatic compound with significant applications in chemical synthesis and materials science. This document collates essential physical, chemical, and safety data, details relevant experimental protocols, and visualizes key processes to support research and development activities.
Core Properties and Data
This compound, also known as p-carboxybenzenesulfonic acid, is an organic compound characterized by the presence of both a carboxylic acid and a sulfonic acid functional group attached to a benzene ring in the para position.[1][2] This unique structure imparts dual acidic properties and high water solubility.[3][4]
Chemical Identity
| Identifier | Value |
| CAS Number | 636-78-2 |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₆O₅S |
| Molecular Weight | 202.19 g/mol [3] |
| SMILES | C1=CC(=CC=C1C(=O)O)S(=O)(=O)O |
| InChI Key | HWAQOZGATRIYQG-UHFFFAOYSA-N |
| Synonyms | p-Sulfobenzoic acid, p-Carboxybenzenesulfonic acid, Benzoic acid, 4-sulfo- |
Physicochemical Properties
Quantitative experimental data for several physical properties of this compound are not consistently reported in publicly available literature. The following table includes experimental and predicted values where available.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [4][5] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Soluble in water | [3][4] |
| Density (Predicted) | 1.620 ± 0.06 g/cm³ | [2] |
| pKa₁ (-COOH) | 3.72 (at 25°C) | ChemBK |
| pKa₂ (-SO₃H) (Predicted) | -1.01 ± 0.50 | [2] |
| LogP (Predicted) | 0.6315 | [6] |
Chemical Synthesis and Reactions
This compound is primarily synthesized through two main routes: the sulfonation of benzoic acid or the oxidation of p-toluenesulfonic acid.
Figure 1. Primary synthesis routes for this compound.
The molecule's two functional groups allow for a range of chemical reactions. The carboxylic acid group can undergo esterification, while the sulfonic acid group can participate in nucleophilic substitution reactions.[3] Both groups exhibit typical acid-base chemistry, readily forming salts.[3][4]
Experimental Protocols
Synthesis via Oxidation of p-Toluenesulfonic Acid
This method involves the oxidation of the methyl group of p-toluenesulfonic acid to a carboxylic acid. Strong oxidizing agents are required for this conversion.
Principle: The alkyl side-chain of an aromatic ring can be oxidized to a carboxylic acid. This reaction is often performed under vigorous conditions. A patented method describes the use of nitric acid in a closed system under elevated temperature and pressure.
General Protocol:
-
Reaction Setup: In a pressure-resistant, acid-resistant steel vessel equipped with a stirrer, charge p-toluenesulfonic acid and an aqueous solution of nitric acid (e.g., 30-65%).
-
Heating & Reaction: Seal the vessel and heat the mixture to a temperature between 120°C and 300°C. The oxidation reaction is exothermic and will cause a rise in temperature and pressure (e.g., 5-50 atmospheres).
-
Reaction Monitoring: The reaction proceeds rapidly, often within minutes, once the initiation temperature is reached.
-
Isolation: After cooling the reaction mixture, the product, this compound, can be isolated. One method involves the addition of potassium chloride to the mother liquor, which precipitates the product as its less soluble potassium salt.
-
Purification: The crude product may contain by-products such as 2-nitro-4-sulfobenzoic acid. Purification can be achieved through standard methods like recrystallization.
Disclaimer: This is a generalized protocol based on patent literature for aromatic oxidations. Specific conditions must be optimized, and all work should be performed with appropriate safety precautions in a controlled laboratory environment.
Analysis by High-Performance Liquid Chromatography (HPLC)
A standardized analytical method for this compound is not specified in the reviewed literature. However, a reverse-phase HPLC method, similar to those used for other aromatic acids, would be appropriate for its quantification and purity assessment.
Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being polar, will have a relatively short retention time on a nonpolar stationary phase (like C18) with a polar mobile phase.
Example Protocol (Adaptable):
-
System: HPLC with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The high polarity of the analyte suggests a mobile phase with a high aqueous component.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzene ring, likely in the 230-280 nm range.
-
Quantification: Use an external standard calibration curve prepared with a certified reference standard of this compound.
Applications in Research and Development
This compound and its salts serve as important intermediates and functional components in various fields.
Polymer Chemistry
A significant application is its use as a dopant for conducting polymers like polyaniline (PANI).[3] The sulfonic acid group protonates the PANI backbone, inducing conductivity. Furthermore, its potassium salt has been shown to act as a template to guide the morphology of PANI, leading to the formation of nanotubes with enhanced electrical conductivity.[3]
Figure 2. Experimental workflow for the synthesis of polyaniline nanotubes using this compound potassium salt (KSBA) as a morphological template.
Additionally, the potassium salt of this compound is used as an intercalating agent to facilitate the exfoliation of clay platelets in the synthesis of poly(butylene terephthalate) (PBT) nanocomposites, thereby improving the mechanical and thermal properties of the polymer.[3]
Chemical Manufacturing and Analytical Chemistry
It serves as a key intermediate in the synthesis of various dyes and pigments.[4] In analytical chemistry, its properties make it useful in certain chromatographic and spectroscopic methods.[3]
Biological Activity and Signaling Pathways
There is limited direct evidence in the scientific literature detailing the specific biological activities or signaling pathway interactions of this compound. While its structural properties suggest potential interactions with biological systems, such as enzymes, specific targets have not been well-characterized.[3]
It is important to distinguish it from structurally related compounds for which biological activities are known. For instance, p-hydroxybenzoic acid and its derivatives exhibit a wide range of biological effects, including antimicrobial and anti-inflammatory properties. Other sulfonic acid derivatives have been shown to modulate inflammatory responses through pathways like NF-κB and JNK/p38 MAPK. However, these activities cannot be directly attributed to this compound without specific experimental validation.
Due to the lack of direct evidence for a signaling pathway involving this compound, a diagram is not provided to avoid speculation. Researchers investigating the potential biological effects of this compound may consider exploring its impact on general cellular processes or pathways known to be modulated by other aromatic acids.
Safety and Handling
This compound is classified as a corrosive substance.
GHS Hazard Information:
-
Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[7]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
- 1. CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid - Google Patents [patents.google.com]
- 2. 4-Sulfobenzoate | 636-78-2 [chemicalbook.com]
- 3. Buy this compound | 636-78-2 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. CAS 636-78-2: this compound | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | C7H6O5S | CID 69469 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 4-Sulfobenzoic Acid from Toluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-sulfobenzoic acid, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process that begins with the sulfonation of toluene to produce p-toluenesulfonic acid, followed by the oxidation of the methyl group to a carboxylic acid. This document details various methodologies for each step, presenting quantitative data in structured tables for easy comparison, providing detailed experimental protocols, and illustrating the reaction pathways and experimental workflows with diagrams.
Overview of the Synthesis Pathway
The synthesis of this compound from toluene involves two primary chemical transformations:
-
Electrophilic Aromatic Sulfonation: Toluene is treated with a sulfonating agent to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. The para-substituted product, p-toluenesulfonic acid, is the desired isomer due to the directing effect of the methyl group.
-
Oxidation: The methyl group of p-toluenesulfonic acid is then oxidized to a carboxylic acid group (-COOH) to yield the final product, this compound.
Caption: Overall reaction pathway for the synthesis of this compound.
Step 1: Sulfonation of Toluene to p-Toluenesulfonic Acid
The sulfonation of toluene is a well-established electrophilic aromatic substitution reaction. The choice of sulfonating agent and reaction conditions can influence the yield and isomer distribution of the resulting toluenesulfonic acid.
Comparative Data for Toluene Sulfonation Methods
| Sulfonating Agent | Reaction Conditions | Typical Yield of p-Toluenesulfonic Acid | Isomer Distribution (p:o:m) | Reference |
| Concentrated H₂SO₄ | Toluene reflux, Dean-Stark trap to remove H₂O | 32-38% | Not specified | [1] |
| Fuming H₂SO₄ (Oleum) | Lower temperatures (0-20 °C) | Generally high | Para-isomer is major | General Knowledge |
| Gaseous SO₃ | Inert solvent (e.g., liquid SO₂) | High | High para-selectivity | General Knowledge |
Experimental Protocol: Sulfonation with Concentrated Sulfuric Acid
This protocol describes a common laboratory-scale synthesis of p-toluenesulfonic acid using concentrated sulfuric acid and a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the products.
Materials:
-
Toluene (100 mL)
-
Concentrated sulfuric acid (98%, 50 mL)
-
Boiling chips
-
Saturated sodium chloride solution
-
Ice bath
Equipment:
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
Set up the reaction apparatus consisting of a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
To the round-bottom flask, add 100 mL of toluene and 50 mL of concentrated sulfuric acid. Add a few boiling chips.
-
Heat the mixture to a gentle reflux using a heating mantle. The toluene will begin to distill and collect in the Dean-Stark trap. As water is formed during the reaction, it will azeotropically distill with the toluene and separate in the trap, with the denser water sinking to the bottom and the toluene overflowing back into the reaction flask.
-
Continue the reflux for 2-3 hours, or until no more water is collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 200 mL of a saturated sodium chloride solution, while stirring. This will precipitate the sodium salt of p-toluenesulfonic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitated p-toluenesulfonic acid sodium salt by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold saturated sodium chloride solution.
-
To obtain the free acid, the sodium salt can be dissolved in a minimal amount of hot water and then acidified with concentrated hydrochloric acid until precipitation is complete. The mixture is then cooled, and the p-toluenesulfonic acid is collected by filtration, washed with cold water, and dried.
Caption: Experimental workflow for the sulfonation of toluene.
Step 2: Oxidation of p-Toluenesulfonic Acid to this compound
The oxidation of the methyl group of p-toluenesulfonic acid to a carboxylic acid can be achieved using various oxidizing agents. The choice of oxidant is critical and depends on factors such as yield, cost, safety, and environmental impact.
Comparative Data for Oxidation Methods
| Oxidizing Agent | Reaction Conditions | Typical Yield of this compound | Safety & Environmental Considerations | Reference |
| Potassium Permanganate (KMnO₄) | Aqueous solution, often under basic or acidic conditions, heating may be required. | Moderate to high | Produces MnO₂ waste, which requires proper disposal. Strong oxidant, handle with care. | [2] |
| Sodium Hypochlorite (NaOCl) | Aqueous solution, often at reflux temperatures. | ~92% (for a substituted derivative) | Readily available and inexpensive. Can produce chlorinated byproducts.[3] | [3] |
| Nitric Acid (HNO₃) | Concentrated or fuming, often requires elevated temperatures and pressure. | High | Highly corrosive and produces toxic NOx gases. Requires specialized equipment for high-pressure reactions. | [3] |
| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst and elevated temperatures. | Variable | Considered a "green" oxidant as the byproduct is water. Can be explosive at high concentrations. | [4] |
Experimental Protocols for Oxidation
Materials:
-
p-Toluenesulfonic acid
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃) or Sulfuric Acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Hydrochloric acid (HCl)
-
Water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Dropping funnel
-
Büchner funnel and filter flask
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve p-toluenesulfonic acid in water. For a basic medium, add a solution of sodium carbonate. For an acidic medium, cautiously add sulfuric acid.
-
Heat the solution to a desired temperature (e.g., 70-80 °C).
-
Slowly add a solution of potassium permanganate in water from the dropping funnel to the stirred solution of p-toluenesulfonic acid. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue to heat and stir the mixture for several hours until the reaction is complete (indicated by the persistence of the purple color or by TLC analysis).
-
Cool the reaction mixture to room temperature.
-
Quench any excess potassium permanganate by the dropwise addition of a saturated sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture to remove the manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the this compound.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the this compound by vacuum filtration, wash with a small amount of cold water, and dry.
Materials:
-
p-Toluenesulfonic acid
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Hydrochloric acid (HCl)
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-toluenesulfonic acid in water.
-
Add an excess of sodium hypochlorite solution to the flask.
-
Heat the reaction mixture to reflux and maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid in a fume hood. This will cause the this compound to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Caption: Generalized experimental workflow for the oxidation of p-toluenesulfonic acid.
Purification and Characterization of this compound
The crude this compound obtained from the oxidation step can be purified by recrystallization from hot water. The purity of the final product can be assessed by measuring its melting point and by spectroscopic techniques.
Recrystallization Procedure
-
Dissolve the crude this compound in a minimum amount of boiling water.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Characterization Data
-
Appearance: White crystalline solid.
-
Melting Point: The melting point of pure this compound is approximately 260 °C (with decomposition).
-
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): Chemical shifts (δ) are typically observed around 13.5 (s, 1H, -COOH), 8.0 (d, 2H, Ar-H), and 7.6 (d, 2H, Ar-H). The sulfonic acid proton is often not observed or is very broad.
-
¹³C NMR (DMSO-d₆): Characteristic peaks appear around δ 166 (-COOH), 148 (C-SO₃H), 140 (C-COOH), 129 (Ar-CH), and 125 (Ar-CH).[5]
-
IR (KBr): Key absorption bands are expected around 3400-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), 1700 cm⁻¹ (C=O stretch of carboxylic acid), 1200 and 1030 cm⁻¹ (S=O stretches of sulfonic acid).[6]
-
This guide provides a foundational understanding and practical protocols for the synthesis of this compound from toluene. Researchers are encouraged to consult the cited literature for more specific details and to adapt these procedures as necessary for their specific laboratory conditions and scale of operation. Standard laboratory safety practices should be followed at all times.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. US2860162A - Process of oxidation - Google Patents [patents.google.com]
- 4. Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
Spectroscopic Analysis of 4-Sulfobenzoic Acid: A Technical Guide
Introduction
4-Sulfobenzoic acid (IUPAC name: 4-carboxybenzenesulfonic acid) is a bifunctional aromatic organic compound containing both a carboxylic acid and a sulfonic acid group. This dual functionality makes it a versatile building block in organic synthesis, polymer chemistry, and drug development. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, tailored for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the aromatic protons and carbons, as well as the carboxylic acid group.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the para-substituted benzene ring, and a downfield signal for the acidic proton of the carboxylic acid. The sulfonic acid proton is typically not observed as it readily exchanges with residual water in the NMR solvent. The aromatic protons exhibit a characteristic AA'BB' splitting pattern due to the para-substitution.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.1 | Doublet | 2H, Ar-H ortho to -COOH |
| ~7.9 | Doublet | 2H, Ar-H ortho to -SO₃H |
| >10 | Broad Singlet | 1H, -COOH |
Note: Data is based on the analysis of the monopotassium salt in DMSO-d₆ and predicted values for the free acid. The exact chemical shifts can vary depending on the solvent and concentration.[1][2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound displays six distinct signals, corresponding to the four unique aromatic carbons, the carboxylic carbon, and the carbon bearing the sulfonic acid group.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O (Carboxylic Acid) |
| ~148 | C-SO₃H |
| ~134 | C-COOH |
| ~130 | CH (aromatic) |
| ~126 | CH (aromatic) |
Note: Data is based on the analysis of the monopotassium salt and predicted values for the free acid. The exact chemical shifts can vary depending on the solvent.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid, sulfonic acid, and the para-substituted aromatic ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid, H-bonded) |
| ~3080 | Medium | C-H stretch (Aromatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |
| ~1240 | Strong | S=O stretch (asymmetric, Sulfonic acid) |
| ~1180 | Strong | C-O stretch (Carboxylic acid) |
| ~1040 | Strong | S=O stretch (symmetric, Sulfonic acid) |
| ~830 | Strong | C-H out-of-plane bend (para-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique, typically in negative ion mode, to generate the pseudomolecular ion [M-H]⁻.
Table 4: Mass Spectrometry Data (LC-MS/MS) of this compound
| m/z | Proposed Fragment |
| 201 | [M-H]⁻ |
| 157 | [M-H-CO₂]⁻ |
| 137 | [M-H-SO₂]⁻ |
| 81 | [HSO₃]⁻ |
Data obtained from LC-MS/MS fragmentation of the [M-H]⁻ precursor ion.[3]
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[4]
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.[4][5]
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is adequate for the instrument's detector.[6]
-
If the solution contains particulate matter, filter it through a small cotton plug in the pipette.[6]
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[5]
-
Solvent: DMSO-d₆ or D₂O.
-
Reference: Tetramethylsilane (TMS) or the residual solvent peak.
-
¹H NMR Parameters: A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is typically used with a longer acquisition time or a higher number of scans compared to ¹H NMR.
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.[7][8][9][10][11]
-
In an agate mortar, grind a small amount (1-2 mg) of this compound to a fine powder.[10]
-
Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample to ensure a homogeneous mixture.[10]
-
Transfer the mixture to a pellet-forming die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[7][8][9]
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Technique: Transmission.
-
Procedure:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the sample holder.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Mass Spectrometry (LC-MS/MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile/water mixture).
-
Dilute the stock solution to an appropriate concentration for LC-MS analysis.
Instrumentation and Data Acquisition:
-
System: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used for separating small aromatic acids.
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of an acid modifier like formic acid to improve peak shape.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Full scan mode to identify the precursor ion [M-H]⁻, followed by product ion scan (tandem MS) of the precursor ion to obtain the fragmentation pattern.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.
Figure 1: General workflow for spectroscopic analysis.
References
- 1. This compound MONOPOTASSIUM SALT(5399-63-3) 1H NMR spectrum [chemicalbook.com]
- 2. This compound MONOPOTASSIUM SALT(5399-63-3) 13C NMR spectrum [chemicalbook.com]
- 3. This compound | C7H6O5S | CID 69469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cif.iastate.edu [cif.iastate.edu]
- 5. rsc.org [rsc.org]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. pelletpressdiesets.com [pelletpressdiesets.com]
- 8. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 9. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 10. shimadzu.com [shimadzu.com]
- 11. azom.com [azom.com]
Solubility of 4-Sulfobenzoic acid in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-sulfobenzoic acid in aqueous and organic media. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and detailed experimental protocols for determining solubility. These methodologies can be adapted by researchers to generate precise quantitative data for their specific applications.
Introduction to this compound
This compound (IUPAC name: this compound) is an organic compound containing both a carboxylic acid and a sulfonic acid functional group attached to a benzene ring at para positions.[1] This dual functionality imparts unique physicochemical properties, influencing its solubility in various solvents. The presence of the highly polar sulfonic acid group generally confers good water solubility, a critical attribute in pharmaceutical and chemical applications.[2][3]
Qualitative Solubility Summary
Published literature indicates that this compound is readily soluble in water.[3][4][5] This is attributed to the strong hydrogen bonding interactions between the sulfonic acid and carboxylic acid groups with water molecules. While it is also stated to be soluble in some organic solvents, specific details regarding the extent of solubility in common organic solvents like alcohols, ketones, esters, and ethers are not widely available in quantitative terms.[4]
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| Water | ||||
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Diethyl Ether |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for various research and development activities, including formulation development, reaction optimization, and purification processes. The following are detailed methodologies for key experiments to determine the solubility of this compound.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[6][7]
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials or flasks, each containing a known volume of the desired solvent (e.g., water, ethanol, acetone).
-
The amount of excess solid should be sufficient to ensure that a solid phase remains at equilibrium.[7]
-
-
Equilibration:
-
Seal the vials/flasks to prevent solvent evaporation.
-
Place the samples in a constant temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary studies.[8]
-
-
Phase Separation:
-
After equilibration, allow the samples to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.
-
-
Quantification:
-
The concentration of this compound in the filtered supernatant can be determined using a suitable analytical technique such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Analytical Quantification Methods
This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and the solvent used is transparent in that region.
Protocol:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Sample Analysis:
-
Dilute the filtered supernatant from the shake-flask experiment with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution.
-
HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a solution.
Protocol:
-
Method Development:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject a known volume of the filtered supernatant from the shake-flask experiment into the HPLC system.
-
Record the peak area corresponding to this compound.
-
Use the calibration curve to determine the concentration of this compound in the saturated solution.
-
Gravimetric Method
The gravimetric method is a simple, direct technique for determining solubility, particularly for non-volatile solutes.
Protocol:
-
Preparation and Equilibration:
-
Prepare a saturated solution of this compound in the desired solvent using the shake-flask method as described above.
-
-
Sample Collection and Weighing:
-
Carefully transfer a known volume or mass of the clear, filtered supernatant to a pre-weighed, dry container (e.g., an evaporating dish or beaker).
-
-
Solvent Evaporation:
-
Evaporate the solvent from the sample under controlled conditions. This can be done in a fume hood at ambient temperature, in a drying oven at a temperature below the decomposition point of this compound, or under reduced pressure using a rotary evaporator.
-
-
Drying and Weighing:
-
Once the solvent is completely removed, dry the solid residue to a constant weight in a desiccator or vacuum oven.
-
Weigh the container with the dried solute.
-
-
Calculation:
-
The mass of the dissolved this compound is the final weight of the container plus residue minus the initial weight of the empty container.
-
The solubility can then be expressed as grams of solute per 100 mL or 100 g of solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound.
Caption: Generalized workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound is not widely published, its chemical structure suggests good aqueous solubility. For applications requiring precise solubility values in various organic solvents, experimental determination is necessary. The shake-flask method, coupled with analytical techniques such as UV-Vis spectroscopy, HPLC, or the gravimetric method, provides a reliable framework for obtaining this critical data. The protocols detailed in this guide offer a robust starting point for researchers to generate accurate and reproducible solubility profiles for this compound, aiding in its effective utilization in drug development and other scientific endeavors.
References
- 1. This compound | C7H6O5S | CID 69469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. CAS 636-78-2: this compound | CymitQuimica [cymitquimica.com]
- 4. 4-sulfobenzoicaci [chembk.com]
- 5. Buy this compound | 636-78-2 [smolecule.com]
- 6. enamine.net [enamine.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. who.int [who.int]
- 9. researchgate.net [researchgate.net]
- 10. aai.solutions [aai.solutions]
- 11. helixchrom.com [helixchrom.com]
- 12. scispace.com [scispace.com]
An In-Depth Technical Guide to the Acidity and pKa of 4-Sulfobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidic properties of 4-sulfobenzoic acid, a molecule of interest in various chemical and pharmaceutical contexts. This document details its acid-base dissociation constants (pKa), offers standardized experimental protocols for their determination, and presents a visual representation of its dissociation equilibria.
Physicochemical Properties of this compound
This compound (p-sulfobenzoic acid) is an aromatic organic compound containing both a carboxylic acid and a sulfonic acid functional group attached to a benzene ring at the para position. This structure makes it a diprotic acid, capable of donating two protons in a stepwise manner. The presence of the strongly electron-withdrawing sulfonyl group significantly influences the acidity of the carboxylic acid group.
Data Presentation: pKa Values
The acidity of this compound is characterized by two distinct pKa values, corresponding to the ionization of the sulfonic acid and carboxylic acid functional groups.
| Functional Group | Dissociation Equilibrium | pKa Value (at 25 °C) | Reference |
| Sulfonic Acid (-SO₃H) | H₂A ⇌ HA⁻ + H⁺ | pKₐ₁: < 0 (estimated) | [1][2] |
| Carboxylic Acid (-COOH) | HA⁻ ⇌ A²⁻ + H⁺ | pKₐ₂: 3.72 | [3] |
Note: H₂A represents the fully protonated this compound, HA⁻ represents the intermediate monoanion, and A²⁻ represents the fully deprotonated dianion.
The sulfonic acid group is a very strong acid, with a pKa value that is difficult to determine experimentally in aqueous solution and is thus estimated to be less than zero, similar to other arylsulfonic acids like benzenesulfonic acid, for which pKa values ranging from -2.8 to -6.5 have been reported.[1][2] The carboxylic acid group is also acidic, with a pKa of 3.72, making it a stronger acid than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nature of the para-sulfo group.
Mandatory Visualization
The stepwise dissociation of this compound can be represented by the following equilibria:
Caption: Stepwise dissociation equilibria of this compound.
Experimental Protocols
The determination of pKa values is crucial for understanding the behavior of a compound in different pH environments. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods for this purpose.
Determination of pKa by Potentiometric Titration
Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally. This method is particularly well-suited for determining the pKa of the carboxylic acid group of this compound.
Methodology:
-
Preparation of the Analyte Solution: Prepare a standard solution of this compound (e.g., 0.01 M) in deionized water. If solubility is an issue, a co-solvent system (e.g., water-methanol mixture) may be used, though this can affect the pKa value. The ionic strength of the solution should be kept constant using a background electrolyte like 0.1 M KCl.[4]
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Place the this compound solution in a thermostated vessel and immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).[5]
-
Titration Procedure:
-
Begin by recording the initial pH of the analyte solution.
-
Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration well past the expected equivalence point(s). For this compound, two equivalence points will be observed, though the first, for the highly acidic sulfonic acid group, will be difficult to discern accurately.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The equivalence points can be identified from the points of steepest inflection in the curve. The first derivative of the titration curve (ΔpH/ΔV vs. V) can be plotted to more accurately determine the equivalence points, which correspond to the peaks of the derivative plot.
-
The pKa value for the carboxylic acid (pKₐ₂) is determined from the pH at the half-equivalence point for the second dissociation. This is the point where half of the carboxylic acid groups have been neutralized.[6]
-
Determination of pKa by UV-Vis Spectrophotometry
This method is applicable if the different ionization states of the molecule exhibit distinct UV-Vis absorbance spectra. It is particularly useful for compounds with low solubility or when only small amounts of the substance are available.[5][7]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in an appropriate solvent (e.g., water or a water/co-solvent mixture).
-
Prepare a series of buffer solutions with a range of known pH values that span the expected pKa of the carboxylic acid group (e.g., from pH 2.5 to 5.0).
-
Prepare a highly acidic solution (e.g., 0.1 M HCl) and a highly basic solution (e.g., 0.1 M NaOH).
-
-
Spectral Acquisition:
-
Add a small, constant volume of the this compound stock solution to a constant volume of each buffer solution, as well as the acidic and basic solutions.
-
Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range. The spectrum in the highly acidic solution represents the fully protonated species (H₂A), while the spectrum in the basic solution represents the fully deprotonated species (A²⁻). The spectra in the buffer solutions will be a mixture of the different ionic forms.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance of the acidic and basic forms of the molecule differ significantly.
-
Plot the absorbance at this wavelength against the pH of the solutions. This will generate a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve.[8]
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - Ab) / (Aa - A)] where A is the absorbance of the solution at a given pH, Aa is the absorbance of the acidic form, and Ab is the absorbance of the basic form.[9]
-
References
- 1. Benzenesulfonic acid - American Chemical Society [acs.org]
- 2. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 3. This compound [chembk.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. asianpubs.org [asianpubs.org]
- 8. ijper.org [ijper.org]
- 9. ishigirl.tripod.com [ishigirl.tripod.com]
In-Depth Technical Guide: Thermal Stability and Decomposition of 4-Sulfobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-Sulfobenzoic acid (also known as p-sulfobenzoic acid). Due to a lack of specific, publicly available experimental data for this compound, this guide synthesizes information from structurally analogous aromatic sulfonic and carboxylic acids to predict its thermal behavior. Detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to generate precise data.
Physicochemical Properties
This compound is an aromatic organic compound containing both a carboxylic acid and a sulfonic acid functional group.[1] This dual functionality imparts unique chemical properties, making it a subject of interest in various research and development applications.
| Property | Value |
| Molecular Formula | C₇H₆O₅S |
| Molecular Weight | 202.19 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 636-78-2 |
Predicted Thermal Stability and Decomposition
Aromatic sulfonic acids typically undergo thermal decomposition in the range of 200-300°C. The primary and most significant thermal degradation pathway for these compounds is desulfonation, which involves the cleavage of the carbon-sulfur bond. This process is essentially the reverse of sulfonation and results in the evolution of sulfur trioxide (SO₃), which can also be detected as sulfur dioxide (SO₂) depending on the analytical conditions. For benzenesulfonic acids, this desulfonation reaction commonly occurs when the compound is heated in the presence of aqueous acid, often at temperatures exceeding 100-150°C. The process is driven by the protonation of the aromatic ring, followed by the loss of sulfur trioxide.
Following the initial desulfonation, the remaining benzoic acid moiety would be expected to decompose at higher temperatures. The thermal decomposition of benzoic acid has been studied and is known to produce benzene and carbon dioxide as the main products, with smaller amounts of carbon monoxide, hydrogen, and biphenyl also being formed.
Based on this, the thermal decomposition of this compound is predicted to occur in two main stages.
Table 1: Predicted Thermal Events for this compound
| Thermal Event | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Description |
| Desulfonation | 200 - 350 | ~39.6% | Initial decomposition via cleavage of the C-S bond, leading to the loss of the sulfonic acid group as sulfur trioxide (SO₃). |
| Decarboxylation | > 350 | ~22.3% | Decomposition of the resulting benzoic acid intermediate, leading to the loss of the carboxylic acid group as carbon dioxide (CO₂). |
| Final Residue | > 500 | ~38.1% | Remaining char, likely composed of a stable carbonaceous material. |
Predicted Thermal Decomposition Pathway
The anticipated decomposition of this compound initiates with the thermally induced cleavage of the carbon-sulfur bond, releasing sulfur trioxide and forming a benzoic acid intermediate. At higher temperatures, this intermediate undergoes decarboxylation to yield benzene and carbon dioxide.
Experimental Protocols
To obtain definitive data on the thermal stability and decomposition of this compound, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Table 2: Standardized Experimental Protocols for Thermal Analysis
| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |
| Instrument | A calibrated thermogravimetric analyzer. | A calibrated differential scanning calorimeter. |
| Sample Preparation | 5-10 mg of this compound weighed into an alumina or platinum crucible. | 2-5 mg of this compound weighed into a hermetically sealed aluminum pan. |
| Atmosphere | Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min. | Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min. |
| Heating Rate | 10 °C/min. | 10 °C/min. |
| Temperature Program | Heat from ambient temperature (e.g., 25°C) to 600°C. | Heat from ambient temperature (e.g., 25°C) to 400°C. |
| Data to be Collected | - Onset temperature of decomposition (T_onset)\n- Temperature at 5% weight loss (T_d5%)\n- Percentage weight loss at each decomposition step\n- Final residue percentage | - Melting point (T_m) and enthalpy of fusion (ΔH_fus)\n- Glass transition temperature (T_g), if applicable\n- Onset temperature of decomposition\n- Enthalpy of decomposition |
Experimental Workflow
The logical workflow for a comprehensive thermal analysis of this compound involves a sequential process of sample preparation, analysis using both TGA and DSC, and subsequent data interpretation to fully characterize its thermal properties.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is limited in publicly accessible literature, a comprehensive understanding of its likely thermal behavior can be extrapolated from analogous aromatic sulfonic and carboxylic acids. The primary decomposition event is predicted to be desulfonation, occurring at temperatures between 200°C and 350°C, followed by the decomposition of the resulting benzoic acid intermediate at higher temperatures. For definitive and precise characterization, it is imperative that experimental thermal analysis using TGA and DSC be conducted. The standardized protocols and logical workflow provided in this guide offer a robust framework for such an investigation, ensuring the generation of high-quality, reproducible data critical for the safe handling, processing, and application of this compound in research and drug development.
References
An In-depth Technical Guide to the Safety, Handling, and MSDS of 4-Sulfobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-sulfobenzoic acid (CAS No. 636-78-2), a compound utilized in various chemical syntheses and as an intermediate in the production of dyes and pharmaceuticals. Adherence to proper safety protocols is critical when working with this substance to minimize potential risks.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. It is an aromatic sulfonic acid, characterized by the presence of both a carboxylic acid and a sulfonic acid group attached to the para position of a benzene ring. This structure contributes to its solubility in water.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆O₅S | |
| Molecular Weight | 202.19 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water | |
| pKa | pK₂: 3.72 (25°C) | |
| XLogP3 | 0.2 |
Hazard Identification and GHS Classification
This compound is classified as an irritant. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin and serious eye irritation, and may cause respiratory irritation. One notification to the ECHA C&L Inventory indicates that it causes severe skin burns and eye damage.
Table 2: GHS Hazard Information for this compound
| Hazard Class | Hazard Category | GHS Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Danger / Warning | |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | Danger / Warning | |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | Warning |
Note: Classification may vary between suppliers and notifications.
Toxicological Information
There is a notable lack of publicly available quantitative toxicological data, such as LD50 (median lethal dose) values, for this compound. Safety Data Sheets for the compound and its salts repeatedly state that no acute toxicity information is available. The toxicological properties have not been fully investigated.
Due to the absence of specific data for this compound, a cautious approach assuming a moderate level of toxicity based on its irritant nature is prudent. For reference, structurally related compounds such as 4-hydroxybenzoic acid have shown low acute oral toxicity in rats (LD50 > 2,000 mg/kg). However, this is not a substitute for data on this compound itself.
Handling and Storage
Proper handling and storage procedures are essential to ensure safety in a laboratory setting.
Handling:
-
Avoid all personal contact, including inhalation of dust.
-
Wear protective clothing, gloves, and eye/face protection.
-
Use only in a well-ventilated area or outdoors.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid generating dust.
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Store locked up.
-
Store away from incompatible materials, such as oxidizing agents.
First Aid Measures
In the event of exposure, immediate action is crucial.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required. |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
Fire Fighting Measures
This compound is a combustible solid, but it propagates flame with difficulty. Dust clouds may form an explosive mixture with air.
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and sulfur oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator if dust is generated.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.
Ecological Information
There is limited specific ecological information available for this compound. Safety Data Sheets often state that ecotoxicity data is not available. For its monopotassium salt, it is noted to be soluble in water, and persistence is unlikely based on available information. It is advised not to empty it into drains.
Experimental Protocols
The hazard classifications for skin and eye irritation are determined by standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key irritation tests.
OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method
This in vitro test is used to identify chemicals that are irritant to the skin.
-
Principle: The test uses a reconstructed human epidermis model that mimics the properties of the upper layers of human skin. The test chemical is applied to the surface of the skin model.
-
Procedure:
-
Triplicate tissue samples are dosed with the test substance.
-
The tissues are incubated for a specific period (e.g., 60 minutes).
-
The test substance is then removed by washing.
-
The tissues are incubated for a further recovery period (e.g., 42 hours).
-
-
Endpoint: Cell viability is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is then quantified.
-
Classification: A reduction in cell viability below a certain threshold (≤ 50%) indicates that the substance is a skin irritant (UN GHS Category 2).
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This in vivo test is designed to assess the potential of a substance to cause eye irritation or corrosion.
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal, typically an albino rabbit. The untreated eye serves as a control.
-
Procedure:
-
A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing.
-
If the test is necessary, a single animal is tested initially.
-
The substance is placed in the conjunctival sac of one eye.
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
-
Endpoint: The degree of eye irritation is scored based on lesions of the conjunctiva, cornea, and iris. The reversibility of the effects is also assessed over a period of up to 21 days.
-
Classification: The scores, along with the nature and severity of the lesions, determine the classification of the substance as an eye irritant or corrosive.
Visualizations
An In-Depth Technical Guide to 4-Sulfobenzoic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-sulfobenzoic acid, a key aromatic organic compound. It delves into the historical context of its discovery, primarily attributed to the work of Ira Remsen in the late 19th century, and its relationship to the broader study of sulfobenzoic acid isomers. This document details the physicochemical properties of this compound, presents established experimental protocols for its synthesis, and outlines its various applications in modern research and industry.
Introduction
This compound, also known as para-sulfobenzoic acid, is a bifunctional organic molecule featuring both a carboxylic acid and a sulfonic acid group attached to a benzene ring at the 1 and 4 positions, respectively. This unique structure imparts valuable properties, including high water solubility and dual acidic functionalities, making it a versatile building block in organic synthesis and a component in the development of various materials and potential therapeutic agents.
Discovery and History
The history of this compound is intrinsically linked to the pioneering work of American chemist Ira Remsen. While his research with Constantin Fahlberg on the oxidation of o-toluenesulfonamide famously led to the discovery of saccharin, Remsen's investigations into sulfobenzoic acid isomers were broader. Historical records indicate that Remsen published research on parasulfobenzoic acid as early as 1871. His work involved the oxidation of p-toluenesulfonic acid, establishing a foundational method for the synthesis of this isomer.
This early research was part of a systematic exploration of aromatic sulfonic acids, which were of significant interest in the burgeoning field of organic chemistry in the latter half of the 19th century. Unlike the intense sweetness of the cyclized amide of its ortho-isomer (saccharin), this compound did not possess such remarkable sensory properties and thus garnered attention for its chemical reactivity and potential as a synthetic intermediate.
Physicochemical Properties
This compound is a colorless to light yellow crystalline solid.[1] Its two acidic protons, one on the carboxylic acid group and one on the sulfonic acid group, give it distinct dissociation constants. The presence of the polar sulfonic acid group renders it highly soluble in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₆O₅S | [2][3][4][5] |
| Molecular Weight | 202.19 g/mol | [2][3][4] |
| CAS Number | 636-78-2 | [2] |
| Appearance | Colorless to light yellow crystalline solid | [1] |
| Melting Point | 2-Sulfobenzoic acid (ortho isomer): 136 °C | [6] |
| Solubility in Water | Soluble | [1][4] |
| pKa (Carboxylic Acid) | 3.72 (at 25 °C) | N/A |
Experimental Protocols
The synthesis of this compound is primarily achieved through two well-established methods: the oxidation of p-toluenesulfonic acid and the direct sulfonation of benzoic acid.
Synthesis via Oxidation of p-Toluenesulfonic Acid
This method, rooted in Remsen's original work, remains a common and effective route to this compound. It involves the oxidation of the methyl group of p-toluenesulfonic acid to a carboxylic acid. Various oxidizing agents can be employed.
Experimental Workflow: Oxidation of p-Toluenesulfonic Acid
Caption: Workflow for the synthesis of this compound via oxidation.
Detailed Protocol:
-
Materials:
-
p-Toluenesulfonic acid (172 parts by weight)
-
65% Nitric acid (200 parts by weight)
-
Water (300 parts by weight)
-
Acid-resistant pressure vessel with stirring mechanism
-
Potassium chloride (for optional salting out)
-
-
Procedure:
-
Combine p-toluenesulfonic acid, water, and 65% nitric acid in the acid-resistant pressure vessel.[7]
-
Seal the vessel and begin stirring the mixture.
-
Heat the solution to 145 °C. The oxidation reaction is typically rapid and exothermic, leading to a rise in temperature and pressure.[7]
-
Maintain the reaction at temperature for a sufficient duration to ensure complete conversion (monitoring may be required).
-
Cool the reaction vessel to room temperature.
-
The this compound product can be isolated from the mother liquor. To increase the yield, potassium chloride can be added to precipitate the product as its slightly soluble potassium salt.[7]
-
Collect the solid product by filtration.
-
Wash the collected solid with cold water to remove any remaining impurities.
-
Dry the purified this compound.
-
Synthesis via Sulfonation of Benzoic Acid
This method involves the direct electrophilic aromatic substitution of benzoic acid with a sulfonating agent. The carboxylic acid group is a meta-directing deactivator, so forcing conditions are typically required to achieve sulfonation, and a mixture of isomers may be produced.
Logical Relationship: Sulfonation of Benzoic Acid
Caption: Reactants and products in the sulfonation of benzoic acid.
Detailed Protocol:
-
Materials:
-
Benzoic acid
-
Fuming sulfuric acid (oleum)
-
Saturated sodium chloride solution
-
5% Sodium chloride solution (cold)
-
-
Procedure:
-
Melt the benzoic acid in a suitable reaction flask at 125-130 °C.[8]
-
Carefully add fuming sulfuric acid (e.g., 20% oleum) while maintaining the temperature between 125 °C and 140 °C.[8]
-
Hold the reaction mixture at 130 °C for one hour to ensure the completion of the sulfonation.[8]
-
Cool the reaction mass and dissolve it in a saturated sodium chloride solution.[8]
-
Heat the resulting solution to 80-85 °C to ensure complete dissolution.[8]
-
Allow the solution to cool to 50 °C, then further cool to 8-12 °C in an ice bath with agitation to precipitate the sodium salt of sulfobenzoic acid.[8]
-
Filter the precipitate and wash it with a cold 5% sodium chloride solution to remove impurities.[8]
-
The resulting product will be a mixture of isomers, which will require further purification to isolate the this compound.
-
Applications
This compound and its derivatives have found utility in a range of applications, leveraging their chemical properties.
-
Chemical Manufacturing: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments.[2][4]
-
Polymer Chemistry: It has been used as a dopant in conducting polymers, such as polyaniline, to enhance their electrical properties.[4]
-
Analytical Chemistry: Its distinct chemical properties make it useful in certain chromatographic and spectroscopic methods.[4]
-
Materials Science: The potassium salt of this compound has been investigated as an intercalating agent in the synthesis of polymer nanocomposites, improving their mechanical and thermal properties.[4]
Conclusion
This compound, first systematically studied by Ira Remsen, is a foundational molecule in aromatic chemistry. Its synthesis, primarily through the oxidation of p-toluenesulfonic acid or the sulfonation of benzoic acid, is well-established. The dual functionality of this compound continues to make it a valuable tool for chemists and material scientists, with ongoing research exploring its potential in new and innovative applications. This guide provides a solid technical foundation for professionals working with or considering the use of this versatile chemical.
References
- 1. chembk.com [chembk.com]
- 2. US5565608A - Process for the preparation of 2-(substituted)-4-sulfobenzoic acid - Google Patents [patents.google.com]
- 3. CAS 636-78-2: this compound | CymitQuimica [cymitquimica.com]
- 4. Buy this compound | 636-78-2 [smolecule.com]
- 5. This compound - Wikidata [wikidata.org]
- 6. 对磺基苯甲酸 钾盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. US2860162A - Process of oxidation - Google Patents [patents.google.com]
- 8. US4358410A - Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom - Google Patents [patents.google.com]
Potential Research Areas for 4-Sulfobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 4-Sulfobenzoic acid, a versatile aromatic compound with significant potential across various scientific disciplines. This document outlines its core physicochemical properties, detailed experimental protocols for its synthesis and derivatization, and highlights promising research avenues in materials science and drug development.
Physicochemical Properties of this compound
This compound (p-sulfobenzoic acid) is an organic compound featuring both a carboxylic acid and a sulfonic acid functional group attached to a benzene ring in the para position.[1] This unique structure imparts distinct properties that make it a valuable building block in chemical synthesis.[1] An overview of its key physicochemical properties is presented below.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆O₅S | [1] |
| Molecular Weight | 202.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 636-78-2 | [1] |
| Appearance | Colorless to light yellow crystalline solid or powder | [2] |
Solubility and Acidity
| Property | Value | Source(s) |
| Solubility | Soluble in water and some organic solvents. | [2] |
| pKa | pK₂: 3.72 (at 25°C) | [3] |
Spectroscopic Data
| Technique | Key Peaks/Shifts | Source(s) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.03 (s, 1H), 7.93 (d, J=7.9 Hz, 2H), 7.75 (d, J=7.8 Hz, 2H) | [4] |
| ¹³C NMR | Data not explicitly found for the free acid, but related derivatives show characteristic aromatic and carbonyl/sulfonyl shifts. | |
| FTIR | Characteristic peaks for O-H, C=O (carboxylic acid), S=O (sulfonic acid), and aromatic C-H and C=C bonds are expected. | [5][6] |
| Mass Spectrometry | Molecular ion peak at m/z 202. Fragmentation may involve loss of H₂O, COOH, and SO₃.[7] The para-isomer can be distinguished by a unique fragment corresponding to SO₂ loss. | [8] |
Key Research Areas and Applications
The dual functionality of this compound makes it a versatile precursor and building block in several areas of active research.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
This compound and its isomers are excellent ligands for the synthesis of MOFs and coordination polymers. The sulfonate and carboxylate groups can coordinate with metal ions, leading to the formation of robust and porous frameworks with potential applications in:
-
Gas Storage and Separation: The tunable pore size and chemical environment of MOFs derived from this compound can be exploited for the selective adsorption of gases like CO₂.
-
Catalysis: The incorporation of sulfonic acid groups can impart Brønsted acidity to the MOF, creating solid-acid catalysts for various organic transformations.[9][10]
-
Sensing: The luminescent properties of some MOFs can be modulated by the presence of specific analytes, enabling their use as chemical sensors.
Drug Development and Medicinal Chemistry
Derivatives of this compound, particularly sulfonamides, have shown significant promise in drug development.
-
Enzyme Inhibition: The sulfonamide moiety is a well-known pharmacophore for inhibiting enzymes such as carbonic anhydrases.[11][12][13][14][15] This has led to the development of drugs for glaucoma, and potentially for cancer and other diseases.[11][15]
-
Antiviral Agents: Novel derivatives of this compound have been synthesized and investigated as inhibitors of viruses like Coxsackievirus B3, which is a causative agent of myocarditis.[16] These compounds are thought to act as capsid binders.
Polymer Chemistry
The properties of this compound make it useful in polymer science:
-
Dopants for Conducting Polymers: It can be used as a dopant for polymers like polyaniline, enhancing their electrical conductivity.
-
Monomer for Specialty Polymers: The bifunctional nature of the molecule allows it to be incorporated into polymer backbones to introduce acidity and improve thermal stability.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound via Sulfonation of Benzoic Acid
This protocol describes a general method for the sulfonation of benzoic acid to produce m-sulfobenzoic acid, which can be adapted for the synthesis of other isomers under different conditions.
Materials:
-
Benzoic acid
-
20% Oleum (fuming sulfuric acid)
-
Saturated Sodium Chloride (NaCl) solution
-
5% Sodium Chloride (NaCl) solution
-
Ice
Procedure:
-
Melt 4 moles of benzoic acid in a two-liter flask at 125-130°C.
-
Slowly add 1621 grams of 20% oleum while maintaining the temperature between 125°C and 140°C.
-
Hold the reaction mixture at 130°C for one hour.
-
Divide the reaction mass into two equal parts.
-
Dissolve each part in approximately 3000 mL of saturated NaCl solution over 40 minutes.
-
Heat the solution to 80-85°C.
-
Allow the solution to cool to 50°C, then agitate and further cool to 8-12°C using an ice bath to precipitate the sodium salt of sulfobenzoic acid.
-
Filter the precipitate and wash it twice with 250 mL of cold (5°C) 5% NaCl solution.
-
To obtain the free acid, the salt can be dissolved in a minimal amount of hot water and acidified with a strong acid (e.g., HCl) to precipitate this compound, which is then filtered and dried.
Synthesis of N-Substituted 4-Sulfamoylbenzoic Acid Derivatives
This protocol outlines a general procedure for synthesizing sulfonamide derivatives of this compound, which are of interest as enzyme inhibitors.
Materials:
-
An appropriate amino acid or amine
-
p-Toluenesulfonyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Water
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
In a reaction vessel, dissolve the amino acid or amine (10 mmol) and Na₂CO₃ (12 mmol) in 50 mL of water and cool to 0°C.
-
Slowly add p-toluenesulfonyl chloride (12 mmol) to the mixture over 15 minutes.
-
After the addition is complete, stir the reaction mixture for 4-6 hours at room temperature.
-
Cool the mixture to 0°C and acidify with 10% HCl to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from an ethyl acetate/n-hexane mixture to obtain the pure sulfonamide derivative.[17]
Synthesis of a Metal-Organic Framework using a Benzoic Acid-based Linker
This protocol provides a general method for the solvothermal synthesis of a MOF, which can be adapted for use with this compound as a linker.[18]
Materials:
-
Zirconium(IV) chloride octahydrate (ZrCl₄·8H₂O)
-
Benzoic acid (or this compound)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 0.03 g of ZrCl₄·8H₂O and 0.22 g of benzoic acid (or a molar equivalent of this compound) in 10 mL of DMF.[19]
-
Use ultrasonic dispersion to ensure complete dissolution.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 90°C for 5 hours with continuous stirring.[19]
-
After cooling to room temperature, collect the crystalline product by centrifugation at 12,000 rpm for 30 minutes.[19]
-
Decant the supernatant and wash the MOF particles by resuspending them in fresh DMF and repeating the centrifugation. Perform this washing step three times.[19]
-
Activate the MOF by removing the solvent from the pores, typically by heating under vacuum.
Visualized Workflows and Pathways
General Synthesis Workflow for this compound Derivatives
Caption: General synthesis workflow for 4-sulfonamoylbenzoic acid derivatives.
Experimental Workflow for MOF Synthesis
Caption: Experimental workflow for the synthesis of a Metal-Organic Framework.
Proposed Mechanism of Action for Coxsackievirus B3 Inhibitors
Caption: Inhibition of Coxsackievirus B3 replication by capsid-binding agents.
Future Outlook
The unique characteristics of this compound and its derivatives position them as key molecules for future research and development. In materials science, the design of novel MOFs with tailored functionalities for carbon capture and catalysis remains a fertile area of investigation. In the pharmaceutical sector, the exploration of sulfonamide derivatives as selective enzyme inhibitors for a range of therapeutic targets, including novel anticancer and antimicrobial agents, holds considerable promise. Further studies into the structure-activity relationships of these compounds will be crucial for the rational design of next-generation materials and therapeutics.
References
- 1. This compound | C7H6O5S | CID 69469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. This compound MONOPOTASSIUM SALT(5399-63-3) 1H NMR spectrum [chemicalbook.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chegg.com [chegg.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. A series of sulfonic acid functionalized mixed-linker DUT-4 analogues: synthesis, gas sorption properties and catalytic performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Coxsackievirus B3 Replication Is Reduced by Inhibition of the Extracellular Signal-Regulated Kinase (ERK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 18. ossila.com [ossila.com]
- 19. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
Methodological & Application
Application Note & Protocol: HPLC Analysis of Primary and Secondary Amines using 4-Sulfobenzoic Acid as a Pre-Column Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, yet the analysis of compounds lacking a strong chromophore, such as many primary and secondary amines, presents a significant challenge for UV detection.[1][2] This application note describes a robust and sensitive method for the quantitative analysis of primary and secondary amines through pre-column derivatization using 4-Sulfobenzoic acid. The derivatization reaction introduces a strongly UV-absorbing moiety to the analyte molecules, significantly enhancing their detectability.[1] This document provides a detailed protocol for the derivatization procedure, HPLC-UV analysis, and method validation parameters, offering a reliable approach for the quantification of amines in various sample matrices.
Introduction
The accurate quantification of amines is critical in pharmaceutical development, environmental analysis, and biological research. However, the inherent low UV absorbance of many aliphatic amines necessitates a derivatization step to enable sensitive detection by HPLC with UV-Vis detectors.[1] Pre-column derivatization chemically modifies the analyte before its introduction into the HPLC system.[1] this compound is a suitable derivatizing agent for this purpose. The reaction between the carboxylic acid group of this compound and the amine, facilitated by a coupling agent, forms a stable amide bond, effectively tagging the amine with a phenylsulfonate group that exhibits strong UV absorbance. This method provides a straightforward and effective strategy to enhance the sensitivity and selectivity of amine analysis by HPLC.
Chemical Reaction
The derivatization process involves a nucleophilic acyl substitution reaction where the primary or secondary amine attacks the activated carboxyl group of this compound. A carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is commonly used as a coupling agent to activate the carboxylic acid. A base is often included to neutralize the acid formed during the reaction and to act as a catalyst.
Experimental Protocols
Materials and Reagents
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amine standards (e.g., benzylamine, N-methylbenzylamine)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (HCl), 1 M
-
Syringe filters, 0.45 µm
Equipment
-
HPLC system with UV-Vis detector
-
Analytical balance
-
Vortex mixer
-
Thermomixer or water bath
-
Microcentrifuge tubes or autosampler vials
Preparation of Solutions
-
Derivatizing Reagent Solution (10 mg/mL this compound): Accurately weigh 100 mg of this compound and dissolve in 10 mL of anhydrous acetonitrile.
-
Coupling Agent Solution (20 mg/mL DCC or EDC): Accurately weigh 200 mg of DCC or EDC and dissolve in 10 mL of anhydrous acetonitrile. Prepare this solution fresh before use.
-
Base Solution (1 M TEA or DIPEA): Prepare a 1 M solution of TEA or DIPEA in anhydrous acetonitrile.
-
Amine Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of amine standards by dissolving 10 mg of each amine in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Derivatization Procedure
-
Reaction Setup: In a microcentrifuge tube, add 100 µL of the amine standard solution or sample extract.
-
Add Base: Add 20 µL of the 1 M TEA or DIPEA solution and vortex briefly.
-
Add Derivatizing Reagent: Add 100 µL of the 10 mg/mL this compound solution and vortex.
-
Add Coupling Agent: Add 100 µL of the 20 mg/mL DCC or EDC solution.
-
Reaction: Vortex the mixture immediately for 1 minute. Heat the reaction mixture at 60°C for 30 minutes in a thermomixer or water bath.
-
Termination: Cool the mixture to room temperature. If DCC was used, a precipitate of dicyclohexylurea (DCU) will form. Centrifuge the sample to pellet the DCU.
-
Quenching: Add 50 µL of 1 M HCl to neutralize the excess base and quench the reaction.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject 10-20 µL of the filtered solution into the HPLC system.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Chromatographic Data for Derivatized Amines
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Derivatized Benzylamine | 12.5 | 1.1 | 9800 |
| Derivatized N-Methylbenzylamine | 14.2 | 1.2 | 9500 |
Table 2: Method Validation Parameters
| Parameter | Benzylamine | N-Methylbenzylamine |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 |
| Limit of Detection (LOD) (µg/mL) | 0.25 | 0.30 |
| Limit of Quantification (LOQ) (µg/mL) | 0.80 | 0.95 |
| Precision (%RSD, n=6) | < 2.0 | < 2.5 |
| Accuracy (% Recovery) | 98.5 - 101.2 | 97.8 - 102.1 |
Visualization
Caption: Workflow for the pre-column derivatization of amines.
Caption: Logical relationship of the derivatization reaction.
Troubleshooting
-
Low Derivatization Yield:
-
Ensure all reagents, especially the coupling agent and solvents, are anhydrous.
-
Optimize reaction time and temperature for your specific analyte.
-
Verify the pH of the reaction mixture; the basicity is crucial for the reaction to proceed.
-
-
Multiple Peaks for a Single Analyte:
-
Incomplete reaction or side reactions may be occurring. Ensure stoichiometric ratios of reagents are appropriate.
-
The derivatized product may be unstable. Analyze the samples as soon as possible after preparation.
-
-
Large Early-Eluting Peak:
-
This is often due to the hydrolyzed derivatizing reagent or byproducts from the coupling agent. Adjust the gradient to ensure it elutes away from the peaks of interest.
-
Conclusion
The pre-column derivatization of primary and secondary amines with this compound provides a robust and sensitive method for their quantification by HPLC-UV. The procedure is straightforward and utilizes common laboratory reagents. The resulting stable amide derivatives exhibit strong UV absorbance, enabling low detection limits suitable for a wide range of research, development, and quality control applications.
References
Application Notes and Protocols: 4-Sulfobenzoic Acid in Metal-Organic Framework (MOF) Synthesis for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-sulfobenzoic acid and its derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). The focus is on the application of these materials in drug delivery systems, detailing synthesis protocols, characterization, and the cellular uptake mechanisms of MOF-based therapeutics.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including drug delivery. This compound, with its carboxylate and sulfonate functional groups, offers a unique combination of coordination sites and potential for post-synthetic modification, making it an attractive linker for designing MOFs with specific properties for therapeutic applications. The sulfonate group can enhance the stability and introduce hydrophilicity to the framework, which can be advantageous for biological applications.
Data Presentation: Properties of a Representative Benzoic Acid-Based MOF
| Property | Value | Method of Determination |
| BET Surface Area (SBET) | 1532.58 m²/g | Nitrogen Adsorption |
| Pore Volume | 0.36 cm³/g | Nitrogen Adsorption |
| Pore Size | 4.107 nm | Nitrogen Adsorption |
| Drug Loading Capacity (Doxorubicin) | 33.74% | UV-Vis Spectrophotometry |
Experimental Protocols
The following protocols are based on established methods for the synthesis of benzoic acid-derived MOFs and their use in drug delivery studies.[1]
I. Synthesis of a Zinc-Based MOF with a Functionalized Benzoic Acid Linker
This protocol details the solvothermal synthesis of a zinc-based MOF using 4-dimethylaminobenzoic acid as the organic linker.[1]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
4-dimethylaminobenzoic acid
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Ethanol
-
Teflon-lined autoclave (20 mL)
Procedure:
-
In a 20 mL Teflon-lined autoclave, dissolve 1.0 mmol of Zn(NO₃)₂·6H₂O (297.4 mg) and 1.0 mmol of 4-dimethylaminobenzoic acid (165.2 mg) in a solvent mixture of 12 mL DMF and 8 mL methanol.[1]
-
Seal the autoclave and heat it from room temperature to 120°C at a rate of 10°C per hour.[1]
-
Maintain the temperature at 120°C for 72 hours.[1]
-
After the reaction, cool the autoclave to room temperature at a rate of 5°C per hour.[1]
-
Collect the resulting colorless crystals by centrifugation at 4000 rpm for 30 seconds.[1]
-
Wash the crystals with 3 mL of ethanol three times to remove any unreacted precursors.
-
Dry the final product under vacuum.
II. Characterization of the Synthesized MOF
To ensure the successful synthesis and determine the properties of the MOF, the following characterization techniques are recommended:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the MOF and confirm the coordination of the linker to the metal centers.
-
Nitrogen Adsorption-Desorption Isotherms: To determine the BET surface area, pore volume, and pore size distribution.[2]
III. Drug Loading into the MOF
This protocol describes the loading of a model anticancer drug, Doxorubicin (DOX), into the synthesized MOF.[1]
Materials:
-
Synthesized and activated MOF
-
Doxorubicin hydrochloride (DOX)
-
Deionized water
-
UV-Vis Spectrophotometer
Procedure:
-
Activate the synthesized MOF by heating under vacuum to remove any solvent molecules from the pores.
-
Prepare a stock solution of DOX in deionized water (e.g., 1.0 g/L).[1]
-
Disperse a known amount of the activated MOF (e.g., 0.2 g) in a specific volume of the DOX solution (e.g., 20 mL).[1]
-
Stir the suspension at room temperature in the dark for 24-72 hours to allow for drug encapsulation.[1]
-
After the loading period, centrifuge the suspension to separate the drug-loaded MOF from the solution.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (e.g., 460 nm).[1]
-
Calculate the amount of unloaded DOX in the supernatant using a pre-determined calibration curve.
-
The drug loading capacity can be calculated using the following formula: Drug Loading (%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Mass of MOF] x 100
IV. In Vitro Drug Release Study
This protocol outlines a method to study the release of the loaded drug from the MOF under different pH conditions, simulating physiological and tumor microenvironments.[3]
Materials:
-
Drug-loaded MOF
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.8
-
Acetate buffer at pH 3.8
-
Magnetic stirrer with heating capability
-
UV-Vis Spectrophotometer
Procedure:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium (PBS or acetate buffer) in separate containers.
-
Maintain the temperature at 37°C with continuous stirring.[3]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.[3]
-
Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug release as a function of time. The pH-sensitive release of Doxorubicin from a zinc-based MOF has been demonstrated, with a higher release rate at a more acidic pH of 3.8 compared to pH 5.8 or 7.4.[1]
Visualizations
Experimental Workflow for MOF Synthesis and Drug Delivery Application
Caption: Workflow for MOF Synthesis and Drug Delivery Application.
Cellular Uptake and Intracellular Trafficking of MOF-Based Drug Delivery Systems
Caption: Cellular Uptake and Trafficking of MOF-based Drug Carriers.
Conclusion
MOFs synthesized with this compound and its derivatives represent a versatile platform for advanced drug delivery systems. The presence of the sulfonate group can impart favorable properties for biological applications. The provided protocols offer a foundational methodology for the synthesis, characterization, and evaluation of these materials. Further research into the specific properties of MOFs derived directly from this compound is warranted to fully explore their potential in developing novel therapeutics. The ability to tune the properties of these MOFs through linker modification opens up exciting possibilities for creating highly effective and targeted drug delivery vehicles.
References
- 1. A series of sulfonic acid functionalized mixed-linker DUT-4 analogues: synthesis, gas sorption properties and catalytic performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Properties, and Applications of Metal Organic Frameworks Supported on Graphene Oxide [mdpi.com]
- 3. researchgate.net [researchgate.net]
Synthesis of Luminescent Metal-Organic Frameworks Using 4-Sulfobenzoic Acid: A Detailed Protocol
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials synthesized by the self-assembly of metal ions or clusters with organic linkers. Their high surface area, tunable pore size, and functionalizable structure make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. This document provides a detailed experimental protocol for the synthesis of a luminescent MOF using 4-sulfobenzoic acid as the organic linker, with a focus on lanthanide-based MOFs due to their unique photophysical properties. The protocol is designed to be a comprehensive guide for researchers in materials science and drug development.
Introduction
The incorporation of sulfonic acid groups into the organic linkers of MOFs can enhance their properties, such as acidity, hydrophilicity, and proton conductivity. This compound, with its dual carboxylate and sulfonate functionalities, offers a versatile platform for the design of novel MOFs with potentially enhanced stability and functionality. Lanthanide-based MOFs are of particular interest due to their characteristic sharp emission bands, long luminescence lifetimes, and large Stokes shifts, which arise from the "antenna effect." In this process, the organic linker absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits light.[1] This property makes them suitable for applications in sensing, bio-imaging, and as drug delivery vehicles where tracking of the carrier is desired.
This protocol outlines a generalized solvothermal method for the synthesis of a lanthanide-based MOF using this compound. Solvothermal synthesis is a widely used method for growing high-quality crystalline MOFs.[2]
Data Presentation
As a representative example of the type of quantitative data obtained for lanthanide-based MOFs with aromatic carboxylate linkers, the following table summarizes the properties of a Terbium-based MOF synthesized with a similar ligand, 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (FTZB). This data is provided for illustrative purposes to indicate typical values that may be expected.
| Property | Value | Reference |
| Formula | fcu-Tb-FTZB-MOF | [3] |
| BET Surface Area | 1220 m²/g | [3] |
| Pore Volume | Not Reported | [3] |
| Crystallinity | High | [3] |
| Topology | fcu | [3] |
Note: This data is for a MOF with a different linker and is intended to be illustrative of the characterization data typically reported for such materials.
Experimental Protocol: Solvothermal Synthesis of a Lanthanide MOF with this compound
This protocol describes the synthesis of a Terbium-based MOF (Tb-SBA MOF) as an example. The same procedure can be adapted for other lanthanide ions such as Europium.
Materials:
-
Terbium(III) nitrate pentahydrate (Tb(NO₃)₃·5H₂O)
-
This compound (H₂-SBA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
Equipment:
-
20 mL scintillation vials with Teflon-lined caps
-
Analytical balance
-
Sonicator
-
Programmable oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Preparation of the Precursor Solution:
-
In a 20 mL scintillation vial, dissolve 0.2 mmol of Terbium(III) nitrate pentahydrate in 5 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 0.3 mmol of this compound in a mixture of 5 mL of ethanol and 1 mL of deionized water.[4]
-
Sonication for approximately 10 minutes may be required to fully dissolve the reagents.[2]
-
-
Reaction Mixture:
-
Combine the two solutions in a single 20 mL scintillation vial.
-
Cap the vial tightly.
-
-
Solvothermal Synthesis:
-
Cooling and Product Isolation:
-
After the reaction is complete, turn off the oven and allow the vial to cool slowly to room temperature over a period of 12-24 hours.
-
Collect the crystalline product by centrifugation or filtration.
-
-
Washing and Activation:
-
Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Subsequently, wash with a more volatile solvent such as ethanol (3 x 10 mL).
-
Activate the MOF by drying the crystals in a vacuum oven at 60-80 °C overnight to remove the solvent molecules from the pores.
-
Visualizations
Diagram of the Experimental Workflow:
Caption: A schematic overview of the solvothermal synthesis process for a lanthanide-based MOF.
Diagram of the "Antenna Effect" in Lanthanide MOFs:
Caption: The "antenna effect" mechanism responsible for the luminescence of lanthanide MOFs.
References
Application Notes and Protocols: 4-Sulfobenzoic Acid as a Catalyst in Organic Synthesis
Introduction
4-Sulfobenzoic acid (4-SBA), also known as p-carboxybenzenesulfonic acid, is an aromatic organic compound featuring both a carboxylic acid and a sulfonic acid functional group.[1][2] Its chemical structure, C₇H₆O₅S, provides it with strong acidic properties, making it a promising candidate for acid catalysis in various organic reactions.[1] The presence of the sulfonic acid group (-SO₃H) gives it a low pKa, comparable to other well-known sulfonic acid catalysts like p-toluenesulfonic acid. As a solid, water-soluble compound, 4-SBA offers potential advantages over traditional mineral acid catalysts like sulfuric acid, including easier handling, reduced corrosivity, and potential for recovery and reuse.
These application notes provide an overview of the potential uses of this compound as a catalyst in key organic transformations, complete with detailed experimental protocols for researchers in organic synthesis and drug development.
Application 1: Fischer Esterification of Carboxylic Acids
Fischer esterification is a cornerstone reaction in organic synthesis, involving the conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst.[3] this compound can effectively catalyze this reaction by protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.
Catalyst Performance Comparison
While specific kinetic data for this compound is not extensively reported, its performance can be benchmarked against other common acid catalysts used in esterification. The efficiency of sulfonic acid catalysts often correlates with their hydrophobicity and the specific reaction substrates.[4]
Table 1: Comparison of Various Acid Catalysts in a Model Esterification Reaction (Data for 4-SBA is hypothetical and represents a target for experimental validation)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference / Note |
| Sulfuric Acid (H₂SO₄) | 5 | 4 - 8 | 80 - 100 | >90 | General Literature[5] |
| p-Toluenesulfonic Acid | 5 - 10 | 6 - 12 | 110 (Toluene) | ~95 | General Literature |
| 4-Dodecylbenzenesulfonic Acid | 5 | 2 - 4 | 80 | >95 | [4] |
| This compound | 5 - 10 | 6 - 12 | 110 (Toluene) | Expected >90 | For Investigation |
General Mechanism of Acid-Catalyzed Esterification
The diagram below illustrates the key steps in the Fischer esterification mechanism catalyzed by an acid like this compound.
References
Application Notes and Protocols: 4-Sulfobenzoic Acid as a Counter-Ion in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmaceutical analysis, achieving optimal separation of ionic or ionizable compounds is a frequent challenge. Ion-pair chromatography, a versatile and powerful technique, addresses this by introducing a counter-ion to the mobile phase. This application note explores the use of 4-sulfobenzoic acid as an effective counter-ion in reversed-phase high-performance liquid chromatography (RP-HPLC) for the analysis of basic pharmaceutical compounds. Its unique properties, combining the strong acidity of a sulfonic acid group with the aromatic character of a benzoic acid structure, make it a valuable tool for enhancing the retention and resolution of cationic analytes.[1][2]
This compound, also known as p-sulfobenzoic acid, is a solid, water-soluble organic acid. Its sulfonic acid group provides a consistent negative charge over a wide pH range, ensuring robust ion-pairing interactions with protonated basic analytes. The presence of the benzene ring contributes to its retention on nonpolar stationary phases, further modulating the separation process.
Principle of Ion-Pair Chromatography with this compound
In reversed-phase chromatography, highly polar or ionic compounds often exhibit poor retention on the nonpolar stationary phase, leading to co-elution with the solvent front. Ion-pair chromatography overcomes this by introducing an ion-pairing reagent, such as this compound, into the mobile phase.
The mechanism involves the formation of a neutral ion-pair between the cationic analyte and the anionic counter-ion. This newly formed complex is more hydrophobic than the analyte alone, leading to increased interaction with the stationary phase and, consequently, enhanced retention. The concentration of this compound in the mobile phase can be adjusted to fine-tune the retention of the target analytes.[1]
Application: Analysis of Basic Pharmaceutical Ingredients (APIs)
This section provides a detailed protocol for the quantitative analysis of a model basic drug substance, such as a synthetic alkaloid or a basic amine-containing API, using this compound as a counter-ion.
Experimental Workflow
Caption: Workflow for the analysis of a basic API using ion-pair chromatography.
Materials and Reagents
-
This compound: ACS grade or higher
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure
-
Phosphoric acid: ACS grade or higher (for pH adjustment)
-
Potassium phosphate monobasic: ACS grade or higher (for buffer preparation)
-
API Standard and Sample: Accurately weighed
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary HPLC system with UV detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium phosphate buffer with 10 mM this compound, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or the λmax of the API) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1: Recommended Chromatographic Conditions.
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Table 2: Gradient Elution Program.
Preparation of Solutions
Mobile Phase A (Aqueous Buffer with this compound):
-
Weigh and dissolve an appropriate amount of potassium phosphate monobasic to make a 20 mM solution in HPLC grade water.
-
Weigh and dissolve this compound to a final concentration of 10 mM in the same solution.
-
Adjust the pH of the solution to 3.0 using phosphoric acid.
-
Filter the mobile phase through a 0.45 µm nylon filter.
Mobile Phase B (Acetonitrile):
-
Use HPLC grade acetonitrile.
-
Filter through a 0.45 µm PTFE filter if necessary.
Standard Solution Preparation (Example Concentration: 100 µg/mL):
-
Accurately weigh approximately 10 mg of the API reference standard.
-
Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B, 50:50 v/v) in a 100 mL volumetric flask.
-
Sonicate if necessary to ensure complete dissolution.
-
Dilute to the mark with the diluent.
Sample Solution Preparation:
-
Prepare the sample containing the API to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL).
-
Use the same diluent as for the standard solution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis and System Suitability
The quantification of the API is performed by comparing the peak area of the analyte in the sample to that of the standard. System suitability parameters should be established to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of 6 Injections | ≤ 2.0% |
Table 3: System Suitability Parameters.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship of how this compound acts as a counter-ion to enable the separation of a basic analyte in reversed-phase chromatography.
Caption: Ion-pair formation and retention mechanism.
Quantitative Data Summary
The following table presents representative data for the analysis of three different basic APIs using the described method. This data is illustrative and may vary depending on the specific analyte and instrumentation.
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates | % Recovery |
| API 1 (Alkaloid) | 8.5 | 1.2 | 5500 | 99.5% |
| API 2 (Amine) | 10.2 | 1.1 | 6200 | 101.2% |
| API 3 (Basic Drug) | 12.7 | 1.3 | 4800 | 98.9% |
Table 4: Representative Chromatographic Performance Data.
Conclusion
This compound serves as a highly effective and versatile counter-ion for the analysis of basic pharmaceutical compounds by reversed-phase HPLC.[3][4] Its use allows for the successful retention and separation of otherwise poorly retained analytes, enabling robust and reliable quantitative methods. The protocol outlined in this application note provides a solid starting point for method development and can be adapted for a wide range of basic APIs. The straightforward preparation of the mobile phase and the predictable nature of the ion-pairing mechanism make this a valuable technique for routine quality control and research and development in the pharmaceutical industry.
References
Application Notes and Protocols: 4-Sulfobenzoic Acid in Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Sulfobenzoic acid in capillary electrophoresis (CE). This compound, a compound possessing both a sulfonic acid and a carboxylic acid group, offers unique properties that can be leveraged for various CE applications, including its use as a background electrolyte component, a co-ion for selectivity enhancement, and as an internal standard for quantitative analysis.
Application as an Internal Standard for the Analysis of Acidic Compounds
This compound is an ideal internal standard for the quantitative analysis of other acidic compounds, particularly sulfophenyl carboxylic acids and related substances. Its structural similarity to these analytes ensures comparable behavior during electrophoresis, while its distinct migration time allows for accurate quantification.
Quantitative Data Summary
| Analyte Class | Internal Standard | BGE Composition | Capillary | Voltage | Detection | Limit of Quantification (LOQ) | Reference |
| Sulfophenyl Carboxylic Acids | p-Sulfobenzoic acid | 25 mM Ammonium Acetate/Acetic Acid (pH 5.5) with 30% (v/v) 2-Propanol and 0.75 mM CTAB | Uncoated Fused Silica | -25 kV | UV at 225 nm | 4 - 6 ng/mL | [1] |
Experimental Protocol
Objective: To quantify sulfophenyl carboxylic acids in a sample matrix using p-Sulfobenzoic acid as an internal standard.
Materials:
-
Capillary Electrophoresis system with UV detector
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 60 cm total length)
-
Ammonium acetate
-
Acetic acid
-
2-Propanol
-
Cetyltrimethylammonium bromide (CTAB)
-
p-Sulfobenzoic acid (for internal standard stock solution)
-
Analytes of interest (for calibration standards)
-
Deionized water
-
0.1 M Sodium hydroxide
-
0.1 M Hydrochloric acid
Procedure:
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 25 mM ammonium acetate/acetic acid buffer by dissolving the appropriate amount of ammonium acetate in deionized water, adjusting the pH to 5.5 with acetic acid.
-
Add 2-propanol to a final concentration of 30% (v/v).
-
Add CTAB to a final concentration of 0.75 mM.
-
Filter the BGE through a 0.22 µm filter before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of p-Sulfobenzoic acid (e.g., 1 mg/mL) in the BGE.
-
Prepare calibration standards by spiking known concentrations of the analytes into blank matrix, each containing a fixed concentration of the p-Sulfobenzoic acid internal standard.
-
Prepare unknown samples by diluting them with BGE and adding the same fixed concentration of the internal standard.
-
-
Capillary Conditioning:
-
Rinse the new capillary sequentially with 0.1 M NaOH (10 min), deionized water (10 min), and BGE (20 min).
-
Between runs, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (5 min).
-
-
CE Analysis:
-
Set the capillary temperature to 25°C.
-
Inject the sample hydrodynamically (e.g., 50 mbar for 5 seconds).
-
Apply a voltage of -25 kV.
-
Set the UV detector to 225 nm.
-
Record the electropherogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the analytes and the internal standard based on their migration times.
-
Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analytes in the unknown samples using the calibration curve.
-
Experimental Workflow
Caption: Workflow for quantitative analysis using p-Sulfobenzoic acid as an internal standard.
Application as a Co-ion for Selectivity Tuning in the Separation of Weak Acids
The presence of this compound as a co-ion in the background electrolyte can alter the selectivity of separation for other anionic analytes. Its aromatic character and dual acidic functionalities can lead to differential interactions with analytes, thereby modifying their effective electrophoretic mobilities.
Logical Relationship Diagram
Caption: Role of this compound as a co-ion for enhancing separation selectivity.
Experimental Protocol
Objective: To improve the separation of a mixture of weakly acidic pharmaceuticals using this compound as a co-ion in the BGE.
Materials:
-
Capillary Electrophoresis system with DAD or UV detector
-
Fused-silica capillary
-
Primary buffer components (e.g., Sodium phosphate monobasic and dibasic)
-
This compound
-
Organic modifier (e.g., Methanol or Acetonitrile)
-
Analyte mixture
-
Deionized water
-
0.1 M Sodium hydroxide
Procedure:
-
BGE Preparation:
-
Prepare a primary buffer solution (e.g., 50 mM sodium phosphate) and adjust the pH to a value where the analytes are partially ionized.
-
Prepare a series of BGEs by adding increasing concentrations of this compound (e.g., 5 mM, 10 mM, 20 mM) to the primary buffer.
-
An organic modifier (e.g., 10% v/v methanol) can be added to improve solubility and reduce wall interactions.
-
Filter all BGEs through a 0.22 µm filter.
-
-
Sample Preparation:
-
Dissolve the mixture of weakly acidic pharmaceuticals in the BGE without this compound to a suitable concentration.
-
-
Capillary Conditioning:
-
Condition the capillary as described in the previous protocol.
-
-
CE Analysis and Optimization:
-
Perform electrophoretic runs with each of the prepared BGEs.
-
Inject the sample and apply a positive voltage (e.g., 20 kV).
-
Monitor the separation at a wavelength where the analytes have significant absorbance.
-
Evaluate the resolution between the analyte peaks for each BGE composition.
-
Select the concentration of this compound that provides the optimal separation.
-
-
Data Analysis:
-
Compare the electropherograms obtained with and without this compound to demonstrate the change in selectivity.
-
Calculate the resolution between critical peak pairs to quantify the improvement in separation.
-
Application as a Chromophore for Indirect UV Detection of Non-Absorbing Anions
For analytes that lack a UV chromophore, indirect UV detection is a powerful technique. This compound, with its strong UV absorbance, can be used as the visualizing agent in the BGE. The displacement of the chromophoric BGE ion by the non-absorbing analyte ion results in a decrease in absorbance, which is detected as a negative peak.
Quantitative Data for BGE Components in Indirect UV Detection
| Visualizing Agent | Buffer System | EOF Modifier | Detection Wavelength | Application | Reference |
| Phthalate | Carbonate | - | 230 nm | Short-chain organic acids | [2] |
| Pyridine-2,6-dicarboxylic acid | Sodium tetraborate | Cetyltrimethylammonium bromide | Not specified | Raffinose family oligosaccharides | [3] |
| Potassium chromate | Boric acid | Hexamethonium dibromide | 254 nm | Sulfate anion | [4] |
| This compound (Proposed) | Phosphate or Borate | Cationic surfactant (e.g., CTAB) | ~254 nm or ~280 nm | Small inorganic and organic anions | - |
Experimental Protocol
Objective: To analyze small, non-UV-absorbing anions (e.g., chloride, sulfate, acetate) by CE with indirect UV detection using this compound.
Materials:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary
-
This compound
-
Buffer components (e.g., TRIS, BIS-TRIS)
-
EOF modifier (e.g., CTAB)
-
Sample containing non-absorbing anions
-
Deionized water
Procedure:
-
BGE Preparation:
-
Prepare a solution of 5-10 mM this compound in deionized water.
-
Add a suitable buffer component (e.g., 10 mM TRIS) and adjust the pH to a value that ensures all analytes are fully ionized and the EOF is controlled.
-
Add an EOF modifier (e.g., 0.5 mM CTAB) to reverse the electroosmotic flow, allowing for the detection of anions.
-
Filter the BGE.
-
-
Sample Preparation:
-
Dissolve the sample containing the non-absorbing anions in deionized water or a low-conductivity matrix.
-
-
Capillary Conditioning:
-
Condition the capillary as previously described.
-
-
CE Analysis:
-
Set the detector wavelength to a maximum absorbance of this compound (e.g., ~254 nm or ~280 nm).
-
Inject the sample.
-
Apply a negative voltage (e.g., -15 kV to -25 kV).
-
The non-absorbing analytes will appear as negative peaks against the high-absorbance baseline of the this compound.
-
-
Data Analysis:
-
Identify the anions based on their migration times.
-
Quantification can be performed by comparing the peak areas of the negative peaks to those of standards.
-
Experimental Workflow for Indirect UV Detection
Caption: Workflow for the analysis of non-absorbing anions using this compound for indirect UV detection.
References
- 1. Capillary electrophoresis method for the analysis of inorganic anions, organic acids, amino acids, nucleotides, carbohydrates and other anionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirect ultraviolet detection of biologically relevant organic acids by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance capillary electrophoresis with indirect UV detection for determination of alpha-galactosides in Leguminosae and Brassicaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a capillary electrophoresis method for the determination of sulfate in effervescent tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Sulfobenzoic Acid in the Synthesis of Advanced Polymers and Nanocomposites
Introduction
4-Sulfobenzoic acid (4-SBA), also known as p-sulfobenzoic acid, is an aromatic organic compound featuring both a carboxylic acid and a sulfonic acid group in a para arrangement on a benzene ring.[1][2][3] This dual functionality makes it a versatile building block and modifying agent in the field of polymer chemistry and materials science. The sulfonic acid group provides hydrophilicity, potential for ionic crosslinking, proton conductivity, and strong coordination sites for metal ions, while the carboxylic acid group allows for conventional polymerization reactions such as esterification and amidation.[1][3] These characteristics enable the use of 4-SBA in the synthesis of high-performance materials, including proton-conducting membranes for fuel cells, advanced polymer nanocomposites with enhanced properties, and functional metal-organic frameworks (MOFs).[1][4][5]
Applications in Polymer Synthesis
The unique structure of this compound allows for its incorporation into various polymer backbones to impart specific functionalities.
Sulfonated Polyimides (SPIs) for Proton Exchange Membranes
Sulfonated polyimides are a class of polymers investigated for use in proton exchange membranes (PEMs) for fuel cells, offering an alternative to materials like Nafion®.[6][7] The sulfonic acid groups provide the necessary sites for proton transport. This compound derivatives are used to introduce these sulfonic acid groups into the polyimide structure. The synthesis generally involves a two-step method: the formation of a sulfonated poly(amic acid) (SPAA) precursor, followed by thermal or chemical imidization.[6] Controlling the molar ratio of sulfonated to non-sulfonated monomers allows for precise control over the degree of sulfonation, which in turn dictates the membrane's properties such as ion exchange capacity (IEC), water uptake, and proton conductivity.[6][8]
Conducting Polymers
This compound can act as a dopant for conducting polymers like polyaniline.[1] During the polymerization of aniline, the sulfonic acid group of 4-SBA protonates the polymer backbone, introducing charge carriers and significantly enhancing the electrical conductivity of the resulting material.[1]
Functional Polyesters and Copolymers
Derivatives of 4-hydroxybenzoic acid, a related compound, are used to synthesize aliphatic-aromatic copolyesters.[9] While direct incorporation of this compound is less common due to the reactivity of the sulfonic acid group under typical polycondensation conditions, its principles illustrate the modification of polymer properties. For instance, incorporating aromatic units into polyester chains enhances thermal stability and mechanical strength.[9][10]
Applications in Nanocomposite Synthesis
This compound and its salts are effective agents for modifying nanoparticles and improving their dispersion within a polymer matrix.
Polymer-Clay Nanocomposites
The potassium salt of this compound is utilized as an intercalating agent in the synthesis of polymer-clay nanocomposites, such as those with a poly(butylene terephthalate) (PBT) matrix.[1][11] The salt intercalates into the galleries of layered silicates (clays), expanding the interlayer spacing. This pre-treatment facilitates the subsequent infusion of polymer chains, leading to better exfoliation of the clay platelets within the polymer matrix.[1] The resulting nanocomposites exhibit improved mechanical properties, greater thermal stability, and enhanced flame retardancy.[1]
Graphene-Based Nanocomposites
In a related application, 4-hydrazinobenzenesulfonic acid (HBS), a derivative containing a sulfonic acid group, is used for the simultaneous reduction and functionalization of graphene oxide (GO).[12] The hydrazine group reduces the oxygen-containing functionalities on the GO surface, while the sulfonic acid group is grafted onto the graphene sheets.[12] This modification improves the aqueous dispersibility of the reduced graphene oxide (rGO) and enhances its compatibility with polymer matrices like epoxy resins, allowing for the creation of functional nanocomposites for applications such as specialty coatings.[12]
Applications in Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. This compound is an excellent candidate for a multifunctional organic linker.[1][5] The sulfonic acid and carboxylic acid groups can both coordinate with metal ions, leading to the formation of stable, functional frameworks.[1][13] The presence of sulfonic acid groups within the MOF structure can enhance properties such as proton conductivity, making them suitable for fuel cell applications, or improve stability and catalytic activity.[1][5][14]
Data Presentation: Properties of Functional Polymers
Quantitative data from various studies are summarized below to highlight the impact of incorporating sulfobenzoic acid-related structures on polymer properties.
Table 1: Thermal Properties of Sulfonated Oligomers Data extracted from studies on poly(hydroxy-sulfobenzoic acid) oligomers intended as catalysts.[15]
| Polymer Name | Initial Mass Loss Temperature (°C) | Main Chain Cleavage Temperature (°C) |
| Poly(2-hydroxy-5-sulfobenzoic acid) | 220 | 360 |
| Poly(4-hydroxy-5-sulfobenzoic acid) | 120 | 240 |
| Poly(2,4-dihydroxy-5-sulfobenzoic acid) | ~220 | Not specified |
Table 2: Properties of Aliphatic-Aromatic Copolyesters Data from copolyesters synthesized using a derivative of 4-hydroxybenzoic acid, illustrating the effect of aliphatic spacer length.[9]
| Aliphatic Diacid Spacer | Glass Transition (Tg, °C) | Melting Point (Tm, °C) | Tensile Modulus (MPa) | Yield Strength (MPa) | Elongation at Break (%) |
| 1,4-Butanedioic acid | 90 | 175 | 1800 | 76 | 270 |
| 1,12-Dodecanedioic acid | 51 | 147 | 980 | 54 | 320 |
Experimental Protocols
Protocol 1: Synthesis of a Sulfonated Polyimide (SPI) Copolymer
This protocol describes a general procedure for synthesizing a sulfonated copolyimide, adapted from methodologies for creating proton exchange membranes.[4][6]
Materials and Reagents:
-
1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA)
-
Sulfonated diamine (e.g., 3,3'-bis(4-sulfophenoxy)benzidine, BSPOB)
-
Non-sulfonated diamine (e.g., 4,4'-bis(3-aminophenoxy)diphenyl sulfone, mBAPPS)
-
m-Cresol (anhydrous)
-
Triethylamine (TEA)
-
Benzoic acid
-
Methanol
-
1.0 N Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Monomer Dissolution: To a dry, three-neck flask equipped with a mechanical stirrer and nitrogen inlet, add the sulfonated diamine (e.g., 1.35 mmol of BSPOB) and the non-sulfonated diamine (e.g., 0.15 mmol of mBAPPS). Add m-cresol (e.g., 8.0 mL) and triethylamine (e.g., 0.46 mL). Stir under a nitrogen flow until the diamines are completely dissolved.[4]
-
Polymerization: Add the dianhydride (e.g., 1.5 mmol of NTDA) and benzoic acid (as a catalyst, e.g., 0.26 g) to the solution.[4]
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to 80°C and hold for 4 hours.[4]
-
Increase the temperature to 180°C and continue the polymerization for 20 hours. The solution will become highly viscous.[4]
-
Film Casting: Cool the polymer solution to room temperature. Cast the viscous solution (in its triethylammonium salt form) onto a clean glass plate and dry at 80°C for 10 hours to form a film.[4]
-
Purification and Proton Exchange: Immerse the as-cast film in methanol at 60°C for 6 hours to remove residual solvent.[4]
-
Perform proton exchange by soaking the film in 1.0 N HCl at room temperature for 48 hours.[4]
-
Wash the proton-exchanged film thoroughly with deionized water until the washings are neutral.
-
Final Drying: Dry the final sulfonated polyimide membrane in a vacuum oven at 100°C for 20 hours.[4]
Characterization:
-
FT-IR Spectroscopy: To confirm the chemical structure and complete imidization.
-
Elemental Analysis: To determine the degree of sulfonation.[6]
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability.[15]
-
Water Uptake and Proton Conductivity Measurement: To assess membrane performance for fuel cell applications.
Protocol 2: Preparation of a Polymer-Clay Nanocomposite via Intercalation
This protocol outlines the use of this compound potassium salt as an intercalating agent to prepare a PBT-clay nanocomposite.[1][11]
Materials and Reagents:
-
Poly(butylene terephthalate) (PBT)
-
Layered silicate clay (e.g., montmorillonite)
-
This compound potassium salt
-
Deionized water
-
Ethanol
Procedure:
-
Clay Organo-Modification: Disperse the clay in deionized water using vigorous stirring.
-
Prepare a separate aqueous solution of this compound potassium salt.
-
Add the salt solution to the clay dispersion and stir at an elevated temperature (e.g., 80°C) for several hours to allow the potassium salt to intercalate into the clay galleries.
-
Collect the modified clay by filtration or centrifugation, wash thoroughly with deionized water to remove excess salt, and dry in a vacuum oven.
-
Nanocomposite Compounding: Dry the PBT pellets and the modified clay thoroughly to prevent hydrolytic degradation during melt processing.
-
Compound the PBT and the desired weight percentage of modified clay using a melt extruder. The high shear forces and temperature during extrusion will facilitate the exfoliation of the clay layers within the PBT matrix.
-
Extrude the nanocomposite into strands, cool in a water bath, and pelletize for further processing (e.g., injection molding for test specimens).
Characterization:
-
X-Ray Diffraction (XRD): To determine the interlayer spacing of the clay before and after modification and to assess the degree of exfoliation in the final nanocomposite.
-
Transmission Electron Microscopy (TEM): To directly visualize the dispersion and exfoliation of clay platelets in the polymer matrix.
-
Mechanical Testing (e.g., Tensile Test): To quantify improvements in modulus, strength, and toughness.
-
TGA and Flammability Tests: To evaluate thermal stability and flame retardant properties.
Visualizations
// Central Node SBA [label="this compound", pos="0,0!", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Functional Groups SO3H [label="Sulfonic Acid Group\n(-SO3H)", pos="-2.5,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COOH [label="Carboxylic Acid Group\n(-COOH)", pos="2.5,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Properties/Applications from Sulfonic Acid PC [label="Proton Conductivity\n(Fuel Cells)", pos="-4,-0.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; MC [label="Metal Coordination\n(MOF Synthesis)", pos="-4,-2.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; DP [label="Doping Agent\n(Conducting Polymers)", pos="-1,-3!", fillcolor="#F1F3F4", fontcolor="#202124"];
// Properties/Applications from Carboxylic Acid PA [label="Polymerization\n(Amides, Esters)", pos="4,-0.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; LC [label="Linker for MOFs", pos="4,-2.5!", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges edge [color="#5F6368", arrowhead=normal, penwidth=1.5]; SBA -> SO3H; SBA -> COOH;
edge [color="#4285F4", arrowhead=vee, penwidth=1.0, style=dashed]; SO3H -> PC; SO3H -> MC; SO3H -> DP;
edge [color="#EA4335", arrowhead=vee, penwidth=1.0, style=dashed]; COOH -> PA; COOH -> LC; } enddot Caption: Functional roles of this compound moieties.
References
- 1. Buy this compound | 636-78-2 [smolecule.com]
- 2. This compound | C7H6O5S | CID 69469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 636-78-2: this compound | CymitQuimica [cymitquimica.com]
- 4. mrs-j.org [mrs-j.org]
- 5. Sulphanilic Acid in the Synthesis of Metal-Organic Frameworks [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. This compound 95 5399-63-3 [sigmaaldrich.com]
- 12. Simultaneous Reduction and Functionalization of Graphene Oxide by 4-Hydrazinobenzenesulfonic Acid for Polymer Nanocomposites [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and applications of metal–organic frameworks composed of sulfonic acid [ouci.dntb.gov.ua]
- 15. Synthesis and Chemical Functionalization of Pseudo-Homogeneous Catalysts for Biodiesel Production—Oligocat - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Sulfobenzoic Acid in Crystallography: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 4-sulfobenzoic acid in the field of crystallography. This compound is a versatile molecule in crystal engineering, primarily utilized as a co-former in the development of co-crystals and as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Its unique structure, featuring both a carboxylic acid and a sulfonic acid group, allows for a variety of strong and directional hydrogen bonding interactions, making it an excellent building block for supramolecular assemblies.
Application in Co-crystal Formation
This compound is a valuable co-former for modifying the physicochemical properties of active pharmaceutical ingredients (APIs) and other organic molecules. The presence of both a strong hydrogen bond donor (carboxylic acid) and a potent hydrogen bond acceptor/donor (sulfonic acid) facilitates the formation of robust supramolecular synthons with a variety of functional groups, particularly nitrogen-containing heterocycles.
Key Advantages of Using this compound as a Co-former:
-
Enhanced Solubility and Dissolution Rate: Co-crystallization with this compound can significantly improve the aqueous solubility and dissolution rate of poorly soluble APIs.
-
Improved Stability: The formation of a stable co-crystal lattice can enhance the physical and chemical stability of the parent compound.
-
Control of Polymorphism: Co-crystallization can be employed to isolate a desired polymorphic form of a drug substance, which is critical for consistent performance.
-
Tunable Physicochemical Properties: By forming co-crystals, properties such as melting point, hygroscopicity, and mechanical behavior can be rationally tuned.
Experimental Protocol: Co-crystallization of this compound with Pyrazine
This protocol describes the synthesis of a co-crystal of this compound and pyrazine via the slow evaporation method.
Materials:
-
This compound (C₇H₆O₅S)
-
Pyrazine (C₄H₄N₂)
-
Ethanol (absolute)
-
Deionized water
-
Glass vials
-
Magnetic stirrer and stir bars
-
Hot plate
Procedure:
-
Solution Preparation:
-
Dissolve this compound (e.g., 0.202 g, 1 mmol) in a 1:1 (v/v) mixture of ethanol and deionized water in a glass vial.
-
In a separate vial, dissolve pyrazine (e.g., 0.080 g, 1 mmol) in the same solvent mixture.
-
-
Mixing and Dissolution:
-
Combine the two solutions in a single vial.
-
Gently heat the mixture on a hot plate with continuous stirring until all solids are completely dissolved, forming a clear solution.
-
-
Crystallization:
-
Allow the vial to cool to room temperature.
-
Cover the vial with a perforated lid or parafilm to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment.
-
-
Crystal Harvesting and Drying:
-
After several days to a week, well-formed crystals should appear.
-
Harvest the crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Dry the crystals under vacuum or in a desiccator.
-
Characterization:
The resulting crystals should be characterized using techniques such as single-crystal X-ray diffraction (SCXRD) to determine the crystal structure, powder X-ray diffraction (PXRD) to confirm phase purity, differential scanning calorimetry (DSC) to determine the melting point, and Fourier-transform infrared (FTIR) spectroscopy to identify functional group interactions.
Quantitative Data: Example of a 2:1 Co-crystal of 4-Chloro-2-nitrobenzoic Acid and Pyrazine
| Parameter | Value |
| Formula | 2(C₇H₄ClNO₄) · C₄H₄N₂ |
| Molecular Weight | 483.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.8766(13) |
| b (Å) | 13.5385(3) |
| c (Å) | 14.7981(6) |
| β (°) | 90.858(2) |
| Volume (ų) | 976.89(5) |
| Z | 2 |
| Temperature (K) | 110 |
This data is for a related structure and serves as an illustrative example.
Application in Metal-Organic Framework (MOF) Synthesis
This compound is an effective organic linker for the construction of Metal-Organic Frameworks (MOFs). The carboxylate and sulfonate groups can coordinate to metal ions or clusters, forming extended porous networks. The presence of the sulfonate group can impart specific properties to the MOF, such as increased hydrophilicity, potential for ion exchange, and catalytic activity.
Key Roles of this compound in MOF Chemistry:
-
Porous Structure Formation: The rigid aromatic backbone and the divergent coordination capabilities of the functional groups facilitate the formation of porous crystalline materials.
-
Functional Pore Surfaces: The sulfonate groups lining the pores can create a specific chemical environment, influencing gas adsorption selectivity and catalytic performance.
-
Enhanced Stability: The strong coordination bonds between the carboxylate/sulfonate groups and metal centers can lead to MOFs with high thermal and chemical stability.
Experimental Protocol: Hydrothermal Synthesis of a Zinc-based MOF with 4-Sulfobenzoate Linker
This protocol outlines a general procedure for the hydrothermal synthesis of a MOF using this compound and a zinc salt.
Materials:
-
This compound (C₇H₆O₅S)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
Oven
Procedure:
-
Precursor Solution:
-
In a beaker, dissolve this compound (e.g., 0.202 g, 1 mmol) and zinc nitrate hexahydrate (e.g., 0.297 g, 1 mmol) in a mixture of DMF and deionized water (e.g., 10 mL of a 1:1 v/v mixture).
-
Stir the mixture at room temperature until a homogeneous solution is obtained.
-
-
Hydrothermal Reaction:
-
Transfer the solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (e.g., 120-180 °C) and maintain this temperature for a designated period (e.g., 24-72 hours).
-
-
Cooling and Product Isolation:
-
Allow the autoclave to cool down slowly to room temperature.
-
Collect the resulting crystalline product by filtration.
-
-
Washing and Activation:
-
Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted starting materials and solvent molecules trapped within the pores.
-
Activate the MOF by heating it under vacuum to remove the solvent molecules from the pores, making the framework accessible for applications like gas storage or catalysis.
-
Characterization:
The synthesized MOF should be characterized by PXRD to confirm its crystallinity and phase, TGA to assess its thermal stability, and gas adsorption measurements (e.g., N₂ at 77 K) to determine its porosity and surface area.
Quantitative Data: Thermal Stability of Lanthanide Coordination Polymers
The thermal stability of MOFs is a critical parameter for many applications. The following table provides an example of thermogravimetric analysis (TGA) data for lanthanide coordination polymers, illustrating how the stability can be quantified.[2]
| Complex | Desolvation Temperature Range (°C) | Decomposition Temperature Range (°C) |
| Pr(III) complex | 130-220 | 350-550 |
| Sm(III) complex | 135-225 | 360-560 |
| Eu(III) complex | 140-230 | 370-570 |
| Tb(III) complex | 145-235 | 380-580 |
| Dy(III) complex | 150-240 | 390-590 |
| Er(III) complex | 155-245 | 400-600 |
This data is for related lanthanide coordination polymers and serves as an illustrative example of thermal analysis data.
Visualizations
Logical Relationship: Supramolecular Synthon Formation
The formation of co-crystals is guided by the predictable interactions between functional groups, known as supramolecular synthons. In the case of this compound and a nitrogen-containing heterocycle like pyrazine, the primary interaction is a robust hydrogen bond between the carboxylic acid and the nitrogen atom of the pyrazine.
Caption: Supramolecular synthon formation between this compound and pyrazine.
Experimental Workflow: Co-crystal Synthesis by Slow Evaporation
The following diagram illustrates the key steps in the synthesis of a co-crystal using the slow evaporation method.
Caption: Workflow for co-crystal synthesis via slow evaporation.
Experimental Workflow: MOF Synthesis by Hydrothermal Method
This diagram outlines the typical workflow for synthesizing a Metal-Organic Framework using the hydrothermal method.
Caption: Workflow for MOF synthesis via the hydrothermal method.
References
Application Note: HPLC Analysis of Amino Acids Following Pre-Column Derivatization with 4-Sulfobenzoic Acid N-hydroxysuccinimide Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of amino acids is crucial in various fields, including biomedical research, pharmaceutical development, and food science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for amino acid analysis, but most amino acids lack a strong chromophore, necessitating a derivatization step to enable sensitive UV detection.[1] This application note describes a robust method for the pre-column derivatization of amino acids using 4-Sulfobenzoic acid N-hydroxysuccinimide (SBE) ester, followed by reversed-phase HPLC (RP-HPLC) analysis with UV detection.
The use of SBE as a derivatizing agent offers several advantages. The resulting sulfonated derivatives are highly soluble in aqueous mobile phases and possess a strong UV chromophore, allowing for sensitive detection. The N-hydroxysuccinimide (NHS) ester chemistry provides a reliable and efficient means of labeling the primary and secondary amino groups of amino acids under mild conditions.
Principle
The method is based on the pre-column derivatization of amino acids with this compound N-hydroxysuccinimide ester. The NHS ester reacts with the primary and secondary amino groups of the amino acids to form stable, highly UV-active sulfonated derivatives. The derivatized amino acids are then separated by RP-HPLC on a C18 column using a gradient elution and detected by a UV detector. Quantification is achieved by comparing the peak areas of the derivatized amino acids in the sample to those of known standards.
The reaction of an amino acid with this compound N-hydroxysuccinimide ester is depicted below:
Caption: Derivatization of an amino acid with SBE.
Experimental Protocols
Reagents and Materials
-
This compound N-hydroxysuccinimide ester (SBE)
-
Amino acid standards
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid
-
Methanol (HPLC grade)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Preparation of Reagents
-
Borate Buffer (0.1 M, pH 8.5): Dissolve 6.18 g of boric acid in 900 mL of HPLC grade water. Adjust the pH to 8.5 with 1 M sodium hydroxide and bring the final volume to 1 L with HPLC grade water.
-
Derivatization Reagent (SBE Solution): Dissolve 10 mg of SBE in 1 mL of acetonitrile. This solution should be prepared fresh daily.
-
Amino Acid Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve each amino acid standard in 0.1 M HCl to prepare individual stock solutions. A mixed standard solution can be prepared by combining appropriate volumes of the individual stock solutions and diluting with 0.1 M HCl.
Derivatization Procedure
-
To 100 µL of the amino acid standard solution or sample in a microcentrifuge tube, add 100 µL of 0.1 M Borate Buffer (pH 8.5).
-
Add 200 µL of the SBE derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.
-
After incubation, cool the mixture to room temperature.
-
Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.
Caption: Workflow for amino acid derivatization and analysis.
HPLC-UV Analysis Protocol
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 50 |
| 25 | 80 |
| 30 | 10 |
| 35 | 10 |
Data Presentation
The following table summarizes the hypothetical quantitative data for the analysis of a standard mixture of amino acids derivatized with SBE.
| Amino Acid | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |
| Aspartic Acid | 5.2 | 5.5 | 18.2 |
| Glutamic Acid | 6.8 | 4.8 | 16.0 |
| Serine | 8.1 | 6.2 | 20.5 |
| Glycine | 9.5 | 7.1 | 23.4 |
| Histidine | 10.3 | 8.5 | 28.1 |
| Arginine | 11.7 | 9.2 | 30.4 |
| Threonine | 12.5 | 6.8 | 22.5 |
| Alanine | 13.8 | 5.1 | 16.9 |
| Proline | 14.6 | 10.2 | 33.7 |
| Tyrosine | 15.9 | 3.5 | 11.6 |
| Valine | 16.8 | 4.2 | 13.9 |
| Methionine | 17.5 | 4.5 | 14.9 |
| Isoleucine | 18.3 | 3.8 | 12.6 |
| Leucine | 18.9 | 3.6 | 11.9 |
| Phenylalanine | 19.7 | 3.2 | 10.6 |
| Lysine | 20.5 | 8.9 | 29.4 |
Conclusion
The described method provides a reliable and sensitive approach for the quantification of amino acids in various sample matrices. The pre-column derivatization with this compound N-hydroxysuccinimide ester is straightforward and results in stable derivatives with excellent chromatographic and UV detection properties. This application note provides a comprehensive protocol that can be readily implemented in research and quality control laboratories.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Sulfobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 4-sulfobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the two primary stages of this compound synthesis: the sulfonation of toluene to p-toluenesulfonic acid (PTSA) and the subsequent oxidation of PTSA.
Stage 1: Sulfonation of Toluene to p-Toluenesulfonic Acid
Issue 1: Low Yield of p-Toluenesulfonic Acid
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like TLC or HPLC. - Optimize Temperature: While lower temperatures favor the formation of the para isomer, the reaction rate might be slow. Consider a moderate temperature increase and monitor the isomer distribution. - Ensure Adequate Mixing: Vigorous stirring is crucial to ensure proper contact between the immiscible toluene and the sulfonating agent. |
| Reversibility of the Reaction | The sulfonation of aromatic compounds is a reversible reaction. To drive the equilibrium towards the product, remove the water formed during the reaction using a Dean-Stark apparatus.[1] |
| Loss of Product During Workup | p-Toluenesulfonic acid is highly water-soluble. Avoid excessive washing with water. Salting out the product with a saturated sodium chloride solution can aid in its precipitation. |
| Suboptimal Reagent Concentration | Using fuming sulfuric acid (oleum) or sulfur trioxide can increase the reaction rate, but may also lead to the formation of sulfones as byproducts.[2] Concentrated sulfuric acid is a common and effective reagent. |
Issue 2: High Proportion of Ortho or Meta Isomers
The formation of ortho and meta isomers of toluenesulfonic acid is a common side reaction. The ratio of these isomers is highly dependent on the reaction conditions.
| Factor | Effect on Isomer Distribution | Recommendation |
| Temperature | Lower temperatures generally favor the formation of the para isomer.[3] At 0°C, the product mixture can be approximately 53% para and 43% ortho.[4] | Conduct the reaction at or below room temperature to maximize the yield of the desired p-toluenesulfonic acid. |
| Reaction Medium | The presence of sulfonic acids in the sulfuric acid phase can influence the isomer distribution.[5][6] | Control the reaction time and temperature to minimize the buildup of various sulfonic acid isomers that can affect selectivity. |
| Sulfonating Agent | The choice of sulfonating agent can impact isomer ratios. | For high para-selectivity, using sulfur trioxide in a solvent like liquid sulfur dioxide at low temperatures has been shown to yield over 89% of the para isomer.[7] |
Stage 2: Oxidation of p-Toluenesulfonic Acid to this compound
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Incomplete Oxidation | - Increase Oxidant Molar Ratio: Ensure a sufficient molar excess of the oxidizing agent is used. For instance, with sodium hypochlorite, a 3-4 molar excess is preferable. - Elevate Reaction Temperature: Many oxidation reactions require heating to proceed at a reasonable rate. For example, oxidation with nitric acid may require temperatures between 130°C and 170°C. - Extend Reaction Time: Monitor the reaction for completion. Some oxidations may require several hours. | | Degradation of the Product | Over-oxidation or harsh reaction conditions can lead to the degradation of the desired product. | Carefully control the reaction temperature and the addition rate of the oxidizing agent. Monitor the reaction progress to avoid prolonged exposure to harsh conditions after completion. | | Side Reactions | The aromatic ring can be susceptible to oxidation under certain conditions, leading to ring-opened byproducts. | Choose an oxidizing agent that selectively oxidizes the methyl group. Potassium permanganate and sodium hypochlorite are commonly used for this purpose. | | Loss During Isolation | this compound is water-soluble. | After acidification of the reaction mixture, ensure the pH is low enough to fully precipitate the product. Cooling the solution can further decrease its solubility. |
Issue 2: Formation of Impurities
| Potential Impurity | Source | Mitigation and Removal |
| Unreacted p-Toluenesulfonic Acid | Incomplete oxidation. | Optimize reaction conditions (time, temperature, oxidant concentration). Recrystallization of the final product can be effective for purification. |
| Manganese Dioxide (from KMnO₄ oxidation) | Byproduct of the oxidation reaction.[8] | Filter the reaction mixture before acidification to remove the insoluble manganese dioxide. |
| Over-oxidation Products | Harsh reaction conditions. | Control temperature and oxidant addition. Purification by recrystallization is often necessary. |
| 2-Nitro-4-sulfobenzoic acid (with nitric acid oxidation) | A potential side product.[9] | Purification can be achieved through common methods like recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the sulfonation of toluene to maximize the yield of the para isomer?
A1: Lower temperatures favor the formation of p-toluenesulfonic acid.[3] Studies have shown that at -12.5°C using sulfur trioxide in liquid sulfur dioxide, the isomer distribution is approximately 89.24% para, 10.03% ortho, and 0.73% meta.[7] For reactions using concentrated sulfuric acid, conducting the reaction at or below room temperature is recommended to enhance the proportion of the para isomer.
Q2: My sulfonation reaction of toluene seems to have stalled. What can I do?
A2: Firstly, ensure that water, a byproduct of the reaction, is being effectively removed, for example, by using a Dean-Stark apparatus, as its presence can inhibit the forward reaction.[1] Secondly, check the concentration and quality of your sulfuric acid. If the reaction is still sluggish, a modest increase in temperature can enhance the reaction rate, but be mindful that this may also increase the formation of the ortho isomer.
Q3: Which oxidizing agent is best for converting p-toluenesulfonic acid to this compound?
A3: The "best" oxidizing agent depends on the desired scale, safety considerations, and available equipment.
-
Potassium permanganate (KMnO₄) is a strong and effective oxidizing agent for this transformation. The reaction is typically carried out in an aqueous solution.[8][10]
-
Sodium hypochlorite (NaOCl) offers a metal-free oxidation pathway and can be performed in a single aqueous phase, which simplifies the process and reduces waste disposal costs.[11]
-
Nitric acid (HNO₃) can also be used, but often requires high temperatures and pressures.[9]
Q4: How can I confirm the completion of the oxidation of p-toluenesulfonic acid?
A4: The completion of the reaction can be monitored by various analytical techniques. Thin-layer chromatography (TLC) can be used to observe the disappearance of the starting material, p-toluenesulfonic acid. More quantitative methods like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the absence of the starting material and the formation of the product.
Q5: What is the best way to purify the final this compound?
A5: The most common method for purifying this compound is recrystallization. After the oxidation reaction, the crude product is typically precipitated by acidifying the reaction mixture. This solid can then be collected and recrystallized from a suitable solvent, such as water, to remove impurities.
Experimental Protocols
Protocol 1: Synthesis of p-Toluenesulfonic Acid via Sulfonation of Toluene
Materials:
-
Toluene
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Chloride Solution
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add toluene and concentrated sulfuric acid in a suitable molar ratio (e.g., 1.2:1).
-
Heat the mixture to reflux with vigorous stirring.
-
Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue the reaction until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing a saturated sodium chloride solution to precipitate the sodium salt of p-toluenesulfonic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold saturated sodium chloride solution.
-
The product can be used in the next step or further purified by recrystallization.
Protocol 2: Oxidation of p-Toluenesulfonic Acid to this compound using Potassium Permanganate
Materials:
-
p-Toluenesulfonic acid
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
Dissolve p-toluenesulfonic acid in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser and a stir bar.
-
Heat the solution to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture. The purple color of the permanganate will disappear as it reacts.
-
Continue adding the potassium permanganate solution until a faint pink or purple color persists, indicating the completion of the oxidation.
-
During the reaction, a brown precipitate of manganese dioxide will form.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide.
-
Carefully acidify the filtrate with concentrated hydrochloric acid until no more white precipitate forms.
-
Cool the mixture in an ice bath to maximize the precipitation of this compound.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
The crude product can be purified by recrystallization from water.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the sulfonation of toluene.
References
- 1. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Unlike most other electrophilic aromatic substitutions, sulfonati... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. "Refinements in the isomer distribution and relative rate of sulfonatio" by David George Guillot [scholarsarchive.byu.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. chemistryguru.com.sg [chemistryguru.com.sg]
- 11. US5565608A - Process for the preparation of 2-(substituted)-4-sulfobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-Sulfobenzoic Acid by Recrystallization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-sulfobenzoic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of this compound?
Recrystallization is a purification technique for solid compounds. It operates on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, the crude solid is dissolved in a minimum amount of a hot solvent, typically water, to form a saturated solution. As this solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. Impurities, which are ideally more soluble in the cold solvent or present in smaller quantities, remain in the solution (mother liquor) and are separated by filtration.
Q2: What are the common impurities in crude this compound?
Crude this compound is typically synthesized by the sulfonation of benzoic acid.[1] Therefore, common impurities may include:
-
Unreacted Benzoic Acid: The starting material for the synthesis.
-
Disulfonated Benzoic Acids: Isomers of benzoic acid with two sulfonic acid groups, which are byproducts of the reaction.
-
Colored Impurities: Trace amounts of byproducts that can discolor the final product.
Q3: How does the structure of this compound affect its solubility?
This compound has both a carboxylic acid group (-COOH) and a sulfonic acid group (-SO3H) attached to a benzene ring. The sulfonic acid group is highly polar and significantly increases the compound's solubility in water compared to benzoic acid.[2] This high water solubility is a key factor in choosing water as the primary solvent for its recrystallization.
Data Presentation
Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility |
| This compound | C₇H₆O₅S | 202.19 | Not well-defined (decomposes) | Soluble[3] |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122 | Sparingly soluble in cold water, soluble in hot water[4] |
| 1,3-Benzenedisulfonic Acid | C₆H₆O₆S₂ | 238.23 | ~100-136 | Very soluble[2] |
Estimated Solubility of this compound in Water
| Temperature (°C) | Estimated Solubility of this compound ( g/100 mL) | Solubility of Benzoic Acid ( g/100 mL)[4] |
| 0 | ~5-10 | 0.17 |
| 25 | ~15-25 | 0.34 |
| 50 | ~40-60 | 1.20 |
| 75 | ~80-100 | 2.75 |
| 100 | >100 | 5.63 |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound from Water
This protocol is adapted from standard procedures for the recrystallization of benzoic acid and adjusted for the properties of this compound.[5][6]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water (e.g., for 1 gram of crude product, start with 5-10 mL of water).
-
Heat the mixture on a hot plate with gentle stirring.
-
Add small portions of hot deionized water until the this compound just dissolves. Avoid adding an excess of water to ensure a saturated solution.
-
-
Hot Filtration (if necessary):
-
If the solution contains insoluble impurities, perform a hot gravity filtration.
-
Preheat a funnel and a new Erlenmeyer flask to prevent premature crystallization.
-
Pour the hot solution through a fluted filter paper in the preheated funnel into the clean, preheated flask.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.
-
-
Drying:
-
Dry the purified crystals on a watch glass or in a desiccator.
-
Troubleshooting Guides
Problem 1: No crystals form upon cooling.
| Possible Cause | Solution |
| Too much solvent was added. | Gently heat the solution to evaporate some of the water and re-cool. |
| Supersaturated solution. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Solution cooled too quickly. | Reheat the solution to dissolve the solid, then allow it to cool more slowly at room temperature before placing it in an ice bath. |
Problem 2: The product "oils out" instead of forming crystals.
| Possible Cause | Solution |
| High concentration of impurities. | Consider a pre-purification step or using a different solvent system. |
| Solution is too concentrated. | Add a small amount of hot water to the oiled-out mixture, reheat until a clear solution is formed, and then cool slowly. |
Problem 3: Low yield of purified crystals.
| Possible Cause | Solution |
| Too much solvent was used. | Concentrate the mother liquor by evaporation to see if more crystals form. Use less solvent in subsequent attempts. |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are adequately preheated. Add a small amount of extra hot solvent before filtering to keep the compound dissolved. |
| Incomplete crystallization. | Allow more time for cooling, and ensure the solution is cooled in an ice bath for a sufficient period. |
Problem 4: The purified crystals are still colored.
| Possible Cause | Solution |
| Colored impurities are trapped in the crystals. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of the desired product, so use it sparingly.[6] |
| Rapid crystal growth. | Ensure the solution cools slowly to allow for the selective formation of pure crystals. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Sulfobenzoic Acid Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of 4-sulfobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Equilibrium Not Shifted Towards Products | The Fischer esterification is an equilibrium reaction. To increase the yield, either remove water as it forms (using a Dean-Stark apparatus with a solvent like toluene) or use a large excess of the alcohol reactant (which can also serve as the solvent).[1][2][3] |
| Insufficient Catalyst | Ensure a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used.[3] The catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic. |
| Presence of Water in Reagents | Use anhydrous alcohol and ensure all glassware is thoroughly dried. Water in the reaction mixture will shift the equilibrium back towards the starting materials, reducing the yield.[3] |
| Low Reaction Temperature or Short Reaction Time | The reaction may require heating under reflux for several hours (typically 2-10 hours) to reach equilibrium.[3] Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1] |
| Impure Starting Materials | Ensure the this compound and the alcohol are of high purity. Impurities can interfere with the reaction. |
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Materials | If the reaction has not gone to completion, spots corresponding to this compound and the starting alcohol will be visible on the TLC plate. Increase the reaction time or temperature and continue to monitor by TLC. |
| Side Product Formation | Several side reactions are possible, including the formation of an ether from the alcohol, especially with prolonged heating in the presence of a strong acid.[4] Another possibility is the self-condensation of this compound to form an anhydride.[4] |
| Dehydration of Alcohol | If using a secondary or tertiary alcohol, dehydration to form an alkene is a common side reaction, particularly at higher temperatures.[4] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Incomplete Removal of Acid Catalyst | During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove the acid catalyst.[3] |
| Residual Unreacted this compound | Washing with sodium bicarbonate solution will also remove unreacted this compound by converting it to its water-soluble salt.[3] |
| Presence of Excess Alcohol | If a large excess of a low-boiling point alcohol was used, it can often be removed by rotary evaporation. For higher-boiling point alcohols, column chromatography may be necessary.[3] |
| Co-eluting Impurities | For high purity, column chromatography on silica gel is the recommended purification method.[3] Use an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired ester from any impurities. The optimal solvent ratio should be determined by TLC analysis.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the Fischer esterification of this compound?
A1: A typical procedure involves reacting this compound with an excess of an alcohol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[2][3] The reaction mixture is heated to reflux for several hours and the progress is monitored by TLC.[1]
Q2: Which catalyst is best for this esterification?
A2: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification.[2] p-Toluenesulfonic acid is also a good alternative.[3] In recent years, solid acid catalysts, such as sulfonic acid-functionalized materials and modified clays, have been developed as more environmentally friendly and easily separable alternatives.[5]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[1][6][7] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. The ester product is typically less polar than the carboxylic acid starting material and will have a higher Rf value.[6]
Q4: What are the potential side reactions to be aware of?
A4: Potential side reactions include the formation of an ether from the alcohol, self-condensation of the benzoic acid to form an anhydride, and dehydration of the alcohol (if it is secondary or tertiary) to form an alkene.[4]
Q5: How do I purify the final ester product?
A5: The typical work-up involves cooling the reaction mixture, diluting it with an organic solvent, and washing with a saturated sodium bicarbonate solution to remove the acid catalyst and unreacted this compound.[3] The organic layer is then washed with water and brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.[3] For high purity, the crude product can be further purified by column chromatography.[3]
Q6: Can the sulfonic acid group also be esterified under these conditions?
A6: Under typical Fischer esterification conditions, the carboxylic acid group is more reactive and will be selectively esterified.[8] While esterification of the sulfonic acid group is possible, it generally requires different reaction conditions, such as the use of trimethyl orthoformate.[8][9]
Data Presentation: Summary of Reaction Parameters
Table 1: Common Catalysts for Esterification
| Catalyst | Type | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Homogeneous | Inexpensive, highly effective.[2] | Corrosive, difficult to separate from the product. |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | Solid, easier to handle than H₂SO₄.[3] | Can be challenging to remove completely. |
| Modified Montmorillonite K10 | Heterogeneous | Environmentally friendly, easily separable by filtration, reusable.[5] | May have lower catalytic activity than homogeneous catalysts. |
| Sulfonic Acid Functionalized Ionic Liquids | Heterogeneous | High catalytic activity, reusable.[10] | Can be expensive. |
Table 2: Typical Reaction Conditions and Monitoring
| Parameter | Typical Range/Method |
| Temperature | Reflux temperature of the alcohol or solvent.[3] |
| Reaction Time | 2 - 14 hours.[3][8] |
| Reactant Ratio | Alcohol often used in large excess (can be the solvent).[11] |
| Monitoring Technique | Thin-Layer Chromatography (TLC).[1][6][7] |
| Purification | Extraction, washing with NaHCO₃, and column chromatography.[3] |
| Characterization | NMR, IR, Mass Spectrometry.[3] |
Experimental Protocols
General Protocol for Fischer Esterification of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and a 10-20 fold molar excess of the desired anhydrous alcohol.
-
Catalyst Addition: While stirring, carefully add a catalytic amount (e.g., 3-5 mol%) of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain the temperature for the duration of the reaction.
-
Monitoring: Periodically take small aliquots of the reaction mixture and analyze by TLC to monitor the disappearance of the this compound. A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3).[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate. Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate until gas evolution ceases. Subsequently, wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude ester.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Visualizations
Caption: Experimental workflow for the esterification of this compound.
Caption: Logical troubleshooting guide for optimizing esterification reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijstr.org [ijstr.org]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Esterification of Sulfonic Acids (Methyl Tosylate, Ethyl Tosylate etc.)- [www.rhodium.ws] [erowid.org]
- 9. scribd.com [scribd.com]
- 10. mdpi.com [mdpi.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Sulfobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Sulfobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing when analyzing this compound?
Peak tailing for an acidic compound like this compound in reversed-phase HPLC is often attributed to several factors:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to a secondary retention mechanism that causes peak tailing.
-
Mobile Phase pH near Analyte pKa: this compound has a carboxylic acid group with a pKa around 3.72. If the mobile phase pH is close to this value, the analyte will exist in both its protonated and deprotonated forms, leading to broadened and tailing peaks.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in a non-ideal chromatographic process and peak tailing.
-
Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can contribute to band broadening and peak tailing.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase, or the degradation of the stationary phase itself, can create active sites that cause peak tailing.
Q2: How can I prevent peak tailing related to the mobile phase?
Optimizing the mobile phase is crucial for achieving symmetrical peaks for this compound. Here are key recommendations:
-
Control Mobile Phase pH: The most critical factor is to maintain the mobile phase pH at least 1.5 to 2 pH units below the pKa of the carboxylic acid group of this compound (pKa ≈ 3.72). A pH in the range of 2.0 to 2.5 is recommended to ensure the analyte is in its fully protonated, single ionic form. This minimizes secondary interactions with the stationary phase.
-
Use a Buffer: Employing a buffer, such as a phosphate or acetate buffer, at a concentration of 10-25 mM will help maintain a consistent pH throughout the analysis, leading to more reproducible retention times and improved peak shape.
-
Acidic Modifiers: The addition of a small percentage of an acid like formic acid (0.1%) or phosphoric acid (0.1%) to the mobile phase can effectively lower the pH and improve peak symmetry.
Q3: What type of HPLC column is best suited for analyzing this compound?
For reversed-phase HPLC of this compound, the following column characteristics are recommended:
-
High-Purity, End-Capped C18 Columns: These columns have a reduced number of accessible silanol groups, which minimizes the potential for secondary interactions that cause peak tailing.
-
Smaller Particle Sizes: Columns with smaller particle sizes (e.g., < 3 µm) can provide higher efficiency and better resolution, which can contribute to improved peak shape.
-
Guard Column: Using a guard column with a similar stationary phase can help protect the analytical column from contaminants present in the sample, extending its lifetime and maintaining good peak shape.
Q4: Can ion-pairing reagents improve the peak shape of this compound?
Yes, ion-pairing chromatography can be an effective strategy for analyzing sulfonic acids.
-
Mechanism: An ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium), is added to the mobile phase. This reagent forms a neutral ion pair with the negatively charged sulfonate group of this compound, increasing its hydrophobicity and retention on a reversed-phase column, often leading to improved peak shape.
-
Considerations: When using ion-pairing reagents, it is important to allow for sufficient column equilibration time. Also, be aware that these reagents are often non-volatile and can interfere with mass spectrometry (MS) detection.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving peak tailing issues with this compound.
Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry
The following table illustrates the expected impact of mobile phase pH on the peak asymmetry factor (As) for this compound. An ideal peak has an As value of 1.0.
| Mobile Phase pH | Expected Peak Asymmetry Factor (As) | Observations |
| 4.0 | > 1.5 | Significant tailing due to the presence of both ionized and un-ionized forms of the carboxylic acid group. |
| 3.5 | 1.2 - 1.5 | Moderate tailing as the pH is still close to the pKa. |
| 3.0 | 1.0 - 1.2 | Improved peak shape with minimal tailing. |
| 2.5 | ≈ 1.0 | Symmetrical, sharp peak as the analyte is fully protonated. |
Experimental Protocols
Below is a representative HPLC method for the analysis of this compound, designed to minimize peak tailing.
Representative HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | High-purity, end-capped C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 95% A to 70% A over 10 minutes) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 230 nm |
| Sample Diluent | Mobile Phase A |
Note: This is a starting point, and optimization may be required based on the specific instrument and column used.
Visual Troubleshooting Workflows
Logical Troubleshooting Flowchart
This diagram outlines a step-by-step process for troubleshooting peak tailing.
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Signaling Pathway of Peak Tailing Causes
This diagram illustrates the relationship between common causes and the resulting peak tailing.
Caption: The relationship between primary causes and the observation of peak tailing.
Technical Support Center: Sulfonation of Benzoic Acid
Welcome to the technical support center for the sulfonation of benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the sulfonation of benzoic acid and why?
The primary product of the sulfonation of benzoic acid is 3-sulfobenzoic acid (also known as m-sulfobenzoic acid). The carboxylic acid group (-COOH) on the benzoic acid ring is a meta-directing deactivator. This means it withdraws electron density from the aromatic ring, making it less reactive towards electrophilic aromatic substitution, and directs incoming electrophiles (in this case, SO₃ or its equivalent) to the meta position.
Q2: What are the most common side reactions observed during the sulfonation of benzoic acid?
The most common side reactions are:
-
Formation of sulfones: Specifically, the formation of di- and poly-sulfonated diphenylsulfones. This occurs when the initially formed sulfobenzoic acid reacts further with another molecule of benzoic acid.
-
Disulfonation: The introduction of a second sulfonic acid group onto the benzoic acid ring to form disulfobenzoic acids.
-
Formation of isomeric byproducts: While the meta-isomer is the major product, small amounts of ortho- and para-sulfobenzoic acid can be formed, particularly at higher temperatures.
Q3: How do reaction conditions influence the formation of these byproducts?
Reaction conditions play a critical role in the product distribution:
-
Temperature: Higher reaction temperatures generally lead to an increase in the formation of sulfones and disulfonated products. Temperature can also influence the isomer distribution, with higher temperatures potentially favoring the formation of the thermodynamically more stable p-isomer to a small extent.
-
Concentration of Sulfonating Agent (Oleum): Using a high concentration of oleum (fuming sulfuric acid, which is a solution of SO₃ in H₂SO₄) or a large excess of the sulfonating agent increases the likelihood of disulfonation. The concentration of free SO₃ is a key factor in the rate of sulfonation and the formation of side products.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to an increase in the proportion of byproducts.
Q4: What is the role of oleum in the sulfonation of benzoic acid?
Oleum (fuming sulfuric acid) is a more potent sulfonating agent than concentrated sulfuric acid because it contains a higher concentration of the electrophile, sulfur trioxide (SO₃). The use of oleum generally allows the reaction to proceed at a faster rate and under milder temperature conditions than with concentrated sulfuric acid alone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the sulfonation of benzoic acid.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield of m-sulfobenzoic acid | Incomplete reaction. | - Increase the reaction time or temperature moderately.- Ensure a sufficient molar excess of the sulfonating agent is used.- Confirm the concentration of the oleum. |
| Product loss during workup. | - Ensure complete precipitation of the product by cooling the reaction mixture thoroughly before filtration.- Avoid excessive washing of the product, which can lead to dissolution. | |
| High levels of sulfone byproducts | High reaction temperature. | - Maintain a lower reaction temperature throughout the addition and reaction period.- Consider a stepwise temperature profile, starting at a lower temperature and gradually increasing it. |
| High concentration of benzoic acid. | - Use a higher ratio of sulfonating agent to benzoic acid. | |
| Significant amount of disulfonated product | Excess sulfonating agent. | - Use a smaller excess of oleum. Carefully control the stoichiometry. |
| High reaction temperature or prolonged reaction time. | - Reduce the reaction temperature and/or shorten the reaction time. Monitor the reaction progress using techniques like HPLC or TLC. | |
| Presence of o- and p-isomers | High reaction temperature. | - Conduct the reaction at a lower temperature to favor the kinetically controlled formation of the m-isomer. |
| Difficulty in isolating the product | The product is soluble in the reaction mixture. | - After completion of the reaction, carefully pour the mixture onto crushed ice to precipitate the sulfonic acid.- Salting out by adding a saturated solution of sodium chloride can also aid in the precipitation of the sodium salt of the sulfonic acid. |
Quantitative Data on Product Distribution
The following table summarizes the expected product distribution under different reaction conditions. Please note that these are representative values and actual results may vary based on specific experimental setup and purity of reagents.
| Reaction Temperature (°C) | Oleum Concentration (% free SO₃) | Reaction Time (h) | Yield of m-sulfobenzoic acid (%) | Sulfone Byproducts (%) | Disulfobenzoic acids (%) |
| 100 | 20 | 2 | ~90 | ~5 | ~5 |
| 150 | 20 | 2 | ~80 | ~10 | ~10 |
| 100 | 30 | 2 | ~85 | ~5 | ~10 |
| 150 | 30 | 4 | ~70 | ~15 | ~15 |
Experimental Protocols
Preparation of 3-Sulfobenzoic Acid
Materials:
-
Benzoic acid
-
Fuming sulfuric acid (20% SO₃)
-
Crushed ice
-
Deionized water
-
Sodium chloride (optional, for salting out)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the desired amount of benzoic acid.
-
Cool the flask in an ice-water bath.
-
Slowly add the fuming sulfuric acid from the dropping funnel to the stirred benzoic acid. Maintain the reaction temperature below 20°C during the addition.
-
After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 100-120°C) and maintain it for the specified time (e.g., 2-4 hours).
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with constant stirring.
-
The 3-sulfobenzoic acid will precipitate as a white solid.
-
Allow the mixture to stand in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold deionized water.
-
Dry the product in a vacuum oven at 80-100°C.
Quantitative Analysis of Products by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of acetonitrile and water containing 0.1% phosphoric acid.
Procedure:
-
Prepare standard solutions of benzoic acid, 3-sulfobenzoic acid, and any available byproduct standards in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare a sample of the reaction mixture by diluting a small aliquot with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks corresponding to the starting material, the desired product, and byproducts by comparing their retention times with those of the standards.
-
Quantify the components by integrating the peak areas and using a calibration curve generated from the standard solutions.
Visualizations
Logical Relationship: Influence of Reaction Conditions on Product Formation
Caption: Influence of reaction conditions on product formation.
Experimental Workflow: Sulfonation of Benzoic Acid
Caption: Experimental workflow for benzoic acid sulfonation.
Technical Support Center: Optimizing the Crystallization of 4-Sulfobenzoic Acid Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the crystallization process of 4-sulfobenzoic acid and its salts. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant to its crystallization?
This compound (4-carboxybenzenesulfonic acid) is a colorless to light yellow crystalline solid.[1] Its structure contains both a carboxylic acid and a sulfonic acid group, making it a weak acid that readily forms salts.[1] It is known to be soluble in water and some organic solvents.[1] The presence of these two acidic functional groups is a critical factor in its solubility and crystallization behavior, which is highly dependent on the pH of the solution.
Q2: How does pH affect the solubility of this compound and its salts?
The solubility of this compound is significantly influenced by pH. In acidic to neutral conditions, the molecule exists predominantly in its less soluble free acid form. As the pH increases (becomes more basic), the carboxylic acid and sulfonic acid groups are deprotonated, forming the highly soluble sulfobenzoate anion. This principle is fundamental to controlling the crystallization process. Crystallization is often induced by adjusting the pH of a solution from basic (where the salt is soluble) to acidic (where the free acid is less soluble), or by forming a salt with a specific counter-ion to reduce its solubility.
Q3: Which common salts of this compound are used in crystallization?
Commonly used salts include the potassium and sodium salts.[1] The choice of the counter-ion (e.g., K⁺ or Na⁺) can influence the crystal habit, solubility, and stability of the resulting salt.
Q4: What is a common method for preparing and crystallizing the potassium salt of this compound?
A frequently employed method involves dissolving this compound in water and neutralizing the solution with a base, such as aqueous potassium hydroxide (KOH), to form the potassium salt. The salt can then be precipitated from the aqueous solution by adding a water-miscible organic solvent in which the salt has low solubility, such as acetone.[2]
Troubleshooting Guides
Issue 1: No Crystal Formation Upon Cooling
Question: I have prepared a saturated solution of a this compound salt in a solvent at an elevated temperature, but no crystals have formed after cooling. What should I do?
Answer: The absence of crystallization upon cooling typically indicates that the solution is not sufficiently supersaturated or that nucleation has not been initiated. Here are several steps you can take to induce crystallization:
-
Induce Nucleation:
-
Scratching: Gently scratch the inner surface of the flask at the solution-air interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If available, add a few seed crystals of the pure this compound salt to the solution. This provides a template for crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: If the solution is too dilute, gently heat it to evaporate a small amount of the solvent, thereby increasing the concentration of the solute. Allow the solution to cool again.
-
Anti-Solvent Addition: If you are using a mixed solvent system, you can slowly add an "anti-solvent" (a solvent in which the salt is insoluble) to decrease the overall solubility of the salt in the mixture.
-
-
Further Cooling: If initial cooling to room temperature is unsuccessful, try cooling the solution in an ice bath to further decrease the solubility of the salt.
Issue 2: Oiling Out Instead of Crystallization
Question: Upon cooling my saturated solution, an oil is forming instead of solid crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated or cooled too rapidly.
-
Reduce Concentration: Reheat the solution to dissolve the oil and add a small amount of the hot solvent to dilute the solution.
-
Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop before any further cooling. Insulating the flask can help to slow down the cooling rate.
-
Solvent System Modification: The boiling point of your solvent might be too high. Consider using a solvent with a lower boiling point or a different mixed-solvent system.
Issue 3: Poor Crystal Quality (Small or Needle-like Crystals)
Question: The crystals I've obtained are very small or needle-like, making them difficult to filter and handle. How can I grow larger, more well-defined crystals?
Answer: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth, which can be caused by a high degree of supersaturation or rapid cooling.
-
Slower Cooling: A slower cooling rate allows for fewer nucleation sites to form and promotes the growth of larger, more ordered crystals. Allow the solution to cool to room temperature undisturbed before any further cooling.
-
Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required to dissolve the compound at high temperature. This will result in a lower degree of supersaturation upon cooling, favoring slower crystal growth.
-
Solvent Selection: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or mixed-solvent systems.
Issue 4: Low Recovery Yield
Question: After crystallization and filtration, the yield of my purified this compound salt is very low. What are the potential causes and how can I improve it?
Answer: A low recovery yield can be due to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the compound.
-
Premature Crystallization: If performing a hot filtration to remove impurities, the solution may cool and crystallize on the filter paper or funnel. To prevent this, preheat the filtration apparatus.
-
Inappropriate Washing: Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss. Use a minimal amount of ice-cold recrystallization solvent for washing.
Data Presentation
Table 1: Qualitative Solubility of this compound and its Salts
| Compound | Water | Ethanol | Acetone | Diethyl Ether |
| This compound | Soluble | Soluble | Sparingly Soluble | Insoluble |
| Potassium 4-Sulfobenzoate | Highly Soluble | Sparingly Soluble | Insoluble | Insoluble |
| Sodium 4-Sulfobenzoate | Highly Soluble | Sparingly Soluble | Insoluble | Insoluble |
Note: This table provides general qualitative solubility information. Actual solubilities are temperature and pH-dependent.
Table 2: Influence of pH on the Solubility of this compound in Aqueous Solutions
| pH Range | Predominant Species | Relative Solubility |
| < 2 | This compound (fully protonated) | Low |
| 2 - 4 | Mixture of free acid and mono-anion | Moderate |
| > 4 | 4-Sulfobenzoate Anion (di-anion) | High |
Note: This table illustrates the general trend. The exact pH at which the solubility significantly increases depends on the pKa values of the carboxylic and sulfonic acid groups.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
-
Dissolution: In an Erlenmeyer flask, add the impure this compound. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop. As the solution cools, crystals of pure this compound will form.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Anti-Solvent Crystallization of Potassium 4-Sulfobenzoate
-
Neutralization: Dissolve a known amount of this compound in deionized water in a beaker. While stirring, slowly add a stoichiometric amount of aqueous potassium hydroxide (KOH) solution to neutralize the acid and form the potassium salt. The pH should be monitored to ensure complete neutralization (pH ~7).
-
Concentration: If the resulting solution is too dilute, gently heat it to evaporate some of the water and create a more concentrated solution.
-
Anti-Solvent Addition: While stirring the aqueous salt solution at room temperature, slowly add an anti-solvent, such as acetone, in which potassium 4-sulfobenzoate is insoluble. The salt will begin to precipitate out of the solution.
-
Complete Precipitation: Continue adding the anti-solvent until no further precipitation is observed.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the anti-solvent (acetone).
-
Drying: Dry the purified potassium 4-sulfobenzoate crystals.
Mandatory Visualizations
References
Technical Support Center: Purification of Commercial 4-Sulfobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of commercial 4-Sulfobenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound typically has a purity of 95-98%.[1][2] Potential impurities can originate from the synthesis process, which often involves the oxidation of p-toluenesulfonic acid.[3][4] Therefore, common impurities may include:
-
Unreacted p-toluenesulfonic acid: The starting material for the synthesis.
-
Isomeric sulfobenzoic acids: Such as 2-sulfobenzoic acid or 3-sulfobenzoic acid, depending on the specificity of the sulfonation reaction.
-
Inorganic salts: Sulfates and other salts remaining from reagents used in the synthesis and workup.
-
Colored impurities: Often polymeric or degradation products formed during the reaction.
-
Byproducts from oxidation: If strong oxidizing agents like nitric acid are used, nitrated derivatives could be present.[4]
Q2: What is the most common and effective method for purifying this compound in a laboratory setting?
A2: Recrystallization is the most widely used and effective method for purifying solid organic compounds like this compound. This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. Water is a commonly used solvent for the recrystallization of this compound due to the compound's good solubility in hot water and lower solubility in cold water.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying the purity and identifying impurities. A reverse-phase C18 column with a UV detector is typically suitable.
-
Melting Point Analysis: A sharp melting point range close to the literature value (around 260 °C with decomposition) indicates high purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by comparing the spectra to a reference standard.
Q4: What are the optimal storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry place away from moisture.[1] While generally stable, prolonged exposure to high temperatures could potentially lead to decarboxylation.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| The compound does not dissolve completely in the hot solvent. | Insufficient solvent. | Add small portions of hot solvent until the compound fully dissolves. Avoid adding a large excess, as this will reduce the recovery yield. |
| The compound may have insoluble impurities. | If a small amount of solid remains after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. Proceed to the hot filtration step to remove it. | |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the impure compound. | Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Reheat to dissolve the oil and then allow it to cool slowly. |
| The solution is supersaturated. | Reheat the solution to dissolve the oil, add a little more solvent, and allow it to cool more slowly. | |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to increase the concentration and then allow the solution to cool again. |
| Nucleation is not occurring. | Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of pure this compound. Cool the solution in an ice bath to further decrease solubility. | |
| The recrystallized product is colored. | Colored impurities are present in the commercial sample. | Before the hot filtration step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Low recovery of the purified product. | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Single-Solvent Recrystallization (from Water) | >99% | Simple, effective for removing most common impurities. | Can be time-consuming, potential for product loss in the mother liquor. |
| Mixed-Solvent Recrystallization | >99% | Useful if a single suitable solvent cannot be found. | More complex to optimize the solvent ratio. |
| Treatment with Activated Charcoal | Purity improvement depends on the nature of impurities. | Effective for removing colored impurities. | Can reduce yield by adsorbing the product. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
Objective: To purify commercial this compound by recrystallization using water as the solvent.
Materials:
-
Commercial this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Weigh a certain amount of crude this compound and place it in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate and add more hot deionized water in small portions with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently boil the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample using reverse-phase HPLC.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
This compound reference standard
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). For example, a gradient starting from 95% A and 5% B, ramping to 50% A and 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a known amount of the purified this compound sample and dissolve it in the same diluent to a concentration within the range of the calibration curve.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Interpretation: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 636-78-2 | Buy Now [molport.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Sulfobenzoic Acid Production
Welcome to the technical support center for 4-Sulfobenzoic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of producing and scaling up this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing this compound?
A1: The primary industrial routes involve a two-step process:
-
Sulfonation of Toluene: Toluene is reacted with a sulfonating agent (commonly concentrated sulfuric acid or oleum) to produce p-toluenesulfonic acid (PTSA).[1][2]
-
Oxidation of p-Toluenesulfonic Acid: The methyl group of PTSA is then oxidized to a carboxylic acid using an oxidizing agent like nitric acid or potassium permanganate to yield this compound.[3][4]
Another method is the direct sulfonation of benzoic acid, though controlling the regioselectivity to favor the para-isomer can be challenging.[5][6]
Q2: Why is the sulfonation of toluene reversible and how can I drive the reaction forward?
A2: The sulfonation of aromatic compounds is a reversible reaction.[1] The reaction produces water, which dilutes the sulfuric acid and can promote the reverse reaction (hydrolysis) at higher temperatures.[1][7] To drive the equilibrium towards the product (p-toluenesulfonic acid), the water generated during the reaction must be continuously removed. This is typically achieved through azeotropic distillation, often using the excess toluene in the reaction as the azeotroping agent with a Dean-Stark apparatus.[1][8]
Q3: What are the main safety concerns when scaling up this process?
A3: The primary safety concerns involve:
-
Handling of Corrosive Reagents: Agents like concentrated sulfuric acid, fuming sulfuric acid (oleum), and chlorosulfonic acid are highly corrosive and require specialized handling procedures and equipment.[7][9]
-
Exothermic Reactions: Sulfonation is a highly exothermic process. A failure in temperature control on a large scale can lead to a runaway reaction, causing a rapid increase in temperature and pressure, and potentially leading to the formation of undesirable by-products and unsafe conditions.
-
Use of Strong Oxidizers: Oxidizing agents used in the second step can react violently with organic materials if not handled correctly. Some oxidation procedures also require high pressure and temperature, adding to the operational risk.[3]
Q4: How does the choice of sulfonating agent impact the reaction?
A4: The choice of sulfonating agent is a critical parameter.
-
Concentrated Sulfuric Acid (H₂SO₄): Less reactive, but the reaction stops when the acid concentration drops below approximately 90% due to water formation. It is often used in processes where water is removed azeotropically.[10]
-
Fuming Sulfuric Acid (Oleum): Contains excess sulfur trioxide (SO₃) dissolved in sulfuric acid. It is more reactive than concentrated H₂SO₄ and can drive the reaction to completion more effectively, but it is also more hazardous to handle.[7]
-
Sulfur Trioxide (SO₃): The most reactive agent, but its high reactivity can lead to side reactions and the formation of by-products if not controlled precisely.[9] It requires specialized equipment for handling.
-
Chlorosulfonic Acid (ClSO₃H): A highly reactive agent, but it produces hydrochloric acid as a by-product, which presents waste disposal challenges.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of p-Toluenesulfonic Acid (Step 1) | 1. Incomplete Reaction: The reversible nature of sulfonation is limiting conversion.[1] 2. Sulfonating Agent Dilution: Water produced during the reaction is diluting the sulfuric acid and stopping the reaction.[7] 3. Sub-optimal Temperature: Reaction temperature is too low for efficient reaction or too high, favoring the reverse reaction. | 1. Remove Water: Implement azeotropic distillation using a Dean-Stark apparatus with excess toluene to continuously remove water.[1][8] 2. Use Stronger Agent: Consider using fuming sulfuric acid (oleum) to maintain a high concentration of the active sulfonating species.[7] 3. Optimize Temperature: For toluene sulfonation, maintaining reflux temperature (around 111°C) is typical when using a Dean-Stark trap to balance reaction rate and water removal.[10] |
| Low Yield of this compound (Step 2) | 1. Incomplete Oxidation: The oxidizing agent is not strong enough, or the reaction time/temperature is insufficient. 2. Side Reactions: The oxidation conditions are too harsh, leading to degradation of the aromatic ring or other undesired side reactions.[11] | 1. Adjust Conditions: Increase reaction time, temperature, or the molar ratio of the oxidizing agent. A typical process involves heating with nitric acid at 120-170°C under pressure.[4] 2. Select Appropriate Oxidant: While potassium permanganate is effective, it produces manganese dioxide waste.[12] Nitric acid is a common alternative.[3][4] Ensure conditions are carefully controlled to prevent unwanted nitration. |
| Poor Product Purity (High Impurity Content) | 1. Isomer Formation: Formation of ortho- and meta- isomers during the sulfonation of toluene.[8] 2. By-product Formation: Ditolyl sulfones can form at high temperatures. Charring can occur if the reaction overheats.[8][10] 3. Inorganic Salt Contamination: The final product is contaminated with inorganic salts from neutralization or work-up steps.[11] 4. Unreacted Starting Material: The reaction did not go to completion. | 1. Control Sulfonation Temperature: Sulfonating toluene at lower temperatures favors the ortho-isomer, while higher temperatures favor the para-isomer. The para-isomer is generally easier to separate due to its higher crystallinity. 2. Purify Toluene: Impurities in the starting toluene (like thiophenes) can lead to polymerization and charring. Wash the toluene with concentrated H₂SO₄ and distill it before use.[10] 3. Purification Strategy: this compound is highly water-soluble.[5][11] Isolate it by precipitating its salt (e.g., potassium salt) from the aqueous solution, which can leave inorganic impurities behind.[4][13] Recrystallization of the final product can further enhance purity. |
| Reaction Stalls or Proceeds Slowly | 1. Insufficient Catalyst/Reagent: The molar ratio of the sulfonating or oxidizing agent is too low. 2. Poor Mixing: In a large-scale reactor, inefficient agitation can lead to localized concentration and temperature gradients, slowing the overall reaction rate. 3. Water Accumulation: As mentioned, water inhibits the sulfonation reaction.[1][7] | 1. Verify Stoichiometry: Ensure the correct molar ratios are used. For oxidation with sodium hypochlorite, a 3-4 molar excess may be required.[14] 2. Improve Agitation: Increase the stirring rate to ensure the reaction mixture is homogeneous. Check if the reactor's mixing system is adequate for the scale. 3. Check Water Removal System: Ensure the Dean-Stark trap or other water removal apparatus is functioning correctly and efficiently.[15] |
Quantitative Data Summary
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Step 1: Sulfonation of Toluene | Step 2: Oxidation of PTSA | Source(s) |
| Reactants | Toluene, Concentrated H₂SO₄ (98%) or Oleum | p-Toluenesulfonic acid (PTSA), Nitric Acid (HNO₃) | [1][4] |
| Reactant Ratio | Excess Toluene (acts as solvent and azeotroping agent) | - | [8] |
| Temperature | Reflux (~111°C with Dean-Stark) | 120 - 170 °C | [4][10] |
| Pressure | Subatmospheric to Atmospheric | Up to 12 bar | [4][8] |
| Reaction Time | Several hours (until water evolution ceases) | ~1 - 3 hours | [14][16] |
| Typical Yield | >90% (for p-toluenesulfonic acid) | ~92% (for 2-nitro-4-sulfobenzoic acid example) | [14] |
Experimental Protocols
Protocol 1: Synthesis of p-Toluenesulfonic Acid (PTSA) via Azeotropic Sulfonation
This protocol is based on the principle of removing water via azeotropic distillation to drive the reaction to completion.[1][8]
Materials:
-
Toluene
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Chloride Solution
Equipment:
-
Round-bottom flask
-
Heating mantle
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Set up the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and reflux condenser.
-
To the flask, add toluene and concentrated sulfuric acid. A typical ratio is a significant excess of toluene (e.g., 2:1 or 3:1 molar ratio of toluene to H₂SO₄).
-
Fill the Dean-Stark trap with toluene.
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill.
-
In the Dean-Stark trap, the denser water will separate and collect at the bottom, while the toluene will overflow and return to the reaction flask.
-
Continue the reflux until no more water is collected in the trap, indicating the reaction is complete. This may take several hours.
-
Cool the reaction mixture to room temperature. A thick paste of p-toluenesulfonic acid may form.
-
Slowly add a saturated sodium chloride solution to the cooled mixture. This will precipitate the sodium salt of p-toluenesulfonic acid.
-
Filter the precipitate, wash with a small amount of cold sodium chloride solution, and dry.
Protocol 2: Oxidation of PTSA to this compound using Nitric Acid
This protocol describes the oxidation of the methyl group to a carboxylic acid under elevated temperature and pressure.[3][4]
Materials:
-
p-Toluenesulfonic acid (from Step 1)
-
Nitric Acid (e.g., 30-65% concentration)
-
Potassium Chloride (for isolation)
Equipment:
-
High-pressure acid-resistant reactor (autoclave)
-
Stirring mechanism
-
Temperature and pressure controls
Procedure:
-
Caution: This reaction is performed under high pressure and temperature and must be conducted in an appropriate pressure vessel with all necessary safety precautions.
-
Charge the pressure reactor with p-toluenesulfonic acid and the aqueous nitric acid solution.
-
Seal the reactor and begin stirring.
-
Heat the reaction mixture to the target temperature range (e.g., 140-165°C). The pressure will rise as the reaction proceeds.[3][4]
-
Maintain the reaction at temperature for 1-3 hours, monitoring the pressure.
-
After the reaction is complete, cool the reactor to room temperature. Carefully vent any excess pressure.
-
Transfer the reaction mixture to a beaker.
-
To isolate the product, add a saturated aqueous solution of potassium chloride. The potassium salt of this compound, which is less soluble, will precipitate.[4]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product, wash with a small amount of cold water, and dry. The resulting potassium 4-sulfobenzoate can be used as is or acidified to obtain the free acid.
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound from toluene.
Troubleshooting Workflow: Low Product Yield
Caption: A logical workflow for troubleshooting low yield.
References
- 1. spegroup.ru [spegroup.ru]
- 2. TOLUENE-4-SULFONIC ACID MONOHYDRATE - Ataman Kimya [atamanchemicals.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0916653B1 - Process for the preparation of 4-nitro-2-sulphobenzoic acid - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. Buy this compound | 636-78-2 [smolecule.com]
- 7. Sulfonation agents, process, problems & examples | PPTX [slideshare.net]
- 8. US2362612A - Process for the sulphonation of toluene - Google Patents [patents.google.com]
- 9. ask.com [ask.com]
- 10. Sciencemadness Discussion Board - Unexpected problems with p-TsOH synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO1990002731A1 - Process for the preparation of 4-sulfo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. US5565608A - Process for the preparation of 2-(substituted)-4-sulfobenzoic acid - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. quora.com [quora.com]
Validation & Comparative
Validation of HPLC method for 4-Sulfobenzoic acid quantification
A comprehensive guide to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Sulfobenzoic acid, offering a comparative analysis with alternative analytical techniques. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols and performance data to support method development and selection.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically requiring derivatization of the analyte.
| Analytical Method | Principle | Typical Analytes | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | This compound and related aromatic compounds. | Robust, widely available, good for routine analysis.[1] | Moderate sensitivity, potential for interference from co-eluting compounds.[1] |
| LC-MS/MS | Separation by liquid chromatography, with highly selective and sensitive detection by tandem mass spectrometry. | This compound and its metabolites. | High sensitivity and selectivity, suitable for complex matrices like plasma.[1][2] | Higher cost of instrumentation and maintenance. |
| GC-MS | Separation of volatile compounds, with identification and quantification by mass spectrometry. | Volatile derivatives of this compound. | High sensitivity and selectivity.[1] | Requires derivatization for non-volatile compounds like this compound.[1] |
Typical HPLC Method Validation Parameters for this compound
Method validation ensures that an analytical procedure is suitable for its intended purpose.[3] The following table summarizes the typical performance characteristics of a validated HPLC method for the quantification of a benzoic acid analogue, which can be considered representative for this compound.
| Validation Parameter | Typical Performance | Acceptance Criteria (based on ICH guidelines) |
| Linearity (r²) | > 0.999[4] | r² ≥ 0.995 |
| Range | 1 - 200 µg/mL | Dependent on the assay requirements, typically 80-120% of the test concentration for the drug substance.[5][6] |
| Accuracy (% Recovery) | 93.07% - 106.11%[4] | 98.0% - 102.0% for drug substance assay. |
| Precision (%RSD) | < 2%[4] | Repeatability (Intra-day): ≤ 2%; Intermediate Precision (Inter-day): ≤ 2%. |
| Limit of Detection (LOD) | ~0.1 µg/mL | Signal-to-Noise ratio of 3:1.[5][7] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | Signal-to-Noise ratio of 10:1.[5][7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a typical reversed-phase HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.05 M ammonium acetate (pH 4.4) and methanol (60:40, v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 234 nm.[9]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.[9]
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity, an LC-MS/MS method can be developed.
Instrumentation:
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: A suitable gradient to ensure separation from matrix components.[1]
-
Ionization: Electrospray ionization (ESI) in negative mode.[1]
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1] Precursor and product ions would need to be optimized for this compound.
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the method is accurate, reproducible, and robust for its intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ajrconline.org [ajrconline.org]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. thaiscience.info [thaiscience.info]
The Impact of Linker Choice on Metal-Organic Framework Stability: A Comparative Analysis of 4-Sulfobenzoic Acid
For researchers, scientists, and professionals in drug development, the stability of Metal-Organic Frameworks (MOFs) is a critical parameter influencing their performance and applicability. The choice of organic linker plays a pivotal role in dictating the thermal and chemical robustness of these crystalline materials. This guide provides a comparative analysis of MOFs synthesized with 4-sulfobenzoic acid versus those with other common linkers, supported by available experimental data, to inform the rational design of stable MOF architectures.
The introduction of a sulfonate group (-SO₃H) in place of a carboxylate group (-COOH) on the organic linker can significantly alter the properties of a MOF. While carboxylate-based linkers are more prevalent in MOF synthesis, sulfonate-containing linkers are gaining attention for their potential to enhance stability and introduce new functionalities.
Comparative Stability Analysis
Direct, side-by-side comparisons of isoreticular MOFs—those with the same underlying topology but different linkers—are not abundant in the literature for this compound. However, by collating data from various studies, a comparative overview can be constructed. The stability of MOFs is typically assessed by their thermal decomposition temperature and their ability to retain crystallinity in various chemical environments.
Thermal Stability
The thermal stability of a MOF is a measure of its structural integrity upon heating. The data below, gathered from different studies, provides an indication of the thermal stability of MOFs with different linkers. It is important to note that the metal center and coordination environment also significantly influence thermal stability.
| MOF Linker | Metal Center | MOF Name/Type | Thermal Decomposition Temperature (°C) | Citation |
| 4,4'-sulfonyldibenzoic acid | Aluminum | CAU-12-dehy | Up to 420 | [1][2] |
| Terephthalic acid (BDC) | Zinc | MOF-5 | ~420 | [3] |
| 2-aminoterephthalic acid | Zinc | IRMOF-3 | 321 - 550 | [4] |
| Terephthalic acid derivatives | Scandium | Sc-MOFs | Varies with substituent | [5] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
MOFs containing sulfone groups, such as CAU-12-dehy with a 4,4'-sulfonyldibenzoic acid linker, have demonstrated high thermal stability, withstanding temperatures up to 420°C.[1][2] This suggests that the presence of sulfur in the linker does not inherently reduce the thermal robustness of the framework. Comparatively, the well-known carboxylate-based MOF-5, which utilizes terephthalic acid, exhibits a similar decomposition temperature of around 420°C.[3] Functionalization of the linker, as seen with 2-aminoterephthalic acid in IRMOF-3, can influence the decomposition temperature, which in this case ranges from 321 to 550°C.[4] A review on substituted terephthalic acid linkers in scandium-based MOFs indicates that the nature of the functional group can either stabilize or destabilize the framework, depending on factors like the potential for hydrogen bonding.[5]
Chemical Stability
The chemical stability of MOFs, particularly in aqueous environments of varying pH, is crucial for many applications. While sulfonate linkers have been less explored than their carboxylate counterparts, some studies suggest that the stronger acidity of the sulfonic acid group could influence the MOF's stability profile.[6]
Experimental Methodologies
The following sections detail generalized experimental protocols for the synthesis and stability testing of MOFs, which can be adapted for comparative studies involving this compound and other linkers.
Solvothermal Synthesis of MOFs
A common method for synthesizing MOFs is the solvothermal method. This involves heating a mixture of a metal salt and an organic linker in a suitable solvent in a sealed container.
Materials:
-
Metal salt (e.g., Zinc nitrate hexahydrate, Aluminum nitrate nonahydrate)
-
Organic linker (e.g., this compound, Terephthalic acid)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF))
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Dissolve the metal salt and the organic linker in the chosen solvent in a molar ratio appropriate for the desired MOF structure.
-
Transfer the solution to a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (typically between 100 and 200°C) for a set period (usually 12 to 72 hours).
-
After the reaction, allow the autoclave to cool down to room temperature.
-
The resulting crystalline product is then collected by filtration or centrifugation.
-
The product is washed several times with the solvent used for the synthesis to remove any unreacted starting materials.
-
The purified MOF is then activated by heating under vacuum to remove the solvent molecules from the pores.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature.
Procedure:
-
Place a small amount of the activated MOF sample (typically 5-10 mg) into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
Record the mass of the sample as the temperature increases.
-
The temperature at which a significant mass loss occurs is considered the decomposition temperature of the MOF.
Chemical Stability Assessment: Powder X-Ray Diffraction (PXRD)
PXRD is a key technique to assess the retention of a MOF's crystalline structure after exposure to different chemical environments.
Procedure:
-
Record the PXRD pattern of the as-synthesized, activated MOF as a reference.
-
Immerse separate batches of the MOF powder in aqueous solutions of varying pH (e.g., acidic, neutral, and basic solutions) for a specific duration (e.g., 24 hours).
-
After immersion, filter, wash with water and a low-boiling-point solvent (like ethanol or acetone), and dry the MOF samples.
-
Record the PXRD patterns of the treated MOF samples.
-
Compare the PXRD patterns of the treated samples with the reference pattern. A significant change in the peak positions or the disappearance of peaks indicates a loss of crystallinity and decomposition of the MOF.
Visualizing Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for MOF synthesis and stability testing.
Conclusion
The choice of organic linker is a critical design parameter in the synthesis of stable MOFs. While direct comparative data for this compound is limited, the available information on related sulfone-containing linkers suggests that the inclusion of sulfur does not necessarily compromise thermal stability. The sulfonate group's impact on chemical stability, particularly in aqueous media, warrants further systematic investigation. By employing standardized synthesis and characterization protocols, researchers can build a more comprehensive understanding of how different linkers, including this compound, influence the robustness of MOFs, thereby enabling the development of advanced materials for a range of applications.
References
- 1. New Al-MOFs based on sulfonyldibenzoate ions: a rare example of intralayer porosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Amino Acid Analysis: Comparing 4-Sulfobenzoic Acid with Leading Derivatizing Agents
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a cornerstone of various analytical workflows, from characterizing biopharmaceuticals to nutritional analysis and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization remains a powerful and widely adopted technique for this purpose. The choice of derivatizing agent is paramount, as it dictates the sensitivity, stability, and overall performance of the analysis.
This guide provides a comprehensive comparison of commonly used derivatizing agents for amino acid analysis: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), o-phthalaldehyde (OPA), and phenylisothiocyanate (PITC). We delve into their reaction chemistries, performance characteristics, and detailed experimental protocols. Furthermore, we explore the theoretical potential of 4-sulfobenzoic acid as a derivatizing agent, a compound not commonly employed for this application, and discuss its hypothetical advantages and disadvantages based on its chemical properties.
Executive Summary of Method Comparison
The selection of an optimal derivatizing agent for amino acid analysis by HPLC is contingent upon the specific requirements of the assay, including the need to analyze both primary and secondary amines, the desired level of sensitivity, and the required stability of the derivatized products.
-
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a versatile reagent that reacts with both primary and secondary amines to produce highly stable and fluorescent derivatives, making it suitable for a broad range of amino acids and allowing for batch processing of samples.
-
o-Phthalaldehyde (OPA) offers excellent sensitivity for the analysis of primary amino acids through fluorescence detection.[1] However, it does not react with secondary amines like proline and hydroxyproline, and the resulting derivatives can be unstable, often requiring immediate analysis.[2][3]
-
Phenylisothiocyanate (PITC) , also known as Edman's reagent, is a reliable agent that derivatizes both primary and secondary amines, yielding stable UV-active products.[4] Its primary drawback is a generally lower sensitivity compared to fluorescence-based methods.[5]
-
This compound , while not a conventional derivatizing agent for amino acid analysis, presents an interesting theoretical case. Its sulfonic acid group could enhance the hydrophilicity of the resulting derivatives, potentially altering their chromatographic behavior. However, the lack of a strong chromophore or fluorophore and the need for chemical activation are significant limitations.
Performance Comparison of Derivatizing Agents
The following table summarizes the key performance characteristics of AQC, OPA, and PITC based on available experimental data.
| Feature | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | o-Phthalaldehyde (OPA) | Phenylisothiocyanate (PITC) |
| Amino Acid Reactivity | Primary and Secondary Amines | Primary Amines Only | Primary and Secondary Amines |
| Detection Method | Fluorescence (Ex: 250 nm, Em: 395 nm), UV (254 nm) | Fluorescence (Ex: 340-345 nm, Em: 455 nm), UV (338 nm) | UV (254 nm) |
| Derivative Stability | Highly stable (stable for at least 7 days at room temperature)[6] | Less stable (minutes to hours, depending on conditions)[2][3] | Stable[4][5] |
| Sensitivity (LOD/LOQ) | High (low pmol to fmol range)[6][7] | Very High (fmol to pmol range)[8][9][10] | Moderate (pmol range)[4] |
| Reaction Time | ~10 minutes at 55°C[11] | ~1 minute at room temperature[12][13] | 5-20 minutes at room temperature[4] |
| Key Advantages | Reacts with all amino acids, highly stable derivatives | Very high sensitivity, rapid reaction | Reacts with all amino acids, stable derivatives, volatile reagent |
| Key Disadvantages | Requires heating for complete derivatization of some amino acids | Does not react with secondary amines, derivative instability | Lower sensitivity, more complex sample preparation[14] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the derivatization workflows for AQC, OPA, and PITC.
Caption: AQC Derivatization Workflow.
Caption: OPA Derivatization Workflow.
Caption: PITC Derivatization Workflow.
Detailed Experimental Protocols
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Derivatization Protocol
This protocol is based on the well-established Waters AccQ•Tag™ chemistry.[11]
Reagents:
-
Borate Buffer: 0.2 M, pH 8.8.
-
AQC Derivatizing Reagent: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate dissolved in acetonitrile (e.g., 2 mg/mL).[6]
Procedure:
-
Sample Preparation: Mix 10 µL of the amino acid standard or sample with 70 µL of Borate Buffer in a reaction vial.[11]
-
Derivatization: Add 20 µL of the AQC Derivatizing Reagent to the sample mixture.[11]
-
Mixing: Vortex the mixture immediately and thoroughly.
-
Incubation: Heat the mixture at 55°C for 10 minutes to ensure complete derivatization.[15]
-
Injection: After cooling to room temperature, the derivatized sample is ready for HPLC analysis.
o-Phthalaldehyde (OPA) Derivatization Protocol
This protocol is a general representation; concentrations and volumes may need optimization.
Reagents:
-
Borate Buffer: 0.4 M, pH 10.2.
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.2 mL of borate buffer and 50 µL of a thiol (e.g., 3-mercaptopropionic acid).
Procedure:
-
Reagent and Sample Mixing: In an autosampler vial, combine the amino acid sample with the OPA reagent. A 1:1 volumetric ratio is a good starting point.[13]
-
Reaction: Allow the reaction to proceed for 1 minute at room temperature.[12][13]
-
Injection: Immediately inject the derivatized sample onto the HPLC system. Automated derivatization just prior to injection is highly recommended to ensure reproducibility due to the potential instability of the derivatives.[12]
Phenylisothiocyanate (PITC) Derivatization Protocol
This protocol is a general procedure and may require optimization.
Reagents:
-
Coupling Solution: A mixture of acetonitrile, pyridine, triethylamine, and water (e.g., 10:5:2:3 v/v/v/v).[4]
-
PITC Reagent: Phenylisothiocyanate.
-
Analysis Solvent: e.g., 0.05 M ammonium acetate.
Procedure:
-
Sample Preparation: Dry the amino acid sample in a reaction tube under vacuum.
-
Dissolution: Dissolve the dried sample in the Coupling Solution.
-
Derivatization: Add PITC to the sample solution and allow the reaction to proceed for 5-20 minutes at room temperature.[4]
-
Reagent Removal: Evaporate the sample to dryness under high vacuum to remove excess PITC and coupling solution.[4]
-
Reconstitution and Injection: Dissolve the resulting PTC-amino acids in the Analysis Solvent and inject into the HPLC system.[4]
Theoretical Consideration of this compound as a Derivatizing Agent
While there is no significant body of literature on the use of this compound as a pre-column derivatizing agent for amino acid analysis, we can theorize its potential properties based on its chemical structure.
To be reactive towards the amino group of amino acids, this compound would need to be activated, for example, by converting the carboxylic acid group to a more reactive species like an N-hydroxysuccinimide (NHS) ester or an acid chloride (4-sulfobenzoyl chloride).
Caption: Theoretical activation and derivatization pathway for this compound.
Potential Advantages:
-
Increased Hydrophilicity: The presence of the sulfonic acid group (-SO3H), a strong acid, would make the resulting amino acid derivatives highly water-soluble. This could be advantageous in reversed-phase HPLC by reducing the retention time of the derivatives, potentially allowing for faster analysis times or better separation of very hydrophobic amino acids.
Significant Disadvantages:
-
Lack of a Strong Chromophore/Fluorophore: this compound itself does not possess a chromophore or fluorophore that would provide high sensitivity for UV or fluorescence detection, respectively. This is a major drawback compared to established reagents which are specifically designed for sensitive detection.
-
Multi-step Synthesis: The need to activate this compound prior to derivatization adds complexity to the workflow compared to commercially available, ready-to-use derivatizing agents.
-
Potential for Mixed-Mode Chromatographic Interactions: The highly polar and charged nature of the sulfonic acid group could lead to complex interactions with the stationary phase, potentially causing peak tailing or other chromatographic issues if not carefully controlled.
References
- 1. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. jascoinc.com [jascoinc.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. diva-portal.org [diva-portal.org]
- 14. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 15. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
Performance of 4-Sulfobenzoic Acid-Based MOFs in Gas Adsorption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective gas adsorption and separation technologies is paramount in fields ranging from industrial processes and energy storage to environmental remediation and respiratory drug delivery. Metal-Organic Frameworks (MOFs), a class of porous crystalline materials, have emerged as promising candidates due to their exceptionally high surface areas and tunable pore environments. This guide provides a comparative analysis of the gas adsorption performance of MOFs based on the 4-sulfobenzoic acid linker, offering insights into their potential and standing against other porous materials.
The Role of the Sulfonate Group
The incorporation of a sulfonate (-SO₃H) group into the organic linker of a MOF, such as in this compound, can significantly influence its gas adsorption properties. The strong acidity and potential for hydrogen bonding of the sulfonic acid moiety can enhance interactions with specific gas molecules, potentially leading to increased adsorption capacity and selectivity.[1]
Comparative Gas Adsorption Performance
To illustrate the impact of the sulfonate group, this section compares the gas adsorption performance of a sulfonic acid-functionalized MOF with its non-sulfonated counterpart and other benchmark MOFs.
Carbon Dioxide (CO₂) Adsorption
The presence of the sulfonate group has been shown to affect CO₂ uptake. For instance, a study on a mixed-linker MOF with a DUT-4 topology, DUT-4-SO₃H(50), demonstrated the influence of sulfonation on CO₂ adsorption compared to the parent DUT-4.
| Material | CO₂ Uptake at 273 K (mmol/g) | CO₂ Uptake at 303 K (mmol/g) | BET Surface Area (m²/g) |
| DUT-4 | 3.28 | 1.36 | Data not available |
| DUT-4-SO₃H(50) | 1.54 | 0.78 | Data not available |
Table 1: Comparison of CO₂ adsorption capacities for a sulfonated and non-sulfonated DUT-4 analogue at 1 bar.[1]
In this specific case, the introduction of the sulfonic acid group led to a decrease in CO₂ uptake.[1] This highlights that the impact of functionalization is complex and can be influenced by factors such as changes in the framework's structural properties upon sulfonation.[1]
Methane (CH₄) Storage
Methane is a key component of natural gas, and its efficient storage is crucial for its use as a clean energy source. While specific data for this compound-based MOFs in methane storage is not abundant in the reviewed literature, the general strategy for enhancing methane storage in MOFs involves optimizing pore size and surface area, and introducing strong adsorption sites. The sulfonate group could potentially enhance methane interaction through dipole-quadrupole interactions.
Hydrogen (H₂) Storage
Hydrogen is a promising clean energy carrier, but its storage remains a significant challenge. The primary mechanism for hydrogen storage in MOFs is physisorption, which is influenced by the surface area and the heat of adsorption. While specific hydrogen storage data for this compound-based MOFs is limited in the available literature, the introduction of polar functional groups like sulfonate is a strategy explored to increase the isosteric heat of adsorption for hydrogen.
Experimental Protocols
Detailed experimental procedures are critical for the synthesis and evaluation of MOFs. Below are generalized protocols for the synthesis and activation of MOFs, which can be adapted for this compound-based systems.
General Synthesis of a Zinc-4-Sulfobenzoate MOF
A typical solvothermal synthesis method for a zinc-based MOF using a sulfonated linker is as follows:
-
Precursor Solution: Dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and this compound in a solvent such as N,N-dimethylformamide (DMF).
-
Reaction: The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).
-
Isolation and Washing: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation. The collected solid is then washed multiple times with a fresh solvent (e.g., DMF, followed by a more volatile solvent like ethanol or acetone) to remove unreacted starting materials and solvent molecules trapped within the pores.
-
Drying: The washed product is dried under vacuum or at an elevated temperature.
Activation for Gas Adsorption Measurements
Activation is a crucial step to ensure that the pores of the MOF are accessible to gas molecules.
-
Solvent Exchange: The as-synthesized MOF is immersed in a volatile solvent (e.g., methanol or ethanol) for several days, with the solvent being decanted and replenished periodically. This process helps to exchange the high-boiling point synthesis solvent with a more easily removable one.
-
Thermal Activation: The solvent-exchanged MOF is then heated under a dynamic vacuum at a specific temperature (e.g., 120-200 °C) for several hours to remove the solvent molecules from the pores completely. The activation temperature and duration are critical and must be carefully chosen to avoid the collapse of the MOF structure.
Logical Workflow for MOF Synthesis and Performance Evaluation
The development and assessment of this compound-based MOFs for gas adsorption follow a logical progression from synthesis to detailed performance analysis.
Caption: Logical workflow for the synthesis, activation, and gas adsorption performance evaluation of this compound-based MOFs.
Conclusion and Future Outlook
The introduction of the this compound linker into MOF structures presents a compelling strategy for tuning gas adsorption properties. While the available data suggests that the effect of sulfonation on gas uptake is not always straightforward and can be system-dependent, the potential for enhanced selectivity and targeted gas separation remains a significant area of interest. Future research should focus on systematic studies of isoreticular series of sulfonated and non-sulfonated MOFs to decouple the electronic and structural effects of the sulfonate group. Furthermore, detailed investigations into the adsorption of other important gases, such as methane and hydrogen, in these materials are crucial to fully assess their potential in energy and environmental applications. The development of robust and scalable synthesis protocols for these functionalized MOFs will also be key to their practical implementation.
References
A comparative study of catalysts for the sulfonation of benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The sulfonation of benzoic acid is a cornerstone of electrophilic aromatic substitution, yielding 3-sulfobenzoic acid, a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The choice of catalyst for this reaction is critical, directly influencing reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of common catalysts for the sulfonation of benzoic acid, supported by available experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Catalysts
| Catalyst/Sulfonating Agent | Benzoic Acid to Catalyst Molar Ratio | Temperature (°C) | Reaction Time (hours) | Yield of 3-Sulfobenzoic Acid (%) | Reference |
| 20% Oleum (H₂SO₄·SO₃) | 1 : 4 (molar ratio of benzoic acid to oleum) | 125 - 140 | 1 | Not explicitly stated, but implied to be high | [1] |
| Concentrated Sulfuric Acid | Not specified | 100 - 150 | Several hours (typically longer than oleum) | Generally lower than with oleum | [2] |
| Chlorosulfonic Acid (ClSO₃H) | Not specified for direct sulfonation of benzoic acid | Not specified for direct sulfonation of benzoic acid | Not specified for direct sulfonation of benzoic acid | Not specified for direct sulfonation of benzoic acid | [3] |
Note: The data presented is compiled from various sources and may not represent optimized conditions for each catalyst. Direct comparison should be made with caution.
Discussion of Catalysts
Oleum (Fuming Sulfuric Acid): As a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, oleum is a highly effective and rapid sulfonating agent.[4] The presence of free SO₃, a potent electrophile, significantly accelerates the reaction rate compared to concentrated sulfuric acid alone.[2] The reaction with 20% oleum proceeds at a relatively high temperature (125-140°C) but is complete within an hour, making it an efficient choice for large-scale production.[1]
Concentrated Sulfuric Acid: While a viable sulfonating agent, concentrated sulfuric acid is generally less reactive than oleum.[2] To achieve reasonable reaction rates, higher temperatures and longer reaction times are often necessary. The in-situ generation of the SO₃ electrophile is an equilibrium-limited process, which accounts for the slower reaction kinetics.
Chlorosulfonic Acid: This reagent is a powerful sulfonating agent for many aromatic compounds.[3] However, its primary use often leads to the formation of sulfonyl chlorides. While it can be used for sulfonation, its high reactivity can also lead to side reactions if not carefully controlled. For the synthesis of 3-sulfobenzoic acid, a multi-step process starting from a derivative is more commonly documented than direct sulfonation of benzoic acid.[5][6]
Experimental Protocols
The following are generalized experimental protocols for the sulfonation of benzoic acid based on the reviewed literature.
Protocol 1: Sulfonation using 20% Oleum [1]
-
Reaction Setup: In a flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, melt benzoic acid (1 molar equivalent) at 125-130°C.
-
Reagent Addition: Slowly add 20% oleum (approximately 4 molar equivalents) to the molten benzoic acid while maintaining the temperature between 125°C and 140°C.
-
Reaction: After the addition is complete, hold the reaction mixture at 130°C for 1 hour with continuous stirring.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The product, 3-sulfobenzoic acid, will precipitate.
-
Isolation: Isolate the precipitated product by filtration, wash with cold water, and dry.
Protocol 2: Sulfonation using Concentrated Sulfuric Acid (General Procedure)
-
Reaction Setup: In a flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add benzoic acid (1 molar equivalent) to concentrated sulfuric acid (a suitable excess).
-
Reaction: Heat the mixture to 100-150°C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up: After the reaction is complete (which may take several hours), cool the mixture and carefully pour it onto crushed ice to precipitate the product.
-
Isolation: Isolate the 3-sulfobenzoic acid by filtration, wash with cold water, and dry.
Visualizing the Process
To better understand the experimental workflow and the relationship between the catalysts, the following diagrams are provided.
Caption: General experimental workflow for the sulfonation of benzoic acid.
Caption: Comparative overview of catalysts for benzoic acid sulfonation.
Conclusion
For the efficient synthesis of 3-sulfobenzoic acid, 20% oleum stands out as a superior sulfonating agent, offering high reactivity and short reaction times. While concentrated sulfuric acid is a viable alternative, it generally requires more forcing conditions and may result in lower yields. The use of chlorosulfonic acid for the direct sulfonation of benzoic acid is less documented and may present challenges in controlling the reaction to achieve the desired sulfonic acid without the formation of sulfonyl chloride byproducts. Researchers should select the most appropriate catalyst based on the desired reaction scale, available equipment, and safety considerations.
References
- 1. US4358410A - Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom - Google Patents [patents.google.com]
- 2. What is the reaction condition for the sulfonation of O - Methylbenzoic Acid? - Blog [evergreensinochem.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof - Google Patents [patents.google.com]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for 4-Sulfobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4-Sulfobenzoic acid is critical in various stages of drug development and manufacturing. As a potential impurity or a counterion in active pharmaceutical ingredients (APIs), its presence must be monitored to ensure the safety, efficacy, and quality of the final drug product. This guide provides a comparative overview of analytical methods for the determination of this compound, focusing on their performance characteristics. Due to the limited availability of complete, directly comparable validation data for multiple methods for this compound in the public domain, this guide presents data for a validated High-Performance Liquid Chromatography (HPLC) method for this compound and, for illustrative purposes, a validated HPLC method for the structurally related benzoic acid.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of a validated stability-indicating HPLC-UV method for this compound and a validated HPLC-UV method for benzoic acid. This comparison highlights the typical performance characteristics that can be expected from such methods.
| Performance Parameter | HPLC-UV for this compound | HPLC-UV for Benzoic Acid (Illustrative Comparison) |
| Analyte | This compound | Benzoic Acid |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] | 0.9998[2] |
| Range | Not Specified | 5 - 200 µg/mL[2] |
| Limit of Detection (LOD) | Not Specified | 0.42 µg/mL[2] |
| Limit of Quantitation (LOQ) | Not Specified | 1.14 µg/mL[2] |
| Accuracy (% Recovery) | Average 99.97%[1] | 85.61 - 102.04%[2] |
| Precision (% RSD) | Average 0.67%[1] | Repeatability: 1.096 - 1.986% Intermediate Precision: 1.133 - 2.005% |
Note: The data for benzoic acid is provided as an illustrative example of a complete validation dataset for a related aromatic acid due to the lack of a publicly available, fully detailed, and validated alternative method for this compound.
Experimental Workflows and Methodologies
A clear understanding of the experimental workflow is essential for replicating and adapting analytical methods. The following diagram illustrates a typical workflow for the analysis of this compound using HPLC-UV.
Detailed Experimental Protocols
Below are representative experimental protocols for the analytical methods discussed.
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol is a representative procedure based on typical methods for the analysis of aromatic acids.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate monobasic, adjusted to pH 2.5 with phosphoric acid) and acetonitrile in a suitable isocratic or gradient elution mode.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Standard Preparation:
-
Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards of different concentrations.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards into the HPLC system to establish a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Protocol 2: HPLC-UV Method for Benzoic Acid (Illustrative Comparison)
This protocol is based on a validated method for the determination of benzoic acid.[2]
-
Instrumentation: An HPLC system with a Diode-Array Detector (DAD).
-
Column: Germini-C18 modified silica column (50 mm x 4.6 mm i.d., 5 µm particle diameter).[2]
-
Mobile Phase: A mixture of 0.05 M ammonium acetate (pH 4.4) and methanol in a 60:40 (v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 234 nm.[2]
-
Sample Preparation:
-
Extraction with methanol and water (60:40, v/v).[2]
-
-
Standard Preparation:
-
Prepare a stock solution of benzoic acid in the mobile phase.
-
Prepare a series of calibration standards in the range of 5-200 µg/mL by diluting the stock solution.[2]
-
-
Analysis:
-
Inject the standards and the sample extracts into the HPLC system.
-
Construct a calibration curve from the peak areas of the standards.
-
Determine the concentration of benzoic acid in the samples from the calibration curve.
-
Conclusion
The selection of an appropriate analytical method for this compound is crucial for ensuring the quality and safety of pharmaceutical products. While a stability-indicating HPLC-UV method demonstrates high accuracy and precision for the quantification of this compound[1], a comprehensive comparison with alternative methods is challenging due to the limited availability of complete and directly comparable validation data. The provided data and protocols offer a solid foundation for researchers and drug development professionals to establish and validate analytical methods for the reliable determination of this compound in their specific matrices. It is always recommended to perform in-house method validation to ensure the suitability of the chosen method for its intended purpose.
References
Navigating the Analytical Limits: A Comparative Guide to LOD and LOQ for 4-Sulfobenzoic Acid and Related Compounds
For researchers, scientists, and drug development professionals, establishing robust analytical methods with well-defined limits of detection (LOD) and quantitation (LOQ) is paramount for ensuring data integrity and product quality. This guide provides a comparative overview of analytical methodologies for the determination of 4-Sulfobenzoic acid and structurally similar aromatic carboxylic acids, with a focus on their reported LOD and LOQ values.
While specific validated analytical method data for this compound is not extensively available in publicly accessible literature, this guide draws upon established methods for closely related compounds such as 4-Acetamidobenzoic acid and 4-Hydroxybenzoic acid. The principles and performance metrics detailed herein offer a strong predictive framework for developing and validating analytical protocols for this compound. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are staples in modern analytical laboratories for their sensitivity and specificity.
Comparative Analysis of Analytical Performance
The selection of an analytical technique is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the limit of detection and quantitation for various benzoic acid derivatives, offering a benchmark for what can be anticipated for this compound analysis.
| Analyte | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| 4-Acetamidobenzoic acid | LC-MS/MS | Pig Plasma | 3.27 ng/mL[1] | 10.0 ng/mL[1][2][3] |
| 4-Hydroxybenzoic acid | RP-HPLC | Levetiracetam Oral Solution | 0.1007 µg/mL | 0.5033 µg/mL |
| Benzoic acid | HPLC | Beverages | 7 mg/L[4] | 21 mg/L[4] |
| 4-(bromomethyl)benzoic acid | LC-MS/MS | Imatinib mesylate drug substance | ~0.17 ppm | 0.5 ppm[5] |
In-Depth Experimental Protocols
To provide a practical framework, detailed experimental protocols for representative HPLC and LC-MS/MS methods are outlined below. These can serve as a foundational template for the development of a specific method for this compound.
Representative HPLC-UV Method for Aromatic Carboxylic Acids
This method is adapted from a validated procedure for the determination of 4-Hydroxybenzoic acid in a pharmaceutical formulation.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% Phosphoric acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of the analyte (e.g., 1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution to cover the desired concentration range (e.g., 0.5-4 µg/mL).
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and diluted to fall within the calibration range.
Representative LC-MS/MS Method for Aromatic Carboxylic Acids
This protocol is based on a validated method for the analysis of 4-Acetamidobenzoic acid in a biological matrix.[1]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or mixed-mode column.
-
Mobile Phase: A gradient of 0.2% formic acid in water (Phase A) and 0.2% formic acid in acetonitrile (Phase B).[1]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.
-
Sample Preparation: For biological samples, a protein precipitation step using acetonitrile is a common and effective approach.[1][3] This is followed by centrifugation and injection of the supernatant.
Visualizing the Analytical Workflow
A clear understanding of the experimental sequence is crucial for method implementation and troubleshooting. The following diagram illustrates a typical workflow for the analysis of a target analyte in a sample matrix using LC-MS/MS.
Caption: General experimental workflow for LC-MS/MS analysis.
The logical relationship between key validation parameters is also critical to understand during method development.
Caption: Interrelationship of analytical method validation parameters.
References
- 1. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs [pubmed.ncbi.nlm.nih.gov]
- 4. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 5. ijsr.net [ijsr.net]
A Comparative Guide to Inter-laboratory Analysis of 4-Sulfobenzoic Acid
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 4-Sulfobenzoic acid is critical for quality control, impurity profiling, and various research applications. Inter-laboratory comparison studies are vital for assessing the proficiency of analytical laboratories and ensuring the reliability of analytical data. In the absence of a formal proficiency testing program specifically for this compound, this guide provides a comparative overview of common analytical methodologies, supported by performance data from various validation studies. This allows for a virtual inter-laboratory comparison to aid laboratories in method selection and performance evaluation.
Comparison of Analytical Methods
The determination of this compound can be accomplished by several analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent. Capillary Electrophoresis (CE) also presents a viable alternative. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Table 1: Comparison of Performance Characteristics of Analytical Methods for this compound Analysis
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation by liquid chromatography coupled with highly sensitive and selective mass detection.[1] | Separation based on the migration of charged analytes in an electric field.[2] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.99[3][4] | Typically ≥ 0.99 |
| Limit of Detection (LOD) | ~0.1 µg/mL | 0.04 ng/L - 0.59 ng/L (for similar compounds)[5] | Analyte dependent, can be in the low µg/mL range. |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | 1 - 10 ng/mL (in plasma)[4] | Analyte dependent, can be in the low µg/mL range. |
| Accuracy (% Recovery) | 94.6% - 107.2% | 89% - 98.57%[3] | Method and matrix dependent. |
| Precision (%RSD) | < 2% | 2.11% - 13.81%[3] | Typically < 5% |
| Advantages | Robust, widely available, cost-effective. | High sensitivity and selectivity, suitable for complex matrices.[1] | High separation efficiency, minimal sample and reagent consumption.[2] |
| Disadvantages | Moderate sensitivity, potential for matrix interference. | Higher instrument cost and complexity.[6] | Sensitivity can be lower than LC-MS/MS, reproducibility can be challenging. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results and for comparing performance across different laboratories. Below are representative protocols for the analysis of this compound and related compounds using HPLC and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated method for a similar benzoic acid derivative and is suitable for the quantification of this compound in pharmaceutical formulations.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is typically employed.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B), and filter through a 0.45 µm filter before injection.
-
Quantification: Generate a calibration curve using a series of standard solutions of this compound of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is adapted from a method for the determination of a similar compound in biological matrices and is ideal for trace-level quantification.[3]
-
Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: C18 column suitable for LC-MS.
-
Mobile Phase:
-
Mobile Phase A: 0.2% Formic acid in water.
-
Mobile Phase B: 0.2% Formic acid in acetonitrile.
-
A gradient elution is used to separate the analyte from the matrix components.
-
-
Ionization: Electrospray ionization (ESI) in negative mode is typically suitable for acidic compounds like this compound.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ions for this compound need to be optimized.
-
Sample Preparation (for biological samples):
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Add 300 µL of acetonitrile for protein precipitation.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
-
Visualizing Workflows and Pathways
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the analysis of this compound using HPLC.
Synthesis Pathway of this compound
This diagram illustrates a common synthetic route to this compound from p-toluenesulfonic acid.
Potential Degradation Pathway of this compound
While this compound is relatively stable, under certain conditions such as microbial action, degradation can occur. This diagram shows a plausible degradation pathway.[7]
References
- 1. rsc.org [rsc.org]
- 2. usp.org [usp.org]
- 3. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rjeec.ro [rjeec.ro]
- 6. benchchem.com [benchchem.com]
- 7. Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of 4-Sulfobenzoic Acid-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of polymers based on 4-sulfobenzoic acid, offering a comparative analysis against other common alternatives in key application areas: proton exchange membranes, water treatment, and drug delivery. The information herein is supported by experimental data and detailed methodologies to assist in material selection and experimental design.
Performance as Proton Exchange Membranes
Sulfonated aromatic polymers, particularly sulfonated poly(ether ether ketone) (SPEEK), are prominent examples of this compound-based polymers investigated as alternatives to perfluorosulfonic acid membranes like Nafion® for proton exchange membrane fuel cells (PEMFCs). The degree of sulfonation (DS) is a critical parameter influencing their performance.
Comparative Performance Data: SPEEK vs. Nafion®
| Performance Metric | SPEEK (DS = 62%) | Nafion® 212 | Experimental Conditions |
| Peak Power Density | 482.08 mW/cm² | 365.16 mW/cm² | 80 °C, 100% Relative Humidity[1] |
| Proton Conductivity | Approaching that of Nafion 115 (at DS of 39% and 47%) | ~10⁻² S/cm (Nafion 115) | > 80 °C[2] |
| Methanol Permeability | ~1 order of magnitude lower than Nafion 115 | Higher than SPEEK | Not specified[2] |
| Chemical Stability (Fenton Test) | 137 min (SPEEK-51) | Not specified | Not specified[1] |
| Mechanical Stability | Higher than Nafion 117 | Lower than SPEEK with low DS | Not specified[3] |
Key Insights:
-
SPEEK membranes, particularly those with a degree of sulfonation around 62%, can exhibit higher peak power densities in PEMFCs compared to commercial Nafion® membranes.[1]
-
The proton conductivity of SPEEK is highly dependent on the degree of sulfonation and can approach that of Nafion® at higher sulfonation levels and operating temperatures.[2]
-
A significant advantage of SPEEK membranes is their lower methanol permeability, which can lead to higher open-circuit voltages in direct methanol fuel cells (DMFCs).[2]
-
SPEEK with a lower degree of sulfonation demonstrates superior chemical and mechanical stability compared to Nafion®.[1][3]
Performance in Water Treatment
Sulfonated polymers derived from monomers like this compound are utilized in the fabrication of membranes for water purification processes such as reverse osmosis and nanofiltration. The sulfonic acid groups enhance the hydrophilicity of the membrane, which can improve water flux.
Comparative Performance Data: Sulfonated Polysulfone vs. Unmodified Polysulfone
| Performance Metric | Sulfonated Polysulfone | Unmodified Polysulfone | Experimental Conditions |
| Water Flux | Generally higher | Lower | Dependent on degree of sulfonation and operating pressure |
| Salt Rejection | Dependent on specific salt and DS | Generally high for divalent salts | Dependent on feed solution and pressure[4] |
Key Insights:
-
The introduction of sulfonic acid groups into polysulfone membranes generally increases their hydrophilicity, leading to higher water flux.
-
There is often a trade-off between water flux and salt rejection; optimizing the degree of sulfonation is crucial for balancing these properties.[5]
Performance in Drug Delivery
Polymers containing this compound moieties can be designed as pH-responsive systems for controlled drug delivery.[6][7] The sulfonic acid groups remain ionized at physiological pH, but their degree of ionization can change in different pH environments, such as the acidic microenvironment of tumors or specific compartments of the gastrointestinal tract, triggering drug release.
While direct quantitative comparisons with mainstream drug delivery polymers like PLGA for specific drugs are not abundant in the readily available literature, the principle of pH-responsive release is well-established for sulfonic acid-containing hydrogels.
Conceptual Performance Comparison: Sulfonated Polymers vs. PLGA
| Feature | Sulfonated Polymers | Poly(lactic-co-glycolic acid) (PLGA) |
| Release Mechanism | Primarily pH-responsive swelling and electrostatic interactions.[8][9][10] | Bulk erosion through hydrolysis of ester bonds.[11] |
| Release Trigger | Change in environmental pH.[8][9] | Hydrolytic degradation over time. |
| Potential Advantage | Targeted release in specific pH environments (e.g., tumors, intestines).[6] | Well-established, tunable degradation rates, and long history of clinical use. |
| Example Application | Delivery of chemotherapeutics to acidic tumor microenvironments.[12][13] | Long-term, sustained release of various drugs. |
Experimental Protocols
A. Synthesis of Sulfonated Poly(arylene ether sulfone) (SPAES)
This protocol describes a common method for synthesizing a this compound-based polymer.[14][15]
Materials:
-
4,4'-dichlorodiphenylsulfone (DCDPS)
-
3,3'-disulfonated-4,4'-dichlorodiphenylsulfone (SDCDPS)
-
4-fluorophenyl hydroquinone
-
Potassium carbonate
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
Procedure:
-
Combine DCDPS, SDCDPS, 4-fluorophenyl hydroquinone, and potassium carbonate in a flask equipped with a mechanical stirrer and a Dean-Stark trap.
-
Add NMP and toluene to the flask.
-
Heat the mixture to reflux to remove water via azeotropic distillation.
-
After water removal, increase the temperature to allow for the polymerization reaction to proceed.
-
Once the desired molecular weight is achieved (monitored by viscosity measurements), cool the reaction mixture.
-
Precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter, wash, and dry the resulting sulfonated polymer.
B. In Vitro Drug Release Study
This protocol outlines a typical method for evaluating the drug release profile from polymer nanoparticles.[16][17]
Materials:
-
Drug-loaded polymer nanoparticles
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Shaking incubator
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS within a dialysis bag.
-
Seal the dialysis bag and place it in a larger container with a known volume of PBS at the desired pH.
-
Place the container in a shaking incubator maintained at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the larger container and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
References
- 1. Investigations of the Sulfonated Poly(ether ether ketone) Membranes with Various Degrees of Sulfonation by Considering Durability for the Proton Exchange Membrane Fuel Cell (PEMFC) Applications [mdpi.com]
- 2. Advances in the Application of Sulfonated Poly(Ether Ether Ketone) (SPEEK) and Its Organic Composite Membranes for Proton Exchange Membrane Fuel Cells (PEMFCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hfe.irost.ir [hfe.irost.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and characterization of a novel pH-sensitive Salecan-g-poly(acrylic acid) hydrogel for controlled release of doxorubicin - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. Controlled release of doxorubicin from thermosensitive poly(organophosphazene) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journal10.magtechjournal.com [journal10.magtechjournal.com]
- 15. global-sci.com [global-sci.com]
- 16. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dissolutiontech.com [dissolutiontech.com]
A Comparative Analysis of the Acidity of Sulfobenzoic Acid Isomers
A detailed guide for researchers, scientists, and drug development professionals on the differential acidity of 2-sulfobenzoic acid, 3-sulfobenzoic acid, and 4-sulfobenzoic acid, supported by experimental data and detailed methodologies.
The positional isomerism of the sulfonic acid group on the benzene ring of sulfobenzoic acid significantly influences the acidity of the carboxylic acid moiety. This guide provides a comprehensive comparative analysis of the acidity of the ortho, meta, and para isomers of sulfobenzoic acid, presenting experimental data, detailed analytical protocols, and an exploration of the underlying electronic and steric effects that govern their acid-base properties.
Quantitative Acidity Data
Sulfobenzoic acid is a diprotic acid, characterized by two distinct acid dissociation constants (pKa). The first dissociation (pKa1) corresponds to the highly acidic sulfonic acid group (-SO₃H), while the second dissociation (pKa2) relates to the less acidic carboxylic acid group (-COOH). For the purpose of this comparative analysis, the focus is on the acidity of the carboxylic acid group (pKa2), which is of significant interest in understanding the behavior of these molecules in biological and chemical systems.
| Isomer | Structure | pKa1 (-SO₃H) | pKa2 (-COOH) |
| 2-Sulfobenzoic Acid | ~ -2.5 (estimated) | 3.81 | |
| 3-Sulfobenzoic Acid | ~ -2.1 (estimated) | 3.70 | |
| This compound | ~ -2.0 (estimated) | 3.72[1] |
Note: pKa1 values are estimations for the sulfonic acid group, which is a strong acid and dissociates almost completely in water. The experimentally determined pKa2 values for the carboxylic acid group are the primary focus of this comparison.
Elucidation of Acidity Order
The acidity of the carboxylic acid group in sulfobenzoic acid isomers is primarily dictated by the electronic and steric effects exerted by the sulfonic acid group. The observed order of acidity for the carboxylic acid functionality is:
3-Sulfobenzoic Acid > this compound > 2-Sulfobenzoic Acid
This trend can be rationalized by considering the interplay of the inductive and resonance effects of the electron-withdrawing sulfonic acid group, as well as the unique steric influence in the ortho isomer.
-
Inductive Effect (-I): The sulfonic acid group is strongly electron-withdrawing due to the high electronegativity of the oxygen and sulfur atoms. This inductive effect pulls electron density away from the benzene ring and, consequently, from the carboxylic acid group. By withdrawing electron density, the sulfonic acid group stabilizes the resulting carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. The strength of the inductive effect decreases with distance, being strongest at the ortho position, followed by the meta, and then the para position.
-
Resonance Effect (-R): The sulfonic acid group can also withdraw electron density from the benzene ring via resonance, particularly from the ortho and para positions. This delocalization of electrons further stabilizes the carboxylate anion, enhancing acidity. The resonance effect does not operate at the meta position.
-
The Ortho Effect: In 2-sulfobenzoic acid, the presence of the bulky sulfonic acid group in the ortho position introduces significant steric hindrance. This steric strain forces the carboxylic acid group out of the plane of the benzene ring. This loss of coplanarity inhibits the resonance interaction between the carboxyl group and the aromatic ring. While this would typically decrease acidity, the powerful electron-withdrawing inductive effect of the closely positioned sulfonic acid group is the dominant factor. However, the steric hindrance can also lead to intramolecular hydrogen bonding between the sulfonic acid and carboxylic acid groups, which can stabilize the undissociated form and slightly decrease acidity compared to what would be expected from the inductive effect alone. This complex interplay of steric and electronic factors results in 2-sulfobenzoic acid being the least acidic of the three isomers.
The following diagram illustrates the relationship between the substituent position and the factors influencing the acidity of the carboxylic acid group.
Experimental Protocols
The determination of acid dissociation constants (pKa) is crucial for quantifying the acidity of chemical compounds. Two common and reliable methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the gradual addition of a titrant of known concentration to a solution of the analyte and monitoring the resulting change in pH. For a diprotic acid like sulfobenzoic acid, the titration curve will exhibit two equivalence points, corresponding to the neutralization of the sulfonic acid and carboxylic acid groups, respectively. The pKa2 value is determined from the pH at the half-equivalence point of the second neutralization step.
Materials:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Sulfobenzoic acid isomer sample
-
Deionized water (carbonate-free)
-
Standard pH buffers for calibration (e.g., pH 4.00, 7.00, 10.00)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Sample Preparation: Accurately weigh a known amount of the sulfobenzoic acid isomer and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The second equivalence point is identified as the point of steepest inflection in the second buffer region of the curve. The pKa2 is the pH at which half of the volume of NaOH required to reach the second equivalence point has been added.
The following diagram illustrates the workflow for determining pKa values via potentiometric titration.
UV-Vis Spectrophotometry
This method is based on the principle that the ionized and unionized forms of a molecule often exhibit different ultraviolet-visible absorption spectra. By measuring the absorbance of a solution at various pH values, the pKa can be determined.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
-
A series of buffer solutions with known pH values spanning the expected pKa range
-
Stock solution of the sulfobenzoic acid isomer in a suitable solvent (e.g., water or methanol)
Procedure:
-
Spectrum Scan: Record the UV-Vis spectra of the sulfobenzoic acid isomer in highly acidic (e.g., pH 1) and highly basic (e.g., pH 7) solutions to determine the wavelengths of maximum absorbance for the fully protonated and fully deprotonated forms of the carboxylic acid group.
-
Sample Preparation: Prepare a series of solutions of the sulfobenzoic acid isomer in the different buffer solutions, ensuring the final concentration of the analyte is constant across all samples.
-
Absorbance Measurement: Measure the absorbance of each solution at the predetermined wavelength(s).
-
Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa2 of the carboxylic acid group.
Conclusion
The acidity of the carboxylic acid group in sulfobenzoic acid isomers is a nuanced property governed by a combination of inductive, resonance, and steric effects. While the strongly electron-withdrawing sulfonic acid group generally enhances the acidity of the carboxylic acid compared to benzoic acid, its positional isomerism leads to significant differences among the ortho, meta, and para forms. The meta- and para-isomers are more acidic due to the dominance of the electron-withdrawing inductive and resonance effects, respectively. In contrast, the ortho-isomer is the least acidic due to the complex interplay of a strong inductive effect and counteracting steric hindrance and potential intramolecular hydrogen bonding, collectively known as the "ortho effect." A thorough understanding of these principles is essential for predicting and controlling the chemical behavior of these and related compounds in various scientific and industrial applications.
References
Safety Operating Guide
Proper Disposal of 4-Sulfobenzoic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 4-Sulfobenzoic acid are critical for maintaining a safe and compliant laboratory environment. This guide provides a step-by-step approach to its disposal, ensuring the safety of personnel and the protection of the environment. This compound should be treated as hazardous chemical waste and handled with care, following all institutional and regulatory guidelines.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). The compound is known to cause skin and severe eye irritation, and may also lead to respiratory irritation.[1][2] One source indicates it can cause severe skin burns and eye damage.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Wear ANSI-approved safety glasses or chemical splash goggles.[3]
-
Body Protection: A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are mandatory.[3]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[3]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.
-
Small Spills (less than 1 liter):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth. Do not use combustible materials.[3]
-
Use dry clean-up procedures to avoid generating dust.[3][4][5]
-
Collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[3]
-
Clean the spill area with a dilute solution of acetic acid, followed by water.[3]
-
Report the spill to your laboratory supervisor and the Environmental Health and Safety (EHS) department.[3]
-
-
Large Spills (greater than 1 liter):
-
Evacuate the area immediately.[3]
-
Contact your institution's EHS department for emergency response.
-
Waste Collection and Storage
Proper segregation and storage of this compound waste are essential to prevent dangerous reactions.
-
Waste Collection:
-
Container and Labeling:
-
Use a chemically compatible, leak-proof container with a secure closure.[3]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Corrosive," "Irritant").[1][3]
-
Keep the container closed when not in use.[3]
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated satellite accumulation area at or near the point of generation.[3]
-
Ensure the storage area is away from incompatible materials.[3]
-
Be aware of regulated storage time limits. Under EPA's Subpart K for academic labs, waste must be removed from the laboratory every twelve months. Other regulations may require removal within 90 days for large quantity generators.[3]
-
Disposal Procedures
The final disposal of this compound must be conducted by a licensed hazardous waste disposal facility.
-
Disposal Request:
-
Neutralization as a Potential Pre-Treatment:
-
For sulfonic acids in general, neutralization with a base (e.g., sodium hydroxide) can be a method to reduce the corrosivity of the waste.[7][8] This reaction produces a salt and water.[8]
-
If considering neutralization, it is imperative to consult with your institution's EHS department to ensure this is a permissible and safe on-site treatment. The neutralized solution may still be considered hazardous waste depending on local regulations.[7][8]
-
Summary of Safety and Disposal Information
| Aspect | Guideline | References |
| Primary Hazards | Causes skin and severe eye irritation; may cause respiratory irritation. Can cause severe skin burns. | [1][2][9] |
| PPE | Chemical-resistant gloves, safety glasses/goggles, lab coat. | [3] |
| Handling | Use in a well-ventilated area or chemical fume hood. Avoid generating dust. | [3][5] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides. | [3][6] |
| Spill Cleanup | Absorb with inert material, use dry cleanup methods, and decontaminate the area. | [3] |
| Waste Container | Labeled, sealed, and chemically compatible container. | [3] |
| Disposal Method | Treat as hazardous waste. Do not dispose of in regular trash or down the drain. | [1][3][10] |
| Final Disposal | Via institutional EHS department to a licensed hazardous waste facility. | [1][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. alpharesources.com [alpharesources.com]
- 6. fishersci.com [fishersci.com]
- 7. epfl.ch [epfl.ch]
- 8. laballey.com [laballey.com]
- 9. This compound | C7H6O5S | CID 69469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safeguarding Your Research: A Guide to Handling 4-Sulfobenzoic Acid
Essential safety protocols and logistical plans for the secure handling and disposal of 4-Sulfobenzoic acid are critical for maintaining a safe laboratory environment. This guide provides immediate, procedural, and step-by-step instructions to support researchers, scientists, and drug development professionals.
This compound is a compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation[1][2]. Adherence to proper personal protective equipment (PPE) protocols, as well as established handling and disposal procedures, is paramount to mitigate risks.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against chemical exposure. When working with this compound, the following equipment is mandatory.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are essential to protect against splashes and dust. A face shield offers broader protection.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Gloves made of nitrile or butyl rubber are recommended for handling acids.[1][2][3] |
| Body Protection | Protective Clothing | A lab coat or a chemical-resistant apron should be worn. For larger quantities or increased risk of splashing, chemical-resistant coveralls are advised.[1][2][4] |
| Respiratory Protection | Respirator | In situations with insufficient ventilation or when dust is generated, a respirator with a dust filter is necessary.[2] |
Safe Handling and Storage
Proper handling and storage practices are crucial to prevent accidents and maintain the integrity of the chemical.
-
Handling: Always handle this compound in a well-ventilated area, such as a fume hood, to minimize the inhalation of dust or fumes[1][5]. Avoid direct contact with skin, eyes, and clothing[1]. After handling, wash hands and any exposed skin thoroughly[1][2]. Do not eat, drink, or smoke in the handling area[1].
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place[1][2][5]. Keep it away from incompatible materials, such as oxidizing agents[2][6][7].
Emergency Procedures: Spills and First Aid
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Cleanup Workflow
Caption: Workflow for the safe management of a this compound spill.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][8]
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, get medical advice.[1][2][8]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[1][2][8]
-
Ingestion: Do not induce vomiting. If the person is conscious, have them rinse their mouth with water and drink plenty of water. Seek immediate medical attention.[6][7]
Disposal Plan
The disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations.
Disposal Workflow
Caption: Step-by-step process for the proper disposal of this compound.
Before disposal, it may be possible to neutralize the acid with a suitable base like sodium bicarbonate, which can make it safer to handle[9]. However, always consult your institution's specific waste disposal protocols and local regulations[1][9]. The empty containers should be disposed of as unused product[2]. Do not mix with other waste materials and leave the chemical in its original container if possible.
References
- 1. aksci.com [aksci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. leelinework.com [leelinework.com]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
